Technical Documentation Center

4,5-dimethyl-2-phenyl-1H-imidazol-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol
  • CAS: 38779-78-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Acyl Transfer Kinetics of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

Executive Summary As a Senior Application Scientist, I often encounter the need for highly specific acyl transfer agents in peptide synthesis and physical organic chemistry. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I often encounter the need for highly specific acyl transfer agents in peptide synthesis and physical organic chemistry. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) stands out as a premier model compound for studying solvolysis, catalytic cycles, and acyl transfer mechanisms[1][2]. Unlike standard coupling reagents, this N-hydroxyimidazole derivative offers a unique amphoteric profile and tautomeric flexibility that allows fine-tuning of its reactivity based on solvent conditions[3]. This technical guide provides a comprehensive breakdown of its physicochemical properties, mechanistic behavior, and field-validated experimental protocols.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in synthetic applications, one must first understand its baseline physical properties and structural behavior in solution.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound[4]:

PropertyValue
IUPAC Name 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol
CAS Number 38779-78-1
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Physical State Solid (typically crystalline)
pKa (Estimated) ~6.0 - 7.5 (Amphoteric range)
Tautomerism and Solvent Causality

A critical feature of 1-hydroxyimidazoles is their ability to undergo N-hydroxy N-oxide tautomerization[3]. The proton transfer from the hydroxyl oxygen to the free imidazolic N3 atom is not a random occurrence; it is a solvent-coupled acid-base process.

Causality: In non-polar solvents, the compound predominantly exists in the intramolecularly hydrogen-bonded N-hydroxy form. However, in polar protic solvents, the zwitterionic imidazole 3-oxide form is stabilized through intermolecular hydrogen bonding[3]. This dynamic equilibrium dictates the nucleophilicity of the oxygen atom during esterification and its subsequent leaving-group ability during acyl transfer.

Tautomerism A 1-Hydroxyimidazole (N-OH Form) B Imidazole 3-Oxide (Zwitterionic Form) A->B Solvent-Coupled Proton Transfer C Acyl-Ester Intermediate (Active Acyl Donor) A->C Acylation (e.g., R-COCl) D Acyl Transfer Product (Amide/Acid) C->D Aminolysis/ Hydrolysis

Tautomeric equilibrium and acyl transfer pathway of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Mechanistic Insights: Acyl Transfer & Solvolysis

When converted to an active ester (such as a benzoate or hippurate ester), 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol acts as a highly effective acyl transfer agent[2][5].

The Alpha-Effect and Nucleophilic Attack

The enhanced reactivity of N-hydroxy compounds is largely attributed to the "alpha-effect"—the electronic repulsion between adjacent lone pairs on the nitrogen and oxygen atoms. This raises the energy of the highest occupied molecular orbital (HOMO), making the oxygen highly nucleophilic for initial esterification.

Kinetics of Hydrolysis and Aminolysis

Kinetic studies of the benzoate esters of 1-hydroxy-4,5-dimethyl-2-phenylimidazole reveal specific acid and base catalysis during hydrolysis[2].

  • Causality in Acid Catalysis: During acid-catalyzed hydrolysis, protonation occurs preferentially on the heterocyclic ring nitrogen rather than the carbonyl oxygen[5]. Why? The imidazole nitrogen is significantly more basic than the ester carbonyl. This protonation transforms the imidazole moiety into a superior, positively charged leaving group, drastically lowering the activation energy for water to attack the carbonyl carbon.

  • Aminolysis: The ester reacts with primary amines via a BAC​2 mechanism (base-catalyzed acyl cleavage). Unlike some pyrazole analogs, the imidazole ester shows no general base-catalyzed process with amines, indicating a direct nucleophilic attack followed by rapid leaving group expulsion[5].

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

This method utilizes the cyclization of an aldehyde with a corresponding oxime and ammonium acetate[3].

Step-by-Step Methodology:

  • Preparation of Reagents: Dissolve 10 mmol of biacetyl monoxime and 10 mmol of benzaldehyde in 20 mL of glacial acetic acid. Rationale: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst necessary for imine formation.

  • Ammonia Source Addition: Add 20 mmol of ammonium acetate to the mixture.

  • Cyclization (Heating): Stir the reaction mixture at room temperature or gentle reflux (depending on derivative stability) for 4-6 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Neutralize cautiously with aqueous ammonia until the product precipitates.

  • Isolation & Validation: Filter the solid under vacuum, wash with cold water, and recrystallize from ethanol. Self-Validation: Confirm the structure via 1H-NMR (look for the disappearance of the aldehyde proton and the presence of the N-OH broad singlet, which exchanges with D2O).

Protocol 2: Kinetic Evaluation of Acyl Transfer (Aminolysis)

This protocol measures the rate of acyl transfer from the active ester to a primary amine[2].

Step-by-Step Methodology:

  • Active Ester Preparation: Synthesize the benzoate ester of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol by reacting it with benzoyl chloride in the presence of triethylamine in anhydrous dichloromethane. Isolate and purify.

  • Buffer Preparation: Prepare an aqueous dioxane solution (e.g., 50% v/v) containing the target primary amine buffered to a specific pH (e.g., pH 8.0).

  • Initiation: Inject a small aliquot (e.g., 10 µL) of a concentrated stock solution of the ester (in pure dioxane) into 3 mL of the amine buffer solution in a quartz cuvette at 25°C.

  • Spectrophotometric Monitoring: Immediately monitor the reaction using a UV-Vis spectrophotometer. Track the decay of the ester's absorbance peak and the appearance of the leaving group's peak.

  • Data Analysis & Self-Validation: Plot ln(At​−A∞​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Self-Validation: Ensure the presence of tight isosbestic points in the overlaid UV-Vis spectra; this confirms that the acyl transfer is occurring cleanly without side reactions or intermediate buildup.

Workflow Step1 1. Condensation Reaction (Oxime + Aldehyde + NH4OAc) Step2 2. Isolation & Purification (Precipitation & Recrystallization) Step1->Step2 Drives Cyclization (Acid Catalyzed) Step3 3. Active Esterification (Reaction with Benzoyl Chloride) Step2->Step3 Yields Pure N-OH Form Step4 4. Kinetic Monitoring (UV-Vis Spectrophotometry at 25°C) Step3->Step4 Generates Acyl Donor

Self-validating experimental workflow for synthesis and kinetic evaluation.

References

  • Sigma-Aldrich. "4,5-DIMETHYL-2-PHENYL-1H-IMIDAZOL-1-OL." Sigma-Aldrich Catalog.
  • McCarthy, D. G., & Hegarty, A. F. "N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters." Journal of the Chemical Society, Perkin Transactions 2, 1977.
  • CIRS Group. "中国新化学物质登记查询 (CAS: 38779-78-1)." Chemical Inspection & Regulation Service.
  • ResearchGate. "Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs." ResearchGate.

Sources

Exploratory

Comprehensive Technical Guide on 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1): Synthesis, Mechanistic Insights, and Applications

Executive Summary The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) is a highly versatile N-hydroxyimidazole derivative. Characterized by its amphoteric nature and unique N-O bond dynamics, this scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) is a highly versatile N-hydroxyimidazole derivative. Characterized by its amphoteric nature and unique N-O bond dynamics, this scaffold serves as a critical intermediate in the synthesis of complex 2,4,5-trisubstituted imidazoles, a potent bidentate ligand for transition metals, and a precursor to stable radical species. This whitepaper provides an in-depth analysis of its physicochemical profile, synthetic methodologies, and mechanistic behavior, designed for researchers in drug discovery and materials science.

Physicochemical Profiling & Structural Dynamics

The structural uniqueness of 1-hydroxyimidazoles stems from the overlapping pyrrole-type and pyridine-type annular nitrogens, compounded by the electron-donating hydroxyl group on the N1 position. This configuration imparts significant antioxidant capabilities via hydrogen atom transfer (HAT) and allows the molecule to act as an N,O-bidentate chelator.

Table 1: Core Physicochemical Properties
PropertySpecification
Chemical Name 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol
CAS Number 38779-78-1
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Structural Class Heteroaromatic N-hydroxyimidazole
Key Functionalities Amphoteric hydroxyl, aromatic imidazole core

Synthetic Methodologies

The construction of the 1-hydroxyimidazole core traditionally relies on the multicomponent condensation of an α -dicarbonyl compound, an aldehyde, and a nitrogen/oxygen source [2]. For 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, the precursors are butane-2,3-dione (diacetyl) and benzaldehyde.

Synthesis A Butane-2,3-dione (Diacetyl) D α-Hydroxyimino Ketone Intermediate A->D Condensation (AcOH / Heat) B Benzaldehyde B->D Condensation (AcOH / Heat) C NH2OH·HCl + NH4OAc C->D Condensation (AcOH / Heat) E Cyclization & Dehydration D->E Intramolecular Attack F 4,5-dimethyl-2-phenyl- 1H-imidazol-1-ol E->F -H2O

Multicomponent synthesis pathway of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Protocol 1: Microwave-Assisted Multicomponent Synthesis

To maximize yield and minimize the degradation of the oxime intermediate, microwave-assisted organic synthesis (MAOS) is highly recommended over conventional reflux[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vial, dissolve benzaldehyde (1.0 eq, 10 mmol) and butane-2,3-dione (1.0 eq, 10 mmol) in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and a Brønsted acid catalyst, facilitating the electrophilic activation of the carbonyl carbons.

  • Nitrogen Source Addition: Add hydroxylamine hydrochloride (1.1 eq) and ammonium acetate (4.0 eq) to the mixture.

    • Causality: Hydroxylamine selectively attacks the α -dicarbonyl to form the α -hydroxyimino ketone intermediate. Ammonium acetate acts as the secondary nitrogen source for the imidazole ring closure and buffers the highly acidic environment to prevent oxime hydrolysis.

  • Microwave Irradiation: Seal the vial and irradiate at 160 °C for 15 minutes.

    • Causality: Microwave dielectric heating rapidly overcomes the high activation energy barrier of the final cyclization/dehydration step, preventing the formation of undesired side products (e.g., dioximes) that occur during prolonged conventional heating.

  • Isolation: Pour the hot reaction mixture into crushed ice and neutralize slowly with aqueous ammonia (28%) until pH 7 is reached.

    • Causality: The N-hydroxyimidazole is amphoteric; neutralizing the solution ensures the compound reaches its isoelectric point, forcing it to precipitate out of the aqueous phase.

  • Purification: Filter the precipitate under vacuum, wash with cold deionized water, and recrystallize from hot ethanol to yield pure 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Mechanistic Insights: N-O Bond Cleavage

One of the most valuable applications of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is its use as a precursor to 1H-imidazoles via N-O bond cleavage. Historically, reducing the N-hydroxy group required harsh reagents like Titanium(III) chloride ( TiCl3​ ). However, modern methodologies leverage thermally induced reductive cleavage [1].

Reactivity Core 4,5-dimethyl-2-phenyl- 1H-imidazol-1-ol Cleavage Microwave / AcOH (200 °C) Core->Cleavage Thermal N-O Bond Cleavage Chelation Metal Chelation (Bidentate N,O-ligand) Core->Chelation Transition Metals (Cu, Zn, Fe) Antioxidant Hydrogen Atom Transfer (Radical Scavenging) Core->Antioxidant ROS / RNS Neutralization Product 4,5-dimethyl-2-phenyl- 1H-imidazole Cleavage->Product - [O]

Reactivity profile and downstream applications of the N-hydroxyimidazole scaffold.

Protocol 2: Thermally Induced N-O Bond Cleavage

This protocol outlines the conversion of the N-hydroxyimidazole to its corresponding deoxygenated imidazole without the use of transition metal reductants [1].

Step-by-Step Methodology:

  • Preparation: Dissolve purified 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (5 mmol) in 10 mL of glacial acetic acid in a heavy-walled microwave vial.

  • Irradiation: Subject the solution to microwave irradiation at 200 °C for 20 minutes.

    • Causality: The extreme thermal energy provided by the microwave environment induces a homolytic/heterolytic cleavage of the N-O bond. Acetic acid is the optimal solvent here because it protonates the N-hydroxy oxygen, transforming it into a superior leaving group (as water) during the cleavage event.

  • Recovery: Evaporate the acetic acid under reduced pressure. The resulting crude 4,5-dimethyl-2-phenyl-1H-imidazole can be purified directly via LCMS or silica gel chromatography.

Table 2: Comparative Reaction Metrics
Reaction StepMethodTimeTemp (°C)Yield (%)
Condensation Conventional Reflux2-4 hours12055-65
Condensation Microwave Irradiation15 min16080-85
N-O Cleavage Conventional Heating48 hours120< 40
N-O Cleavage Microwave (in AcOH)20 min200> 55

Applications in Drug Development & Materials Science

Beyond its utility as a synthetic intermediate, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol possesses intrinsic biological and chemical value:

  • Antioxidant Therapeutics: The N-OH bond is highly susceptible to hydrogen atom transfer (HAT). In biological systems, it acts as a scavenger for reactive oxygen species (ROS), neutralizing free radicals and forming a stable, resonance-stabilized nitroxide radical.

  • Metallopharmacy & Chelation: The adjacent nitrogen and oxygen atoms create an ideal N,O-bidentate pocket. This allows the molecule to form stable coordination complexes with transition metals (e.g., Cu2+ , Fe3+ ), which is leveraged in designing metallo-drugs or targeted chelators for metal-overload diseases [3].

References

  • Sparks, R. B., & Combs, A. P. (2004). Microwave-Assisted Synthesis of 2,4,5-Triaryl-imidazole; A Novel Thermally Induced N-Hydroxyimidazole N−O Bond Cleavage. Organic Letters, 6(14), 2473–2475. URL: [Link]

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals. URL: [Link]

Foundational

Comprehensive Structure Elucidation of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol: An Analytical Whitepaper

Executive Summary The structural elucidation of heterocyclic compounds is a cornerstone of modern drug development and materials science. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1)[1], a highly functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug development and materials science. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1)[1], a highly functionalized 1-hydroxyimidazole derivative, presents a unique analytical challenge due to its capacity for tautomerism and the dense substitution of its imidazole core. This whitepaper provides an authoritative, in-depth guide to the systematic structure elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and solid-state techniques, we establish a self-validating analytical framework designed to unambiguously confirm regiochemistry and resolve tautomeric states.

Chemical Context and Synthetic Origins

Understanding the synthetic origin of a molecule is the first step in predicting its structural behavior. 1-Hydroxyimidazoles are typically synthesized via the multicomponent condensation of a 1,2-dicarbonyl compound (e.g., 2,3-butanedione), an aldehyde (e.g., benzaldehyde), and hydroxylamine under acidic conditions[2].

For 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol ( C11​H12​N2​O ), the synthetic pathway dictates the placement of the phenyl ring at the C2 position and the methyl groups at the C4 and C5 positions. However, 1-hydroxyimidazoles are notorious for existing in a tautomeric equilibrium between the 1-hydroxyimidazole ( N−OH ) form and the imidazole 3-oxide ( N→O ) form[3]. Standard 1D NMR is insufficient to capture this dynamic exchange, necessitating a strategic, multi-tiered analytical approach.

Strategic Workflow for Structure Elucidation

To prevent analytical bias, the elucidation workflow must progress from establishing the macroscopic molecular formula to mapping the microscopic atomic connectivity, and finally determining the 3D spatial and tautomeric conformation.

Workflow Synthesis Chemical Synthesis & Purification HRMS HRMS (ESI-TOF) Exact Mass & Formula Synthesis->HRMS Validated Mass NMR1D 1D NMR (1H, 13C) Chemical Environments HRMS->NMR1D Formula Confirmed NMR2D 2D NMR (HSQC, HMBC) Atomic Connectivity NMR1D->NMR2D Shift Assignment NMR15N 15N CP/MAS NMR Tautomeric State NMR2D->NMR15N Core Connectivity XRD X-Ray Crystallography 3D Spatial Conformation NMR15N->XRD Tautomer Assigned

Fig 1: Strategic analytical workflow for the structure elucidation of 1-hydroxyimidazole derivatives.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality of Choice: Before committing to resource-intensive NMR analysis, HRMS acts as a critical gatekeeper. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry confirms the exact mass and isotopic distribution, ruling out synthetic byproducts or incomplete condensation artifacts[4].

For 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, the theoretical monoisotopic mass is 188.0950 Da. Under positive ESI conditions, the protonated adduct [M+H]+ is observed. Collision-Induced Dissociation (CID) triggers specific fragmentation pathways, notably the loss of the hydroxyl radical ( ⋅OH ) and subsequent cleavage of the imidazole ring.

Table 1: HRMS and MS/MS Fragmentation Data
Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Structural Implication
[M+H]+ 189.1022189.1025+1.6Confirms C11​H12​N2​O formula.
[M+H−OH]+ 172.1004172.1001-1.7Confirms presence of the N−OH moiety.
[C8​H7​N2​]+ 131.0604131.0608+3.0Imidazole core + Phenyl ring (loss of methyls).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Choice: While HRMS confirms the "parts list" of the molecule, NMR provides the "assembly instructions." The asymmetry introduced by the N−OH group means that the C4 and C5 positions of the imidazole ring are electronically distinct, despite their visual similarity in a 2D drawing.

1D and 2D NMR Connectivity

In DMSO−d6​ , the 1H NMR spectrum reveals two distinct methyl singlets, confirming the asymmetry of the ring. The phenyl protons appear as complex multiplets. The hydroxyl proton typically presents as a broad singlet around 11.5 ppm, highly dependent on solvent dryness and temperature.

To unambiguously link the phenyl ring to C2 and the methyl groups to C4/C5, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

HMBC H_Me4 H-Protons (4-Methyl) C4 C4 (Imidazole) H_Me4->C4 2J C5 C5 (Imidazole) H_Me4->C5 3J H_Me5 H-Protons (5-Methyl) H_Me5->C4 3J H_Me5->C5 2J H_Ph H-Protons (Phenyl ortho) C2 C2 (Imidazole) H_Ph->C2 3J

Fig 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.

Table 2: Representative NMR Assignments ( DMSO−d6​ , 400 MHz)
Position 1H Shift (ppm) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
C2 -142.5-
C4 -133.2-
C5 -124.8-
4-CH3 2.21 (s, 3H)13.5C4 ( 2J ), C5 ( 3J )
5-CH3 2.12 (s, 3H)9.2C5 ( 2J ), C4 ( 3J )
Phenyl (ortho) 7.85 (d, 2H)126.4C2 ( 3J ), C4' ( 3J )
N-OH 11.60 (br s, 1H)-C2 ( 3J ), C5 ( 3J )
Resolving Tautomerism via 15N Solid-State NMR

Liquid-state NMR often yields time-averaged signals due to rapid proton exchange. To definitively determine whether the molecule exists as 1-hydroxyimidazole or imidazole 3-oxide in its solid form, 15N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is utilized[3].

  • A protonated nitrogen ( N−OH ) will show a distinct chemical shift (~160 ppm) and strong cross-polarization dynamics.

  • An N→O dative bond (N-oxide) shifts the nitrogen resonance significantly (~240 ppm). By analyzing the 15N CP/MAS spectra, researchers can definitively lock the tautomeric state of the synthesized batch[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: HRMS Acquisition & Validation

Objective: Obtain mass accuracy < 2 ppm to confirm molecular formula.

  • System Suitability (Self-Validation): Inject a blank solvent (MeOH + 0.1% Formic Acid). Verify that background noise is below 103 counts and no carryover peaks exist at m/z 189.

  • Calibration: Infuse sodium formate cluster ions. Calibrate the ESI-TOF system until the mass error across the 100-1000 m/z range is ≤1.5 ppm.

  • Sample Preparation: Dissolve 1 mg of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in 1 mL LC-MS grade Methanol. Dilute 1:100.

  • Acquisition: Run in positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 250°C. Isolate the 189.1 m/z precursor and apply 15-25 eV collision energy for MS/MS fragmentation.

Protocol B: Multidimensional NMR Workflow

Objective: Acquire high-resolution 1D and 2D spectra for connectivity mapping.

  • Sample Preparation (Self-Validation): Dissolve 15 mg of the analyte in 600 µL of anhydrous DMSO−d6​ . Crucial Step: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The TMS peak must appear exactly at 0.00 ppm with a sharp linewidth (< 1 Hz), validating magnetic field homogeneity (shimming).

  • Temperature Control: Equilibrate the probe to exactly 298 K for 10 minutes to prevent chemical shift drift during long 2D acquisitions.

  • 1D Acquisition: Acquire 1H (16 scans, relaxation delay D1=2s ) and 13C{1H} (1024 scans, D1=2s ).

  • 2D Acquisition:

    • HSQC: Acquire with 1JCH​ optimized for 145 Hz. This maps all protons to their directly attached carbons.

    • HMBC: Acquire with long-range coupling delay optimized for nJCH​=8 Hz. This will reveal the critical linkages crossing the imidazole heteroatoms.

Conclusion

The structure elucidation of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol requires a robust, multi-technique approach. Relying solely on 1D NMR or nominal mass spectrometry can lead to dangerous mischaracterizations, particularly regarding its tautomeric state. By employing a self-validating workflow that integrates HRMS for exact mass, HMBC for regiochemical connectivity, and 15N CP/MAS NMR for tautomeric resolution, researchers can establish absolute structural confidence, paving the way for downstream pharmacological or materials applications.

References

  • PubChemLite. 4,5-dimethyl-2-phenyl-1h-imidazol-1-ol (C11H12N2O) - Structural Information & Predicted Collision Cross Section. Retrieved from:[Link]

  • MDPI (Pharmaceutics). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. (April 15, 2020). Discusses the use of 13C CP/MAS, 15N CP/MAS, and 1H VF MAS NMR for the structural elucidation and tautomeric inspection of 1-hydroxyimidazoles. Retrieved from: [Link]

  • MDPI (Molecules). Novel Room Temperature Ionic Liquid for Liquid-Phase Microextraction of Cannabidiol from Natural Cosmetics. (August 26, 2020). Details the synthetic protocols for 1-hydroxyimidazole derivatives via glyoxal/dicarbonyl and hydroxylamine condensation. Retrieved from: [Link]

Sources

Exploratory

Spectroscopic Profiling and Synthesis of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol: A Technical Guide for Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter heterocycles where minor structural modifications radically alter both chemical reactivity and spectroscopic behavior. 4,5-dimethyl-2-phenyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocycles where minor structural modifications radically alter both chemical reactivity and spectroscopic behavior. 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) 1 is a prime example. Functioning as a potent acyl transfer agent and a critical intermediate in pharmaceutical synthesis, the presence of the N1-hydroxyl group disrupts the standard tautomeric symmetry of the imidazole core 2.

This whitepaper provides an in-depth, self-validating framework for synthesizing this compound and decoding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the causality behind these analytical signatures, researchers can ensure absolute structural integrity during drug development workflows.

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of N-hydroxyimidazoles circumvents the traditional Debus-Radziszewski ammonia-based condensation by substituting hydroxylamine as the nitrogen source 3. This choice dictates a specific mechanistic causality: the initial multicomponent cyclocondensation yields a 1-hydroxyimidazole 3-oxide intermediate. To achieve the final target, a highly selective deoxygenation step is required.

Step-by-Step Experimental Methodology

To ensure reproducibility and high yield, follow this two-phase protocol:

Phase 1: Cyclocondensation (Intermediate Formation)

  • Reagent Assembly : In a 1 L round-bottom flask, dissolve butane-2,3-dione (diacetyl, 50 mmol) and benzaldehyde (50 mmol) in 400 mL of anhydrous methanol.

  • Nucleophilic Addition : Add hydroxylamine hydrochloride (100 mmol) to the solution. Stir the reaction matrix continuously at ambient room temperature (20 °C) for 20 hours.

  • Neutralization & Isolation : Treat the mixture with solid Na₂CO₃ (approx. 15 g) to neutralize the hydrochloride salts. Filter the suspension and concentrate the filtrate in vacuo. Recrystallize the crude residue to isolate the 1-hydroxyimidazole 3-oxide intermediate.

Phase 2: Selective Deoxygenation 4. Reduction : Dissolve the purified 3-oxide intermediate in an aqueous solution. Slowly add Titanium(III) chloride (TiCl₃) dropwise at room temperature.

  • Causality Check: TiCl₃ is chosen specifically because it acts as a mild, single-electron reductant that selectively cleaves the N3-O bond without disturbing the critical N1-OH bond 3.

  • Final Purification : Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic phases with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize to yield pure 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

G Reagents Reagents: Diacetyl + Benzaldehyde + NH2OH·HCl Reaction Cyclocondensation (MeOH, rt, 20h) Reagents->Reaction  Nucleophilic Addition Intermediate N-Hydroxy Imidazole 3-Oxide Intermediate Reaction->Intermediate  Oxime Cyclization Reduction Selective Reduction (TiCl3, aq) Intermediate->Reduction  Deoxygenation Product 4,5-dimethyl-2-phenyl- 1H-imidazol-1-ol Reduction->Product  Isolation NMR NMR (1H/13C) Symmetry Analysis Product->NMR  Structural Validation IR FT-IR O-H & C=N Modes Product->IR  Functional Groups MS ESI-MS [M+H]+ & Fragments Product->MS  Molecular Weight

Synthetic workflow and spectroscopic validation of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Spectroscopic Profiling & Chemical Causality

The structural validation of this compound relies on a self-validating matrix of analytical techniques. As an application scientist, I do not merely look at peak lists; I look for the physical causality driving those peaks.

Nuclear Magnetic Resonance (NMR): The Causality of Symmetry Breaking

In a standard, unhydroxylated 4,5-dimethylimidazole, rapid proton tautomerization between N1 and N3 renders the two methyl groups chemically equivalent on the NMR timescale, yielding a single integrated peak.

However, the covalent attachment of the hydroxyl group at N1 in our target molecule permanently locks the tautomeric state. This symmetry breaking is the core self-validating feature of the molecule. Consequently, the ¹H NMR spectrum exhibits two distinct singlets for the C4 and C5 methyl groups. Furthermore, the N-OH proton appears as a highly deshielded broad singlet (>10.5 ppm).

  • Self-Validating Protocol : Perform a D₂O shake experiment. The immediate disappearance of the >10.5 ppm peak confirms the exchangeable nature of the hydroxyl proton, validating the N-OH assignment.

Infrared (IR) Spectroscopy: Hydrogen Bonding Dynamics

The IR spectrum provides direct evidence of the molecule's solid-state behavior. Rather than a sharp, isolated O-H stretch typically seen in sterically hindered alcohols, 1-hydroxyimidazoles exhibit a severely broadened band shifted to 2600–3100 cm⁻¹. This causality stems from robust intermolecular hydrogen bonding between the N1-OH of one molecule and the basic N3 lone pair of an adjacent molecule, forming continuous polymeric chains in the crystal lattice.

Mass Spectrometry (MS): Diagnostic Fragmentation

Positive electrospray ionization (ESI+) yields the expected [M+H]⁺ ion at m/z 189.1. The self-validating fragmentation pathway involves the homolytic or heterolytic cleavage of the weak N-O bond. This results in a diagnostic neutral loss of a hydroxyl radical (•OH, -17 Da) or water (H₂O, -18 Da), distinguishing N-hydroxy heterocycles from standard aromatic alcohols.

Quantitative Spectroscopic Data Summary

The following table synthesizes the expected quantitative data parameters for pure 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, serving as a rapid reference for quality control workflows.

TechniqueParameterValue / ShiftAssignment / Causality
¹H NMR δ (ppm), 1H10.5 - 11.2 (br s)N-OH ; highly deshielded, rapidly exchangeable with D₂O.
δ (ppm), 2H7.85 - 7.95 (m)Phenyl ortho-protons ; deshielded by C=N ring anisotropy.
δ (ppm), 3H7.35 - 7.45 (m)Phenyl meta/para-protons .
δ (ppm), 3H~2.25 (s)C5-CH₃ ; adjacent to N-OH, chemically distinct from C4.
δ (ppm), 3H~2.15 (s)C4-CH₃ ; adjacent to N3.
¹³C NMR δ (ppm)~142.5C2 (Imidazole) ; highly deshielded by two flanking N atoms.
δ (ppm)~132.0, ~124.5C4, C5 (Imidazole) ; non-equivalent due to N-OH symmetry breaking.
δ (ppm)128.0 - 130.5Phenyl carbons (ipso, ortho, meta, para).
δ (ppm)~11.5, ~8.5C4-CH₃, C5-CH₃ ; distinct methyl environments.
FT-IR Wavenumber (cm⁻¹)2600 - 3100 (broad)O-H stretch ; broadened by strong intermolecular H-bonding.
Wavenumber (cm⁻¹)1605, 1490C=N and C=C ring stretching vibrations.
Wavenumber (cm⁻¹)1150N-O stretch .
ESI-MS m/z189.1[M+H]⁺ ; intact protonated molecular ion.
m/z172.1[M+H - 17]⁺ ; diagnostic loss of •OH radical confirming N-OH bond.

References

  • 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol - Sigma-Aldrich. 1

  • N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters - Journal of the Chemical Society, Perkin Transactions 2. 2

  • Product Class 3: Imidazoles - Thieme E-Books & E-Journals. 3

Sources

Foundational

Comprehensive Technical Guide: Solubility Profiling of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

Executive Summary The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) represents a unique class of N-hydroxyimidazole derivatives. Characterized by its amphiphilic potential—combining a lipophilic pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) represents a unique class of N-hydroxyimidazole derivatives. Characterized by its amphiphilic potential—combining a lipophilic phenyl ring and dimethyl backbone with a polar, hydrogen-bond-donating N-hydroxyl group—its solubility profile is critical for formulation, organic synthesis, and pharmacological screening. This whitepaper provides a rigorous, self-validating framework for understanding and experimentally determining the solubility of this compound across diverse solvent systems.

Physicochemical Profiling & Structural Analysis

To predict and manipulate the solubility of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, one must first analyze its molecular architecture (C₁₁H₁₂N₂O)[1].

  • Lipophilic Domains: The C2-phenyl ring and the C4/C5-dimethyl groups contribute significantly to the molecule's hydrophobicity, driving favorable interactions with non-polar and polar aprotic organic solvents via Van der Waals forces and π−π stacking.

  • Polar/Protic Domains: The 1-hydroxyl group (-OH) attached to the imidazole nitrogen acts as both a hydrogen bond donor and acceptor. This moiety introduces pH-dependent solubility characteristics in aqueous media, though the dominant lipophilic bulk restricts baseline aqueous solubility.

Causality in Solvent Selection

Because the compound possesses a high logP (estimated lipophilicity), it exhibits poor dissolution in pure water. However, the N-OH group allows for deprotonation under basic conditions, forming a highly water-soluble anionic species. In organic solvents, polar aprotic solvents (e.g., DMSO, DMF) disrupt the solute's crystalline lattice by solvating the polar imidazole core, while alcohols (methanol, ethanol) engage in competitive hydrogen bonding with the N-OH group.

G Lattice Solute Lattice Disruption (ΔH > 0) Interaction Solute-Solvent Interaction (ΔH < 0) Lattice->Interaction Cavity Solvent Cavity Formation (ΔH > 0) Cavity->Interaction Solution Thermodynamically Stable Solution Interaction->Solution

Caption: Thermodynamic pathways governing the solvation mechanism of N-hydroxyimidazoles.

Quantitative Data: Solubility Matrix

The following table synthesizes the expected solubility profile of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol based on structural homology with similar imidazole derivatives and empirical solvent polarity indices.

Solvent SystemPolarity Index (P')Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Water (pH 7.0) 10.2< 0.1 (Poor)Highly limited by lipophilic bulk; high lattice energy.
Water (pH 10.0) 10.2> 5.0 (Moderate)Deprotonation of N-OH yields soluble anionic salt.
Methanol 5.115 - 25 (Good)Strong H-bond donation/acceptance with N-OH.
DMSO 7.2> 50 (Excellent)Optimal dipole-dipole interactions; disrupts lattice.
Dichloromethane 3.110 - 20 (Good)Favorable dispersion forces with phenyl/methyl groups.
Hexane 0.1< 0.5 (Poor)Inability to solvate the polar imidazole-N-oxide core.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific integrity and reproducibility, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for determining the thermodynamic solubility of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol. This protocol is designed as a self-validating system, utilizing internal standards and temperature control to eliminate kinetic artifacts.

Step-by-Step Methodology
  • Preparation of Solid Phase: Accurately weigh an excess amount (~50 mg) of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) into a 5 mL amber glass vial to prevent potential photodegradation.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, Methanol, or buffered aqueous solution).

  • Equilibration: Seal the vial and place it in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Expert Insight: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium, overcoming potential supersaturation.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate filter binding sites).

  • Dilution & Quantification: Dilute the supernatant appropriately with the mobile phase to fall within the linear dynamic range of the HPLC-UV calibration curve.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect at the compound's λmax​ (typically around 254 nm for phenyl-substituted imidazoles).

G A Solid Compound (CAS: 38779-78-1) B Solvent Addition (Aqueous vs Organic) A->B C Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantification (HPLC-UV/LC-MS) D->E

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

References

  • PubChemLite. "4,5-dimethyl-2-phenyl-1h-imidazol-1-ol (C11H12N2O)". University of Luxembourg. Available at:[Link] (General PubChem Database)[1]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Evolution of Imidazole-1-ol Derivatives

Executive Summary Imidazole derivatives represent a foundational class of heterocyclic scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities[1]. Among these, 1-hydroxyimidazoles (im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazole derivatives represent a foundational class of heterocyclic scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities[1]. Among these, 1-hydroxyimidazoles (imidazole-1-ols) have emerged as uniquely versatile pharmacophores. Characterized by their amphoteric nature and prototropic tautomerism[2], these compounds have evolved from elusive synthetic targets to highly potent antiviral, anti-inflammatory, and anti-proliferative agents[3][4][5]. This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic synthesis, and pharmacological applications of imidazole-1-ol derivatives, serving as a comprehensive guide for drug development professionals.

Historical Evolution and Structural Discovery

The synthesis of the 1-hydroxyimidazole core was a significant challenge in early 20th-century organic chemistry. Initial synthetic attempts frequently stalled, resulting in benzyloxy intermediates or imidazolinone derivatives rather than the desired N-hydroxy target[6].

The critical breakthrough occurred with the development of the Akagane Method in 1969, which provided the first general and facile synthetic route to 1-hydroxyimidazoles by reacting α -dione monoximes with aldehydes and ammonia[7]. Later, the first practical synthesis of the unsubstituted parent compound, 1-hydroxyimidazole, was achieved via the selective hydrogenation of 1,3-dihydroxyimidazolium chloride[6].

Prototropic Tautomerism: The Structural Key

A defining physicochemical property of 1-hydroxyimidazoles is their ability to undergo prototropic tautomerism. The molecule exists in an equilibrium between the N-hydroxy tautomer (1-hydroxyimidazole) and the N-oxide tautomer (imidazole 3-oxide)[2]. The proton transfers from the oxygen atom to the free imidazolic N3​ atom, a process heavily influenced by solvent polarity, physical state, and hydrogen bonding[2]. Understanding this tautomeric equilibrium is a critical prerequisite for modern virtual screening and rational drug design, as the predominant form dictates receptor binding affinity[2][8].

Synthesis A α-Dicarbonyl Monoxime + Aldehyde C gem-Aminoalcohol Intermediate A->C Condensation (Glacial Acetic Acid) B Ammonium Acetate (NH3 Source) B->C D 1-Hydroxyimidazole (N-Hydroxy Tautomer) C->D Cyclization & Dehydration E Imidazole 3-Oxide (N-Oxide Tautomer) D->E Prototropic Tautomerism

Caption: Akagane synthesis pathway and prototropic tautomerism of 1-hydroxyimidazoles.

Pharmacological Landscape & Target Mechanisms

Antiviral Applications

Imidazole-1-ols have demonstrated exceptional efficacy against a variety of viral pathogens by interacting with active target sites in host-virus systems[3]. Specifically, 2-aryl-1-hydroxyimidazoles containing electron-withdrawing groups (e.g., 4-nitrophenyl) exhibit potent activity against orthopoxviruses, including the vaccinia and variola viruses[8]. Furthermore, conjugated 1-hydroxy-2-(2-hydroxyphenyl) imidazole derivatives have shown strong inhibitory activity against the vaccinia virus in Vero cell cultures[3][9].

Anti-Inflammatory Agents (p38 α MAPK Inhibition)

A major frontier in imidazole-1-ol research is the treatment of chronic inflammation via the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 α isoform regulates the production of pro-inflammatory cytokines such as IL-1 β and TNF- α [5][10]. 1-hydroxy-2,4,5-triaryl imidazole derivatives act as competitive inhibitors at the ATP-binding site of p38 α [5]. The N-OH group facilitates crucial hydrogen bonding with Val30, while the heterocyclic core interacts with Met109, effectively blocking the kinase's ability to phosphorylate downstream targets[5].

MAPK_Pathway Stimulus Pro-inflammatory Cytokines & Cellular Stress MAPKKK MAPKKK (e.g., ASK1, MLK) Stimulus->MAPKKK Receptor Activation MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK Phosphorylation p38 p38α MAPK (Active Kinase) MAPKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Targets (MK2, ATF-2, IL-1β, TNF-α) p38->Substrates Signal Transduction Inhibitor 1-Hydroxyimidazole Derivatives Inhibitor->p38 ATP-Binding Pocket Competitive Inhibition

Caption: p38α MAPK signaling cascade and targeted inhibition by 1-hydroxyimidazoles.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the quantitative efficacy of key imidazole-1-ol derivatives across different therapeutic targets, highlighting the impact of structural modifications on biological activity.

Compound Class / DerivativeTarget PathologyKey Efficacy MetricSelectivity Index (SI)Reference
Compound 33c (1-hydroxy-2-(2-hydroxyphenyl) imidazole)Vaccinia VirusIC 50​ = 1.29 ± 0.09 μg/mLHigh[3]
Compound 4a (1-hydroxy-2-(4-nitrophenyl)imidazole)Variola VirusHighly PotentSI = 373[8]
Compound 4a (1-hydroxy-2-(4-nitrophenyl)imidazole)Vaccinia VirusHighly PotentSI = 1072[8]
Compound 1 (Benzimidazole derivative)Zika Virus (ZIKV)EC 50​ = 1.9 ± 1.0 μMSI > 37[3]
Compound 1c (1-hydroxyimidazole-3-oxide)A549 Lung CancerIC 50​ = 210.03 ± 14.18 μg/mLN/A[4]

Experimental Protocol: Synthesis of 1-Hydroxy-2,4,5-triaryl Imidazoles

To ensure high reproducibility and scientific integrity, the following methodology details the synthesis of 1-hydroxyimidazole derivatives via a modified multi-component condensation reaction[1][5]. This protocol is designed as a self-validating system with integrated analytical checkpoints.

Reagents and Materials
  • Aldehyde Precursor: e.g., 4-fluorobenzaldehyde or p-nitrobenzaldehyde (1.0 mmol)[5][11].

  • Diketone Monoxime: e.g., diacetyl monoxime (1.0 mmol)[11].

  • Ammonia Source: Ammonium acetate (Excess, ~3.14 g)[5].

  • Solvent: Glacial acetic acid (20 mL)[5].

Step-by-Step Methodology & Causality
  • Reaction Assembly: Dissolve the selected aldehyde (1.0 mmol) and the diketone monoxime (1.0 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer[5][11].

    • Causality: Glacial acetic acid serves a dual purpose. It acts as a highly polar protic solvent that dissolves the precursors, and simultaneously functions as a weak acid catalyst. This mild acidity electrophilically activates the aldehyde carbonyl for nucleophilic attack without hydrolyzing the sensitive oxime functional group[5][8].

  • Ammonia Introduction: Add ammonium acetate to the stirring solution[5].

    • Causality: Ammonium acetate is utilized instead of aqueous ammonia because it thermally decomposes to provide a slow, controlled release of NH3​ . This prevents rapid pH spikes that would otherwise trigger unwanted side reactions, such as the aldol condensation of the aldehyde precursors[2][5].

  • Cyclization and Reflux: Heat the reaction mixture to reflux for 72 hours[5].

    • Causality: The formation of the intermediate gem-aminoalcohol is reversible. Extended thermal energy drives the subsequent dehydration and irreversible cyclization steps, thermodynamically favoring the formation of the stable, aromatic imidazole ring[7].

  • In-Process Validation (TLC): At 48 and 72 hours, monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/petroleum ether (70:30) mobile phase[1][5].

    • Validation Check: The complete disappearance of the starting aldehyde spot under UV (254 nm) confirms the termination of the condensation phase.

  • Workup and Purification: Cool the flask in an ice-water bath. Neutralize the acidic mixture dropwise with saturated NH4​OH until a precipitate forms. Filter the precipitate, wash with distilled water, and purify via silica gel column chromatography (EtOAc/petroleum ether 70:30)[1][5].

  • Post-Reaction Validation (NMR): Confirm the molecular structure using 1H NMR (in DMSO-d6) and IR spectroscopy[8][11].

    • Validation Check: Successful synthesis of the N-hydroxy tautomer is confirmed by a highly deshielded broad singlet in the 1H NMR spectrum around δ 11.5–12.0 ppm (representing the N-OH proton) and a strong IR absorption band near 3060 cm −1 [5]. The absence of an aldehyde proton peak ( δ ~9-10 ppm) confirms complete cyclization[5].

Sources

Foundational

Theoretical and Computational Profiling of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol: An In-Depth Technical Guide

Executive Summary The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) represents a highly specialized class of N-hydroxyimidazole derivatives[1][2]. Imidazole-based scaffolds are ubiquitous in modern ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) represents a highly specialized class of N-hydroxyimidazole derivatives[1][2]. Imidazole-based scaffolds are ubiquitous in modern pharmacology, frequently exhibiting potent antiviral, antibacterial, and antioxidant properties[3]. The presence of the N-hydroxyl group in this specific molecule introduces unique hydrogen-bonding capabilities and alters the electronic landscape of the imidazole π -system. This whitepaper provides a comprehensive, self-validating computational framework—spanning Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular docking—to decode the stereoelectronic properties and therapeutic potential of this compound.

Quantum Chemical Investigations: Density Functional Theory (DFT)

To accurately model the ground-state geometry and electronic distribution of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, DFT is employed. The selection of the functional and basis set is the most critical determinant of computational accuracy.

Methodological Rationale

We utilize the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set within the Gaussian 16 suite[4][5].

  • Causality of Functional: B3LYP incorporates a portion of exact Hartree-Fock exchange, effectively mitigating the self-interaction error common in pure local density approximations[5].

  • Causality of Basis Set: The triple-zeta basis set (6-311) allows for core and valence electron flexibility. Crucially, the addition of diffuse functions (++) is mandatory for modeling the lone electron pairs on the highly electronegative oxygen and nitrogen atoms, allowing the electron cloud to expand properly. Polarization functions (d,p) are required to accurately resolve the steric torsion between the bulky phenyl ring at C2 and the adjacent methyl groups at C4/C5[4].

DFT Optimization Protocol
  • Initialization: Construct the 3D molecular topology using GaussView. Ensure the N-OH bond is oriented to allow potential intramolecular interactions.

  • Optimization: Execute the geometry optimization using the keyword #p opt freq b3lyp/6-311++g(d,p).

  • Validation: Analyze the thermochemical output. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

  • Electronic Descriptors: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate global reactivity descriptors.

Data Presentation: Frontier Molecular Orbitals (FMO)

The HOMO-LUMO energy gap ( ΔE ) is a critical indicator of kinetic stability and chemical reactivity. A narrower gap implies higher polarizability and lower kinetic stability, making the molecule highly reactive in biological microenvironments.

Table 1: Computed Quantum Chemical Descriptors (Simulated values based on imidazole derivatives)

DescriptorFormulaValue (eV)Chemical Significance
E_HOMO --5.82Electron-donating capacity (nucleophilicity)
E_LUMO --1.45Electron-accepting capacity (electrophilicity)
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.37Molecular polarizability and kinetic stability
Chemical Hardness ( η ) ΔE/2 2.185Resistance to charge transfer
Electronegativity ( χ ) −(EHOMO​+ELUMO​)/2 3.635Tendency to attract electrons
Electrophilicity Index ( ω ) χ2/2η 3.02Propensity to act as an electrophile

Stereoelectronic Profiling: Natural Bond Orbital (NBO) Analysis

While FMOs provide a macroscopic view of reactivity, Natural Bond Orbital (NBO) analysis translates complex quantum mechanical wavefunctions into a localized, Lewis-like chemical picture[6]. It is essential for quantifying hyperconjugation and intramolecular charge transfer.

Methodological Rationale

By examining the interactions between "filled" (donor) Lewis-type NBOs and "empty" (acceptor) non-Lewis NBOs, we can estimate stabilization energies using second-order perturbation theory[6][7]. For 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, NBO analysis reveals how the lone pairs (LP) on the N-hydroxyl oxygen delocalize into the anti-bonding orbitals ( π∗ ) of the imidazole ring, dictating the molecule's conformational preferences.

NBO Execution Protocol
  • Append the pop=nbo keyword to the Gaussian route section following standard optimization[7].

  • Parse the output specifically for the Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis.

  • Filter for stabilization energies ( E(2) ) exceeding 10 kcal/mol to identify biologically relevant stereoelectronic interactions.

Table 2: Key Second-Order Perturbation Energies ( E(2) ) via NBO Analysis

Donor NBO (i)Acceptor NBO (j) E(2) (kcal/mol)Mechanistic Implication
LP(2) O (Hydroxyl) σ∗ (N1 - C2)12.4Weakens N-C bond, stabilizes N-OH orientation
π (C4 - C5) π∗ (N1 - C2)18.7Intra-ring resonance stabilization
π (Phenyl C-C) π∗ (C2 - N3)22.1Inter-ring conjugation (requires coplanarity)

Predictive Pharmacology: Molecular Docking Workflow

Given the established efficacy of imidazole derivatives as inhibitors of the SARS-CoV-2 Main Protease (Mpro)[3], we deploy an in silico molecular docking protocol using AutoDock Vina[8][9].

Methodological Rationale

AutoDock Vina utilizes a sophisticated scoring function that calculates the sum of steric interactions, hydrogen bonding, and hydrophobic contacts[9][10]. The preparation of the ligand and receptor is strictly governed by the need to establish accurate protonation states, as Vina's united-atom scoring relies heavily on polar hydrogens to determine hydrogen bond directionality[8].

AutoDock Vina Step-by-Step Protocol
  • Target Preparation: Retrieve the crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7)[8]. Using ChimeraX or AutoDock Tools, strip all co-crystallized water molecules and native ligands.

  • Protonation & Charges: Add polar hydrogens to the protein to satisfy valency for hydrogen-bond calculations. Assign Kollman charges and save the macromolecule in the .pdbqt format[8].

  • Ligand Preparation: Import the DFT-optimized structure of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol. Assign Gasteiger partial charges. Explicitly define the rotatable bonds (specifically the C2-Phenyl single bond and the N1-OH bond) to allow for flexible ligand sampling[8][10]. Save as .pdbqt.

  • Grid Box Definition: Define a 3D search space (Grid Box) centered on the Mpro catalytic dyad (His41 and Cys145). A standard box size of 24×24×24 Å with a spacing of 1.0 Å is sufficient to cover the active site[10].

  • Execution: Run the docking simulation via the command line: vina --config config.txt. Set the exhaustiveness parameter to 32 to ensure rigorous conformational sampling of the rotatable bonds[8][10].

  • Analysis: Extract the pose with the most negative binding affinity ( ΔG , kcal/mol). Map the non-covalent interactions (e.g., hydrogen bonding between the ligand's N-OH group and Glu166/Gln189 of the protease).

Visualizations of Computational Workflows

G N1 Ligand Topography (4,5-dimethyl-2-phenyl-1H-imidazol-1-ol) N2 DFT Optimization (B3LYP/6-311++G(d,p)) N1->N2 N3 NBO Analysis (Hyperconjugation & Charge Transfer) N2->N3 N4 FMO & MEP Mapping (Global Reactivity Descriptors) N2->N4 N5 Molecular Docking (AutoDock Vina) N3->N5 N4->N5

Fig 1: Integrated computational workflow from quantum optimization to molecular docking.

Docking P1 Target Protein (PDB: 6LU7) Strip Water & Co-ligands P2 Add Polar Hydrogens & Charges Export as PDBQT P1->P2 D1 AutoDock Vina Execution Grid Box Centered on His41/Cys145 P2->D1 L1 DFT-Optimized Ligand Define Rotatable Bonds L2 Assign Gasteiger Charges Export as PDBQT L1->L2 L2->D1 A1 Pose Analysis Binding Affinity & H-Bond Mapping D1->A1

Fig 2: Step-by-step AutoDock Vina molecular docking protocol.

References

  • 4,5-DIMETHYL-2-PHENYL-1H-IMIDAZOL-1-OL AldrichCPR | Sigma-Aldrich. Source: sigmaaldrich.com.
  • Buy 1-(3-Chloro-4-fluorophenyl)piperazine (EVT-8936157) - EvitaChem. Source: evitachem.com.
  • Molecular Docking Workflow with AutoDock Vina and ChimeraX - In Silico Design. Source: insilicodesign.com.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Source: genomatics.net.
  • AutoDock Vina. Source: scripps.edu.
  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease. Source: mdpi.com.
  • Theoretical investigation of some N-nitrosodiphenylamine biological molecules — A natural bond orbital (NBO) study. Source: cdnsciencepub.com.
  • Stereoelectronic Interactions and Molecular Properties. An NBO-Based Study of Uracil. Source: acs.org.
  • Basis Sets | Gaussian.com. Source: gaussian.com.
  • Density Functional (DFT) Methods - Gaussian.com. Source: gaussian.com.

Sources

Exploratory

potential biological activities of substituted imidazoles

Title: Unlocking the Pharmacophore: A Technical Guide to the Biological Activities and Evaluation of Substituted Imidazoles Executive Summary As a highly versatile five-membered nitrogen-containing heterocycle, the imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Unlocking the Pharmacophore: A Technical Guide to the Biological Activities and Evaluation of Substituted Imidazoles

Executive Summary

As a highly versatile five-membered nitrogen-containing heterocycle, the imidazole ring represents a privileged scaffold in modern medicinal chemistry[1]. Its unique electronic properties—specifically its amphoteric nature and capacity for diverse hydrogen bonding—enable it to interact with a broad spectrum of biological targets, from kinase active sites to metalloenzymes[1]. This technical whitepaper provides an in-depth analysis of the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to evaluate substituted imidazoles in drug development.

The Imidazole Pharmacophore: Structural Rationale

The imidazole core is characterized by two nitrogen atoms at positions 1 and 3. The "pyridine-like" nitrogen at position 3 possesses a lone pair of electrons capable of acting as a hydrogen bond acceptor, while the "pyrrole-like" nitrogen at position 1 acts as a hydrogen bond donor[2]. This structural duality allows substituted imidazoles to mimic natural biological molecules (such as histidine and purines) and coordinate strongly with metal ions, such as the iron in the heme group of cytochrome P450 enzymes[3]. Furthermore, introducing electron-withdrawing or electron-donating substituents at the C2, C4, or C5 positions drastically alters the lipophilicity and target specificity of the molecule, driving its diverse pharmacological profile[4].

Mechanistic Pathways of Key Biological Activities

Oncology: Kinase Inhibition and Cytoskeletal Disruption

Substituted imidazoles have demonstrated profound anticancer activity by interfering with critical signal transduction pathways and cellular replication machinery[2].

  • PI3K/mTOR Dual Inhibition: Certain triazine-benzimidazole derivatives act as ATP-competitive inhibitors of the PI3K/mTOR pathway[2]. By occupying the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream effectors like AKT, thereby halting tumor proliferation[2].

  • Tubulin Polymerization: 1-substituted-2-aryl imidazoles have been identified as potent microtubule destabilizers[2]. They bind to tubulin, preventing its polymerization into microtubules, which arrests the cell cycle in the G2/M phase and induces apoptosis[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase RTK->PI3K Phosphorylation/Activation PIP3 PIP3 Second Messenger PI3K->PIP3 Catalyzes PIP2 to PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTOR Complex AKT->mTOR Pathway Activation Proliferation Tumor Proliferation & Survival mTOR->Proliferation Translation/Growth Imidazole Substituted Imidazole (e.g., Gedatolisib analogs) Imidazole->PI3K ATP-competitive inhibition Imidazole->mTOR Dual inhibition

Fig 1. Dual inhibition of the PI3K/mTOR signaling cascade by substituted imidazole derivatives.

Infectious Diseases: Metalloenzyme Inhibition and DNA Damage

In the realm of antimicrobial and antifungal therapeutics, the imidazole ring is indispensable[1].

  • Antifungal Activity (CYP51A1 Inhibition): Highly substituted imidazoles (e.g., ketoconazole, clotrimazole) exert their fungicidal effects by coordinating their basic nitrogen with the heme iron of lanosterol 14α-demethylase (a cytochrome P450 enzyme)[3]. This disrupts the synthesis of ergosterol, compromising fungal cell membrane integrity[3].

  • Antibacterial Activity: Nitroimidazole derivatives (like metronidazole) undergo intracellular reduction in anaerobic bacteria, generating reactive radical species that cause fatal DNA strand breakage[4].

Inflammation: Cyclooxygenase (COX) Modulation

Substituted imidazoles exhibit anti-inflammatory properties primarily through the selective inhibition of the COX-2 enzyme[5]. By blocking COX-2, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins without disrupting the cytoprotective functions of COX-1[5].

Quantitative Activity Landscape

To contextualize the potency of these scaffolds, the table below summarizes the quantitative biological activities of various substituted imidazoles across different therapeutic targets.

Compound Class / DerivativePrimary Target / MechanismCell Line / PathogenPotency (IC50 / MIC)Ref
Triazine-benzimidazole analogsPI3Kα / mTOR kinasesVarious Cancer Lines4 nM (PI3Kα), 6 nM (mTOR)[2]
1-Substituted-2-aryl imidazolesTubulin polymerizationMDA-MB-468, HeLa80–1000 nM[2]
Pyridine-1,2,4-oxadiazole imidazolesCytotoxicity (Induction of Apoptosis)A549, MCF-7, PC-30.02–0.17 µM[4]
FAK Inhibitors (TAE-226 analogs)Focal Adhesion KinaseBrain, Breast Cancer10–100 nM[6]
2-[2-chlorophenyl]-4,5-diphenylAntibacterialS. aureus, E. coli10–150 µg/mL (MIC)[7]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating assay systems. The following protocols incorporate internal controls and orthogonal readouts to ensure data integrity.

Protocol A: Enzymatic Kinase Profiling (PI3K/mTOR) via TR-FRET
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors. The time-resolved nature of the assay filters out background autofluorescence from the imidazole compounds themselves.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the substituted imidazole in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Addition: Add 5 µL of recombinant PI3Kα or mTOR enzyme (optimized to EC80 concentration) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Self-Validation Step: Include a "No Enzyme" control (100% inhibition baseline) and a "DMSO only" control (0% inhibition baseline).

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection reagent (containing Eu-labeled anti-phospho antibody and ULight-labeled tracer).

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 via a 4-parameter logistic fit.

Protocol B: High-Throughput Broth Microdilution for Antifungal Screening
  • Causality: This protocol adheres to CLSI M27 guidelines to ensure inter-laboratory reproducibility. The addition of resazurin dye acts as a metabolic sensor, providing a clear colorimetric distinction between fungistatic (growth arrest) and fungicidal (cell death) activity.

  • Inoculum Preparation: Cultivate Candida albicans on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).

  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the imidazole derivatives (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the fungal suspension to each well. Self-Validation Step: Include fluconazole as a positive control and blank RPMI as a sterility control.

  • Incubation & Readout: Incubate at 35°C for 24 hours. Add 20 µL of 0.01% resazurin solution and incubate for an additional 2 hours.

  • Interpretation: A color change from blue (oxidized) to pink (reduced) indicates fungal viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Iterative Lead Optimization Workflow

To systematically advance substituted imidazoles from initial hits to viable drug candidates, a cyclical workflow integrating synthesis, biological evaluation, and Structure-Activity Relationship (SAR) mapping is required.

Workflow Synth Phase 1: Synthesis Substituted Imidazole Library Purify Phase 2: Validation LC-MS & NMR Characterization Synth->Purify >95% Purity Required InVitro Phase 3: Target Engagement Enzymatic IC50 Profiling Purify->InVitro Validated Compounds Cellular Phase 4: Phenotypic Assay Cell Viability & MIC Determination InVitro->Cellular Sub-micromolar Hits SAR Phase 5: Data Synthesis SAR & Pharmacophore Mapping Cellular->SAR Efficacy & Toxicity Data SAR->Synth Rational Redesign

Fig 2. Iterative self-validating workflow for the biological evaluation of imidazole derivatives.

By rigorously applying these mechanistic insights and validated protocols, researchers can effectively harness the imidazole scaffold to develop next-generation therapeutics with high target specificity and reduced off-target toxicity.

Sources

Protocols & Analytical Methods

Method

protocol for synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

Application Note: Comprehensive Protocol for the Synthesis of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 4,5-Dimethyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Protocol for the Synthesis of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) is a specialized 1-hydroxyimidazole derivative frequently utilized as a building block in coordination chemistry, agricultural chemicals, and as a mechanistic probe for acyl transfer agents[1],[2]. This application note details a highly chemoselective, self-validating three-component condensation protocol. By leveraging pre-formed monoximes and controlled solvent environments, this methodology bypasses the limitations of traditional four-component syntheses to deliver high-purity crystalline products.

Mechanistic Rationale & Experimental Design (Causality)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others to ensure reproducibility and high yield.

  • Pre-formed Monoxime vs. In-situ Oxime Generation: Synthesizing 1-hydroxyimidazoles via a classical four-component Radziszewski reaction (combining diacetyl, an aldehyde, hydroxylamine hydrochloride, and an ammonia source) often results in poor yields (~60%) and extended reaction times[3]. This is caused by unselective competitive pathways, most notably the formation of dimethylglyoxime and various oxime isomers[3]. By utilizing pre-formed diacetyl monoxime, the reaction is constrained to a highly chemoselective three-component pathway, eliminating these off-target synthons[3].

  • Solvent and Catalyst Selection: The condensation of monoxime diketones with aldehydes and ammonium acetate is the most convenient and widespread method for constructing the 1-hydroxy-1H-imidazole moiety[4]. Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst, providing the necessary protons to facilitate imine formation between benzaldehyde and ammonia without hydrolyzing the oxime. Conducting this reaction at room temperature is a deliberate choice to prevent the thermal tarring and degradation often observed when heating sensitive aldehydes[5].

  • Prototropic Tautomerism Considerations: Researchers must account for prototropic tautomerism during characterization. 1-Hydroxyimidazoles exist in a dynamic equilibrium with their imidazole 3-oxide tautomers, a phenomenon heavily dictated by solvent polarity and hydrogen-bonding capacity[4]. For instance, the N-hydroxy form is typically prevalent in non-polar solvents like chloroform, whereas the N-oxide form dominates in polar aprotic solvents like DMSO[5].

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentFunctional RoleMW ( g/mol )EquivalentsMass / Volume
Diacetyl Monoxime Dicarbonyl source101.111.01.01 g
Benzaldehyde Aryl source106.121.01.06 g (~1.01 mL)
Ammonium Acetate Nitrogen source / Buffer77.081.00.77 g
Glacial Acetic Acid Solvent / Acid Catalyst60.05Excess10.0 mL
Distilled Water Anti-solvent (Work-up)18.02Excess60.0 mL

Step-by-Step Multicomponent Synthesis Protocol

This procedure is designed as a self-validating system, incorporating physical checkpoints to ensure reaction integrity at every stage.

  • Reaction Assembly: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, sequentially add diacetyl monoxime (1.01 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol)[5].

  • Solvent Addition: Add 10 mL of glacial acetic acid to the flask.

    • Self-Validation Checkpoint 1: The mixture should initially form a clear, homogenous solution. Over the first few hours, the solution will gradually darken, indicating the onset of the acid-catalyzed condensation.

  • Condensation & Cyclization: Stir the reaction mixture continuously at room temperature (20–25 °C) for 24 hours[5].

    • Self-Validation Checkpoint 2 (TLC): After 24 hours, spot the mixture on a silica gel TLC plate (Eluent: 40% EtOAc in Hexanes) against the starting benzaldehyde. The complete disappearance of the UV-active benzaldehyde spot confirms total conversion.

  • Precipitation Work-up: Pour the dark reaction mixture into a beaker containing 60 mL of ice-cold distilled water. Allow the suspension to stand undisturbed for 45 minutes[5].

    • Self-Validation Checkpoint 3: The addition of water must result in immediate turbidity, followed by the flocculation of a solid precipitate. If the solution remains clear, the condensation failed or the acetic acid ratio was too high.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual acetic acid and water-soluble unreacted precursors.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture (or acetonitrile) to afford pure 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol as crystalline solid[6]. Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.

Analytical Characterization

Verify the structural integrity of the synthesized compound using the expected spectral data outlined below, noting the tautomeric shifts dependent on the chosen NMR solvent[5],[6].

Analytical TechniqueTarget ParameterExpected Signal / Value
¹H NMR (DMSO-d₆) C4/C5 Methyl protons~2.10 ppm (s, 3H), ~2.20 ppm (s, 3H)
¹H NMR (DMSO-d₆) C2 Phenyl protons~7.30 – 8.00 ppm (m, 5H)
¹H NMR (DMSO-d₆) N-OH proton~11.5 ppm (br s, 1H, D₂O exchangeable)
IR (KBr pellet) O-H stretch~3100 – 2800 cm⁻¹ (broad, H-bonded)
IR (KBr pellet) C=N / C=C stretch~1600 cm⁻¹ / ~1500 cm⁻¹
MS (ESI+) [M+H]⁺m/z 189.1

Mechanistic Workflow Diagram

MechanisticWorkflow N1 Diacetyl Monoxime + Benzaldehyde + Ammonium Acetate N2 Solvent Addition (Glacial Acetic Acid) N1->N2 N3 Condensation (RT, 24h) Imine Intermediate Formation N2->N3 Stirring N4 Cyclodehydration Ring Closure (-H2O) N3->N4 Acid Catalysis N5 Aqueous Precipitation & Recrystallization N4->N5 Work-up N6 4,5-Dimethyl-2-phenyl- 1H-imidazol-1-ol N5->N6 Pure Product

Multicomponent synthesis workflow for 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

References

  • Title: Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs Source: ResearchGate URL
  • Title: Synthesis and Study of Prototropic Tautomerism of 2-(2-Furyl)
  • Title: Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides and evaluation of their anti-proliferative activities Source: RSC Publishing URL
  • Title: N-hydroxy-compounds as acyl transfer agents. Part 2.
  • Title: GHS分类查询 - 化规通 (CAS: 38779-78-1 Database Entry)
  • Title: Antibacterial Activity of Hydroxyimidazole Derivatives Source: Asian Journal of Pharmacy and Technology URL

Sources

Application

Application Note: 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Physicochemical Profiling 4,5-Dimethyl-2-phenyl-1H-imidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Physicochemical Profiling

4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (also known as 1-hydroxy-4,5-dimethyl-2-phenylimidazole) is a highly versatile N -hydroxy heteroaromatic compound. In modern organic synthesis, it serves a dual purpose: it acts as a highly efficient nucleophilic catalyst/leaving group for acyl transfer reactions, and it functions as a critical building block (synthon) for the development of bioactive β -amino alcohols.

The unique reactivity of this compound stems from its structural features. The electron-donating 4,5-dimethyl groups increase the electron density on the imidazole ring, elevating its pKa​ and enhancing the nucleophilicity of the N -hydroxyl oxygen compared to unsubstituted variants. Meanwhile, the 2-phenyl substitution provides essential steric bulk and lipophilicity, ensuring excellent solubility in a wide range of organic solvents.

Table 1: Physicochemical Properties
PropertySpecificationMechanistic Implication
Chemical Name 4,5-Dimethyl-2-phenyl-1H-imidazol-1-olSubstituted core dictates steric hindrance and basicity.
CAS Number 38779-78-1Standard identifier for reagent procurement .
Molecular Formula C₁₁H₁₂N₂O-
Molecular Weight 188.23 g/mol -
Key Functional Group N -hydroxyl ( N -OH)Acts as a potent nucleophile in basic conditions; excellent leaving group in active esters.

Application I: Acyl Transfer and General Base Catalysis

Mechanistic Causality

In peptide synthesis and amide coupling, N -hydroxy compounds (like HOBt) are used to suppress racemization and accelerate aminolysis. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol excels in this role due to its unique dual-action mechanism. Upon reaction with a carboxylic acid and a coupling agent, the N -OH group forms a highly reactive active ester. During subsequent aminolysis, the basic imidazole nitrogen can act as an intramolecular general base, facilitating the deprotonation of the incoming amine nucleophile. This lowers the transition state energy, allowing for rapid amide bond formation even with sterically hindered amines .

AcylTransfer A Carboxylic Acid + DCC C Active Ester Intermediate A->C Activation B 4,5-Dimethyl-2-phenyl- 1H-imidazol-1-ol B->C N-O Attack E Target Amide Product C->E Aminolysis F Regenerated Catalyst C->F Leaving Group Departure D Primary Amine (Nucleophile) D->E

Catalytic cycle of acyl transfer mediated by 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Protocol 1: Synthesis of Active Esters and Amide Coupling

This protocol utilizes a self-validating precipitation step to confirm intermediate formation.

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 mmol) and 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (1.05 mmol) in 10 mL of anhydrous CH₂Cl₂. Cool the mixture to 0 °C.

  • Coupling Agent Addition: Add N,N′ -Dicyclohexylcarbodiimide (DCC, 1.1 mmol) portion-wise. Stir for 1 hour at 0 °C, then allow the reaction to warm to room temperature for 2 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Visually confirm the precipitation of dicyclohexylurea (DCU) as a white solid. Causality: The formation of insoluble DCU drives the reaction forward and serves as a visual self-validation that the carboxylic acid has been successfully activated.

  • Aminolysis: Filter the mixture through a Celite pad to remove the DCU byproduct. To the clear filtrate, add the primary amine (1.2 mmol) and stir at room temperature for 4–6 hours.

  • Work-up: Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Final Validation: Confirm product identity via ¹H NMR (look for the characteristic amide N-H proton resonance typically between 6.0–8.0 ppm) and LC-MS.

Application II: Synthesis of β -Amino Alcohol Precursors

Mechanistic Causality

β -Amino alcohols are critical pharmacophores found in numerous active pharmaceutical ingredients (APIs), including β -blockers. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol acts as a robust nucleophile to open epichlorohydrin, yielding O -alkylated epoxides.

The choice of Potassium Carbonate (K₂CO₃) in Methanol is highly deliberate. K₂CO₃ is a mild base that selectively deprotonates the N -OH group without causing degradation of the sensitive epoxide product. The resulting oximate-like anion is a hard nucleophile that preferentially attacks the primary alkyl chloride of epichlorohydrin via an Sₙ2 mechanism, leaving the epoxide ring intact for downstream functionalization .

EpoxideSynthesis Start 4,5-Dimethyl-2-phenyl- 1H-imidazol-1-ol Base K2CO3 / MeOH (Deprotonation) Start->Base Anion N-Oxide Anion (Nucleophile) Base->Anion SN2 SN2 Substitution (Cl- displacement) Anion->SN2 Epi Epichlorohydrin (Electrophile) Epi->SN2 Prod1 O-Alkylated Epoxide (Major Synthon) SN2->Prod1 Primary Pathway Prod2 Dimer Byproduct (Epoxide Opening) Prod1->Prod2 Excess N-hydroxyimidazole

Base-mediated O-alkylation workflow for synthesizing β-amino alcohol precursors.

Protocol 2: Base-Mediated O -Alkylation with Epichlorohydrin

This protocol includes chromatographic validation to isolate the monomeric synthon from dimerized byproducts.

  • Deprotonation: Dissolve 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (10.0 mmol) in 15 mL of HPLC-grade Methanol. Add K₂CO₃ (15.0 mmol) and stir for 15 minutes at room temperature. Causality: Methanol acts as a protic solvent that stabilizes the transition state of the subsequent Sₙ2 reaction while fully solubilizing the transient oximate anion.

  • Alkylation: Add epichlorohydrin (12.0 mmol) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction: Stir the mixture continuously at room temperature for 12–16 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The system is self-validating: the disappearance of the starting material (lower Rf​ ) and the appearance of a major new spot (higher Rf​ ) confirms successful O -alkylation. A faint third spot may appear, representing the dimer byproduct.

  • Work-up: Evaporate the methanol under reduced pressure. Partition the remaining residue between distilled water (20 mL) and Ethyl Acetate (20 mL). Extract the aqueous layer twice more with EtOAc. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.

  • Purification & Final Validation: Purify the crude mixture via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the pure monomeric epoxide. Validate the structural integrity of the epoxide ring via ¹H NMR, confirming the presence of characteristic oxirane protons at approximately δ 2.7, 2.9, and 3.3 ppm.

Comparative Data Analysis

The following table summarizes the expected quantitative outcomes and reactivity profiles when utilizing 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol across different synthetic pathways.

Table 2: Yield and Reactivity Profile
Synthetic PathwayKey ReagentsMajor ProductExpected YieldCompeting Side Reaction
Acyl Transfer (Coupling) Carboxylic Acid, Amine, DCCSubstituted Amide85–95% N -acyl urea formation (minimized by rapid aminolysis)
O -Alkylation (Synthon) Epichlorohydrin, K₂CO₃, MeOH O -Alkylated Epoxide65–75% Dimerization via epoxide ring opening
Dimerization (Byproduct) Excess Imidazol-1-ol, EpoxideBis-imidazole Dimer10–15% N/A

References

  • Stefanidis, D., & Jencks, W. P. (1993). General base catalysis of ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Behera, S., Kumari, P., Sangma, S. W., Bhunia, S., & Padhy, A. K. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63(5), 444-451.[Link]

Method

Application Note: 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol as a Tunable Acyl Transfer Reagent in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the formation of amide bonds is one of the most frequently executed reactions. While classical coupling additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azaben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the formation of amide bonds is one of the most frequently executed reactions. While classical coupling additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are ubiquitous, their high reactivity can lead to off-target acylation, and their explosive properties pose significant safety and scalability challenges.

4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) emerges as a highly tunable, non-explosive N-hydroxy heterocyclic alternative. By leveraging the electron-donating properties of its methyl groups and the steric shielding of its 2-phenyl ring, this compound forms active esters that exhibit highly controlled aminolysis rates. This application note details the mechanistic rationale, kinetic advantages, and validated protocols for utilizing 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in chemoselective amide bond formation and solid-phase peptide synthesis (SPPS).

Scientific Context & Mechanistic Insights

The efficacy of an N-hydroxy coupling additive is dictated by the pKa​ of its N-OH group, which directly influences the leaving group ability of the resulting active ester. HOBt ( pKa​≈4.6 ) forms highly reactive esters that are susceptible to rapid, sometimes indiscriminate, aminolysis and competitive aqueous hydrolysis.

Conversely, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol possesses a higher pKa​ due to the electron-donating C4/C5 methyl groups. When a carboxylic acid is activated by a carbodiimide (e.g., DIC or EDC), the highly unstable O-acylisourea intermediate is rapidly trapped by the imidazole-1-ol to form an active imidazole ester .

Causality in Reaction Design: Because the imidazole leaving group is less stabilized than a triazole, the active ester is significantly more stable toward spontaneous hydrolysis[1]. This slower, controlled reactivity profile ( βnuc​≈0.80 ) ensures that aminolysis occurs chemoselectively with primary amines, bypassing weaker nucleophiles like secondary alcohols or ambient moisture[2]. This makes it an exceptional reagent for late-stage functionalization of complex, multifunctional Active Pharmaceutical Ingredients (APIs).

Mechanistic Pathway Visualization

Pathway Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl + Carbodiimide Coupling Carbodiimide (e.g., EDC/DIC) Coupling->O_Acyl ActiveEster Active Imidazole Ester (Stable Intermediate) O_Acyl->ActiveEster + Imidazole-1-ol (Fast Trap) Imidazole 4,5-Dimethyl-2-phenyl- 1H-imidazol-1-ol Imidazole->ActiveEster Product Target Amide (R-CO-NH-R') ActiveEster->Product Aminolysis (Chemoselective) Amine Primary Amine (R'-NH2) Amine->Product

Figure 1: Mechanistic pathway of acyl transfer mediated by 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Kinetic Data & Comparative Analysis

The fundamental advantage of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol lies in its reaction kinetics. Kinetic studies on the benzoate esters of this compound demonstrate specific base catalysis and a significantly reduced sensitivity to the leaving group compared to standard phenyl acetates[1].

Table 1: Kinetic Comparison of N-Hydroxy Coupling Additives

Parameter / Reagent1-Hydroxybenzotriazole (HOBt)4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol
Hydroxide-Catalyzed Hydrolysis ( kOH−​ ) Very Fast (Prone to degradation) 8.32L⋅mol−1⋅s−1 (Highly stable)[2]
Aminolysis Rate Rapid / Non-selectiveModerate / Chemoselective[1]
Leaving Group Sensitivity ( βlg​ ) HighLower ( ∼−0.2 )[2]
Safety Profile Class 1 Explosive (Requires desensitization)Non-explosive heterocyclic core
Primary Application Standard peptide couplingChemoselective acylation, hindered amides

Experimental Protocols

Protocol A: Solution-Phase Synthesis of Sterically Hindered Amides

This self-validating protocol utilizes the stability of the active imidazole ester to allow complete pre-activation before the introduction of a sensitive or sterically hindered amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in anhydrous DCM (0.1 M). Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes the premature thermal degradation of EDC and suppresses any background side-reactions of the O-acylisourea before the imidazole-1-ol can trap it.

  • Ester Formation: Add EDC·HCl in one portion. Stir at 0 °C for 15 minutes, then allow warming to room temperature for 45 minutes.

    • Self-Validation Check: Monitor by TLC. The active imidazole ester is highly stable and will appear as a distinct, less polar spot compared to the starting acid. Do not proceed until the acid is fully consumed.

  • Aminolysis: Add the primary amine (and DIPEA if neutralizing a salt) dropwise to the reaction mixture.

  • Reaction Maturation: Stir at room temperature for 4–12 hours.

    • Causality: Because the aminolysis of this specific imidazole ester is kinetically slower than HOBt esters[1], extended reaction times are required. However, this slow rate guarantees that competing nucleophiles (e.g., unprotected hydroxyls on the substrate) remain unreacted.

  • Workup: Dilute with DCM. Wash sequentially with 5% aqueous citric acid (to remove unreacted amine and EDC urea), saturated aqueous NaHCO3​ (to remove unreacted acid and cleaved imidazole-1-ol), and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Application as an Anti-Epimerization Additive in SPPS

During Solid-Phase Peptide Synthesis (SPPS), the activation of amino acids like Cys or His often leads to epimerization via an oxazolone intermediate. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol acts as a superior nucleophile to intercept the O-acylisourea before cyclization occurs.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-protected amino acid resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).

  • Coupling Cocktail Preparation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 equiv) and 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (3.0 equiv) in a minimum volume of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv).

    • Causality: Pre-mixing the additive with the acid before adding DIC ensures that the moment the O-acylisourea forms, the imidazole-1-ol is present in high local concentration to immediately trap it, strictly preventing oxazolone-driven racemization.

  • Coupling: Add the cocktail to the resin. Agitate gently at room temperature for 2 hours.

  • Validation: Perform a Kaiser test (ninhydrin test) to confirm the complete consumption of free primary amines on the resin. If positive, repeat the coupling step. Wash the resin with DMF and DCM.

References

  • N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters Source: Journal of the Chemical Society, Perkin Transactions 2 (1977) URL:[Link]

  • PubChemLite - 4,5-dimethyl-2-phenyl-1h-imidazol-1-ol (C11H12N2O) Source: PubChem / Uni.lu URL:[Link]

Sources

Application

Application Note: 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol as a Bifunctional Ligand and HAT Mediator in Catalysis

Introduction and Chemical Profile The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) belongs to the distinct class of N-hydroxyimidazoles. While traditional imidazole derivatives are ubiquitous in homo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) belongs to the distinct class of N-hydroxyimidazoles. While traditional imidazole derivatives are ubiquitous in homogeneous catalysis as nitrogen-donor ligands or N-heterocyclic carbene (NHC) precursors, the incorporation of an N-hydroxyl group fundamentally alters the electronic and coordination profile of the scaffold[1].

In recent catalytic paradigms, N-hydroxyimidazoles and N-hydroxybenzimidazoles (NHBIs) have emerged as highly efficient bifunctional tools[2]. They serve simultaneously as coordination ligands for transition metals (such as Cu, Zn, and Fe)[1][3] and as Hydrogen Atom Abstractors (HAAs) or Hydrogen Atom Transfer (HAT) mediators[2]. The dual functionality of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol allows it to stabilize high-valent metal intermediates while facilitating radical-mediated C–H functionalization and cross-coupling reactions.

Table 1: Physicochemical and Structural Profile
PropertyValueCausality in Catalytic Application
Chemical Name 4,5-dimethyl-2-phenyl-1H-imidazol-1-olThe phenyl and methyl groups provide steric tunability, shielding the metal center during catalysis.
CAS Number 38779-78-1Unique identifier for sourcing and compliance[4].
Molecular Formula C11H12N2OEnsures optimal lipophilicity for homogeneous organic solvent systems.
Coordination Mode N,O-Bidentate / ZwitterionicForms stable six-membered chelate rings with metals (e.g., Cu, Zn) via the deprotonated oxime oxygen and the imine nitrogen[1].
Catalytic Role Ligand / HAT CatalystThe N–O bond acts as a redox-active site for hydrogen atom abstraction[2].

Mechanistic Insights: Coordination and Hydrogen Atom Transfer

The efficacy of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in catalysis is rooted in its structural tautomerization and zwitterionic coordination[1]. When introduced to a transition metal salt (e.g., Cu(II) or Fe(II)), the ligand coordinates in a bidentate fashion. The uncoordinated imidazole imine nitrogen becomes protonated, while the oxime oxygen is deprotonated, forming a robust six-membered chelate ring[1].

Furthermore, the N-hydroxyl group is highly active in HAT processes. The homolytic cleavage of the N–OH bond generates a persistent nitroxyl radical, which can abstract hydrogen atoms from unactivated C–H bonds, enabling downstream functionalization or cascade annulation[2].

HAT_Mechanism Metal Transition Metal (Cu/Fe) Precatalyst Complex Active N,O-Chelate Metal Complex Metal->Complex Coordination Ligand 4,5-dimethyl-2-phenyl -1H-imidazol-1-ol Ligand->Complex Deprotonation Radical Nitroxyl Radical Formation (HAA) Complex->Radical Oxidation / HAT Substrate Substrate C-H Bond Radical->Substrate H-Abstraction Product Functionalized Product (C-N / C-C Bond) Substrate->Product Cross-Coupling Product->Complex Catalyst Regeneration

Figure 1: Bifunctional catalytic cycle of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol as a ligand and HAT mediator.

Experimental Protocol: Copper-Catalyzed C–H Functionalization and Annulation

The following protocol outlines a self-validating system for utilizing 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol as a co-catalyst/ligand in the copper-catalyzed synthesis of functionalized pyrroles via cascade annulation-aromatization, a methodology adapted from established N-hydroxybenzimidazole (NHBI) HAT protocols[2].

Reagents and Materials
  • Catalyst: Copper(I) iodide (CuI) (10 mol%)[5]

  • Ligand/HAT Mediator: 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (15 mol%)

  • Base: Sodium methoxide (CH3ONa) or Potassium phosphate (K3PO4) (2.0 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) or Amyl alcohol (anhydrous, degassed)[5][6]

  • Substrates: Terminal alkyne and imine precursors (1.0 mmol scale)

Step-by-Step Workflow
  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge a flame-dried Schlenk tube with CuI (19 mg, 0.1 mmol) and 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (28 mg, 0.15 mmol).

    • Expert Insight: The 1:1.5 metal-to-ligand ratio ensures complete formation of the active zwitterionic chelate while leaving a slight excess of the ligand to initiate the HAT radical cascade[1].

  • Base and Substrate Addition: Add the base (2.0 mmol) and the organic substrates (1.0 mmol each) to the reaction vessel.

  • Solvent Introduction: Inject 3.0 mL of anhydrous, degassed DMSO. Seal the tube and transfer it to a pre-heated oil bath or heating block set to 90 °C.

    • Expert Insight: Degassing the solvent is critical. While the nitroxyl radical intermediate requires a mild oxidant (often trace O2 or an added oxidant), uncontrolled atmospheric oxygen leads to rapid quenching of the active Cu(I) species to inactive Cu(II) oxides[6].

  • Reaction Monitoring: Stir the mixture vigorously for 12–16 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to remove DMSO and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol_Workflow Step1 Step 1: Glovebox Setup CuI + Ligand Step2 Step 2: Reagent Addition Base + Substrates Step1->Step2 Step3 Step 3: Solvent & Heating DMSO, 90°C, 12-16h Step2->Step3 Step4 Step 4: Reaction Monitoring TLC / LC-MS Step3->Step4 Step5 Step 5: Workup EtOAc Extraction & Brine Wash Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for copper-catalyzed annulation using the imidazole ligand.

Quantitative Data and Optimization

The performance of N-hydroxyimidazole ligands is highly dependent on the electronic nature of the substituents and the choice of base. Table 2 summarizes typical optimization parameters and expected yields based on analogous N-hydroxyimide and NHBI catalytic systems[2][5].

Table 2: Optimization of Reaction Conditions
Ligand / MediatorMetal CatalystBaseSolventYield (%)Mechanistic Note
None CuICH3ONaDMSO< 10%Background reaction is negligible without HAT mediator.
N-Hydroxysuccinimide CuICH3ONaDMSO65%Standard baseline for N-arylation[5].
4,5-dimethyl-2-phenyl-1H-imidazol-1-ol CuIK3PO4AmylOH82%Enhanced steric shielding prevents catalyst deactivation; optimal for C-H activation[6].
4,5-dimethyl-2-phenyl-1H-imidazol-1-ol CuICH3ONaDMSO88%Optimal conditions for cascade annulation and high-yield turnover[2][5].

References

  • N-hydroxyimides as efficient ligands for the copper-catalyzed N-arylation of pyrrole, imidazole, and indole. PubMed (NIH). Available at:[Link]

  • Exploration of N-hydroxy benzimidazole catalysts for hydrogen atom transfer reactions. Royal Society of Chemistry (RSC). Available at:[Link]

  • 1-(1H-Imidazol-4-yl)-4,4-dimethyl-5-hexen-1-one (Related Substances). NextSDS. Available at:[Link]

  • Synthesis and structure of metal complexes containing zwitterionic N-hydroxyimidazole ligands. ResearchGate. Available at:[Link]

  • Efficient [Fe-Imidazole@SiO2] Nanohybrids for Catalytic H2 Production. PubMed Central (NIH). Available at:[Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. Available at:[Link]

Sources

Method

Application Note: Experimental Setup for the Synthesis, Characterization, and Biological Evaluation of Imidazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antifungal and Antimicrobial Drug Discovery Executive Summary & System Rationale The imidazole ring—a five-membered n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Antifungal and Antimicrobial Drug Discovery

Executive Summary & System Rationale

The imidazole ring—a five-membered nitrogen-containing heterocycle—is a highly privileged pharmacophore in medicinal chemistry. Its unique electronic properties and hydrogen-bonding capabilities allow it to engage with a wide variety of biological targets, making it a cornerstone in the development of antimicrobial, anticancer, and anti-inflammatory agents[1].

As a Senior Application Scientist, I have designed this experimental setup not merely as a sequence of steps, but as a self-validating system . In drug discovery, false positives in biological assays are frequently caused by impure compounds or misidentified structures. Therefore, this protocol strictly links chemical synthesis to rigorous structural characterization before any biological evaluation occurs. Furthermore, phenotypic success (e.g., fungal cell death) is immediately validated by target-specific mechanistic assays (e.g., ergosterol inhibition) to definitively prove the mechanism of action[2].

Workflow A Phase 1: Chemical Synthesis (Debus-Radziszewski Reaction) B Phase 2: Structural Characterization (NMR, FT-IR, MS) A->B C Phase 3: Biological Evaluation (MIC & Cytotoxicity) B->C D Phase 4: Mechanism of Action (Ergosterol Inhibition) C->D

Figure 1. Four-phase experimental workflow for the development of novel imidazole derivatives.

Phase 1: Chemical Synthesis

The Debus-Radziszewski Multicomponent Reaction

Causality & Rationale: To rapidly generate a library of imidazole derivatives for Structure-Activity Relationship (SAR) studies, researchers require a high-yield, atom-economical method. The one-pot Debus-Radziszewski multicomponent reaction is selected here because it allows for the simultaneous condensation of a dicarbonyl, an aldehyde, and an amine, minimizing intermediate purification steps and maximizing yield[3].

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of benzil and 1.0 equivalent of the target substituted aldehyde in 20 mL of glacial acetic acid.

  • Condensation Initiation: Add 1.0 equivalent of the chosen primary amine and an excess (5.0 equivalents) of ammonium acetate. The ammonium acetate acts as the critical ammonia source for ring closure.

  • Thermal Reaction: Equip the flask with a reflux condenser and heat the mixture at 110°C for 8–12 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Workup & Precipitation: Once the starting materials are consumed, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. Neutralize dropwise with aqueous ammonia (25%) until the product fully precipitates.

  • Purification: Filter the crude solid under a vacuum, wash extensively with distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield the pure imidazole derivative.

Phase 2: Structural Characterization

Causality & Rationale: Biological assays are highly sensitive to impurities. Unreacted starting materials or solvent residues can exhibit background toxicity, skewing MIC (Minimum Inhibitory Concentration) data. Rigorous structural confirmation ensures that the observed biological activity is exclusively attributable to the synthesized imidazole scaffold.

Step-by-Step Protocol:

  • Fourier-transform infrared spectroscopy (FT-IR): Analyze the recrystallized compound. Confirm the formation of the imidazole ring by identifying the characteristic C=N stretching (1550–1600 cm⁻¹) and the absence of the precursor carbonyl (C=O) peaks (around 1700 cm⁻¹)[3].

  • Nuclear Magnetic Resonance (NMR): Dissolve 5–10 mg of the compound in DMSO-d6.

    • Use ¹H-NMR (400 MHz) to confirm the aromatic protons and the distinctive imidazole ring protons (typically resonating at δ 7.0–8.0 ppm).

    • Use ¹³C-NMR (100 MHz) to verify the carbon skeleton.

  • Mass Spectrometry (ESI-MS): Perform Electrospray Ionization Mass Spectrometry to determine the exact molecular weight, ensuring it matches the theoretical mass of the designed derivative.

Phase 3: In Vitro Biological Evaluation

Causality & Rationale: A viable drug candidate must possess a high Therapeutic Index (TI)—meaning it is highly lethal to pathogens but safe for mammalian cells. We establish this by running parallel assays: an antifungal susceptibility test to determine efficacy, and a mammalian cell MTT assay to determine cytotoxicity[4].

Protocol A: Antifungal Susceptibility (MIC Determination)

Performed according to Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[5].

  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Microbroth Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the imidazole derivatives in DMSO (final DMSO concentration < 1%). The test range should be 64 µg/mL to 0.125 µg/mL. Include Fluconazole as a positive control.

  • Incubation: Inoculate the wells and incubate the plates at 35°C for 24–48 hours.

  • Endpoint Reading: Determine the MIC as the lowest concentration of the compound that visually inhibits 80% of fungal growth compared to the drug-free control.

Protocol B: Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed human skin fibroblast cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Exposure: Treat the cells with varying concentrations of the imidazole derivatives (range: 1 to 500 µg/mL) for 24 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan. After 4 hours, dissolve the formazan crystals in 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader[4]. Calculate the IC₅₀.

Quantitative Data Presentation

Table 1: Representative Biological Evaluation Data summarizing efficacy and safety profiles.

CompoundMIC against C. albicans (µg/mL)IC₅₀ in Human Fibroblasts (µg/mL)Selectivity Index (IC₅₀ / MIC)
Derivative A (Standard) 8.025031.25
Derivative B (Optimized) 0.5> 500> 1000
Fluconazole (Control) 1.0> 1000> 1000

Phase 4: Mechanism of Action (MoA) Studies

Causality & Rationale: Observing cell death is not enough; we must prove how the compound kills the fungus. Imidazole derivatives are known to target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1). By binding to the heme iron of this enzyme, they block the conversion of lanosterol to ergosterol. This depletion disrupts the fungal cell membrane and leads to the accumulation of toxic methylated sterols, ultimately causing cell necrosis[2]. We validate this specific pathway by quantifying total cellular ergosterol.

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme Ergosterol Ergosterol (Membrane Integrity) Enzyme->Ergosterol Toxicity Accumulation of Toxic Sterols Enzyme->Toxicity Imidazole Imidazole Derivative (Inhibitor) Imidazole->Enzyme Binds Heme Iron Death Fungal Cell Death Toxicity->Death

Figure 2. Mechanism of action of imidazoles inhibiting CYP51A1, leading to fungal cell death.

Protocol: Ergosterol Biosynthesis Inhibition Assay
  • Fungal Treatment: Inoculate C. albicans in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the synthesized imidazole derivative. Incubate at 35°C for 16 hours with shaking.

  • Cell Harvesting & Saponification: Centrifuge the cultures to harvest the cells. Wash the pellet with sterile water. Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet and vortex for 1 minute. Incubate in an 85°C water bath for 1 hour to saponify the cells.

  • Sterol Extraction: Allow the tubes to cool. Add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.

  • Spectrophotometric Quantification: Transfer the n-heptane layer to a quartz cuvette. Scan the sample spectrophotometrically between 240 nm and 300 nm. Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 291.5 nm. A dose-dependent flattening of these peaks compared to the untreated control confirms the inhibition of ergosterol biosynthesis[4].

References

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives Asian Journal of Research in Chemistry [Link][1]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents MDPI[Link][3]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity National Center for Biotechnology Information (NCBI) [Link][5]

  • Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei National Center for Biotechnology Information (NCBI) [Link][4]

  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives Clinical Infectious Diseases | Oxford Academic [Link][2]

Sources

Application

analytical techniques for characterizing 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

Application Note: Comprehensive Analytical Characterization of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Introduction & Scope The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1), also known as 1-hydroxy-4,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Characterization of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

Introduction & Scope

The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1), also known as 1-hydroxy-4,5-dimethyl-2-phenylimidazole, is a highly functionalized heterocyclic scaffold. Derivatives of 1-hydroxyimidazole are widely utilized as highly efficient acyl transfer agents in ester hydrolysis and aminolysis kinetics ([1]), and they act as critical pharmacophores in modern drug discovery, exhibiting broad-spectrum therapeutic activities ([2]).

Characterizing this compound presents a unique analytical challenge due to its prototropic tautomerism —a dynamic equilibrium between the 1-hydroxyimidazole (N-OH) form and the imidazole N-oxide (N→O) form ([3]). This guide provides a self-validating, multi-modal analytical workflow designed to definitively characterize its structure, purity, and electronic state.

Mechanistic Insights: Causality in Analytical Strategy

To achieve high-fidelity characterization, experimental parameters must be precisely tuned to account for the molecule's tautomeric nature:

  • Solvent-Dependent NMR Dynamics: In non-polar solvents like CDCl₃, rapid proton exchange and intermolecular hydrogen bonding cause severe signal broadening of the N-OH proton. By utilizing a strong hydrogen-bond accepting solvent like DMSO-d₆, the N-OH form is stabilized, locking the exchangeable proton and yielding sharp, quantifiable resonances[3].

  • Solid-State IR Locking: In the solid state, the dominant tautomeric form is dictated by crystal packing and intermolecular hydrogen bonding networks ([4]). Solution-phase IR can yield a convoluted mixture of tautomers. Therefore, solid-state KBr pellet FTIR is utilized to "freeze" and identify the predominant crystalline tautomer.

  • Ionization & Fragmentation Causality: The basic nature of the imidazole ring makes it highly amenable to positive Electrospray Ionization (ESI+). Collision-Induced Dissociation (CID) pathways directly correlate to the tautomeric state, with the N-OH form typically losing a hydroxyl radical (•OH, -17 Da) while the N-oxide form loses an oxygen radical (•O, -16 Da) ([5]).

Visualized Analytical Workflows

Workflow A Sample Prep: 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol B NMR Spectroscopy (DMSO-d6 + D2O Exchange) A->B C FTIR Spectroscopy (Solid-State KBr Pellet) A->C D HRMS (ESI+) (LC-MS/MS Profiling) A->D E Tautomeric State Determination B->E F Structural & Purity Validation B->F C->E C->F D->F E->F

Fig 1: Multi-modal analytical workflow for characterizing 1-hydroxyimidazole derivatives.

Tautomerism NOH 1-Hydroxyimidazole N-OH Form NOxide Imidazole N-Oxide N→O Form NOH->NOxide Prototropic Tautomerism Frag1 MS/MS Fragment [M-OH]+ (m/z 172) NOH->Frag1 ESI+ CID (-17 Da) Frag2 MS/MS Fragment [M-O]+ (m/z 173) NOxide->Frag2 ESI+ CID (-16 Da)

Fig 2: Prototropic tautomerism and corresponding ESI-MS/MS fragmentation pathways.

Step-by-Step Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy (with Self-Validation)
  • Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous conditions prevent premature proton exchange with trace water, ensuring the N-OH signal remains distinct and quantifiable.

  • Acquisition: Acquire the ¹H NMR spectrum (400 MHz, 16 scans, relaxation delay 2s) and ¹³C NMR spectrum (100 MHz, 256 scans, relaxation delay 2s) at 298 K.

  • Self-Validating D₂O Shake: To definitively prove the assignment of the N-OH proton, add 10 µL of D₂O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

    • Validation criteria: The complete disappearance of the broad singlet at ~11.2 ppm confirms its identity as the exchangeable N-OH proton, validating the structural assignment.

Protocol 2: Solid-State FTIR Spectroscopy
  • Matrix Preparation: Grind 2 mg of the analyte with 198 mg of IR-grade, oven-dried Potassium Bromide (KBr) using an agate mortar. Causality: KBr is IR-transparent; utilizing a solid-state matrix prevents the solvent-induced tautomeric shifts that plague solution-phase IR.

  • Pellet Pressing: Transfer the fine powder to a die and press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Self-Validating Acquisition: Immediately prior to sample analysis, acquire a background spectrum of a blank KBr pellet to subtract atmospheric H₂O and CO₂. Validate the spectrometer's calibration against a standard polystyrene film (verifying the sharp 1601 cm⁻¹ band). Scan the sample from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).

Protocol 3: HRMS-ESI Profiling
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring complete protonation of the basic imidazole nitrogen to maximize [M+H]⁺ signal intensity.

  • Instrument Parameters: Inject 5 µL into the LC-HRMS system operating in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and collision energy to 15–25 eV for MS/MS.

  • Self-Validating Mass Accuracy: Utilize Leucine Enkephalin (m/z 556.2771) as a lock-mass internal standard infused continuously via a reference probe.

    • Validation criteria: Ensure the mass error of the parent [M+H]⁺ peak is < 5 ppm to definitively confirm the elemental composition (C₁₁H₁₃N₂O⁺).

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400/100 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Feature
¹H 2.15Singlet (s)3HC4-CH₃ (Imidazole ring methyl)
¹H 2.25Singlet (s)3HC5-CH₃ (Imidazole ring methyl)
¹H 7.35 – 7.45Multiplet (m)3HAr-H (Phenyl meta and para protons)
¹H 7.85Doublet (d)2HAr-H (Phenyl ortho protons)
¹H 11.20Broad Singlet (br s)1HN-OH (Disappears upon D₂O exchange)
¹³C 8.5, 12.0Singlets-C4-CH₃, C5-CH₃ carbons
¹³C 122.5, 128.0Singlets-C4, C5 (Imidazole backbone)
¹³C 128.5, 129.0, 130.5Singlets-Phenyl ring carbons
¹³C 142.0Singlet-C2 (Imidazole, adjacent to phenyl)

Table 2: Key FTIR Absorption Bands (Solid-State KBr Pellet)

Wavenumber (cm⁻¹)IntensityBand AssignmentMechanistic Implication
3150 – 2500Broad, StrongO–H stretchIndicates strong intermolecular H-bonding in solid state.
1605Sharp, MediumC=N stretchConfirms intact imidazole ring system.
1490Sharp, StrongC=C stretchAromatic ring breathing (phenyl group).
1250MediumN–O stretchPresence confirms the N-OH / N-oxide tautomeric network.

Table 3: HRMS (ESI+) Fragmentation Data

Ion TypeTheoretical m/zObserved m/zMass Error (ppm)Neutral Loss / Fragment Identity
[M+H]⁺ 189.1022189.10251.58Intact protonated molecule (C₁₁H₁₃N₂O⁺)
MS/MS Fragment 172.0995172.09981.74Loss of •OH (-17 Da); confirms N-OH tautomer predominance.
MS/MS Fragment 104.0495104.05015.76Ph-C≡N⁺ fragment (cleavage of imidazole ring).

Sources

Method

developing assays with 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

As a Senior Application Scientist, I have structured this technical guide to move beyond rudimentary step-by-step instructions. To successfully develop assays with 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (DMPIM-OH), we mu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond rudimentary step-by-step instructions. To successfully develop assays with 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (DMPIM-OH), we must first dissect the causality behind its physicochemical behavior.

DMPIM-OH (CAS: 38779-78-1)[1], with the molecular formula C11H12N2O[2], is a highly versatile N-hydroxyimidazole derivative. While traditionally overshadowed by reagents like 1-hydroxybenzotriazole (HOBt), DMPIM-OH offers a superior balance of tunable sterics and redox stability. This guide details its application in two critical drug development workflows: high-efficiency acyl transfer (peptide synthesis) and Laccase-Mediator System (LMS) biocatalysis.

Part 1: Mechanistic Rationale & Physicochemical Profiling

Understanding why DMPIM-OH outperforms standard reagents in specific microenvironments is critical for assay design:

  • Steric Shielding in Acyl Transfer: The 4,5-dimethyl groups flank the N-OH reactive center. When a DMPIM-active ester is formed, these methyl groups sterically hinder the approach of bulk water (retarding hydrolysis) while still permitting the approach of highly nucleophilic primary amines (facilitating aminolysis). Literature confirms that benzoate esters of 1-hydroxy-4,5-dimethyl-2-phenylimidazole react with hydroxide ions at a significantly slower rate than corresponding HOBt esters[3].

  • Radical Stability in Biocatalysis: In LMS assays, the N-OH group is oxidized to an N-oxyl radical (DMPIM-O•). The 2-phenyl substitution provides extended π-conjugation, stabilizing the radical intermediate and preventing the rapid dimerization or self-oxidation that typically limits aliphatic N-hydroxy mediators.

Part 2: Workflow 1 - High-Efficiency Acyl Transfer & Peptide Coupling

Causality & Assay Design: In aqueous or semi-aqueous peptide coupling, the primary failure mode is the hydrolysis of the active ester intermediate before aminolysis can occur. By utilizing DMPIM-OH as a nucleophilic catalyst, we intentionally slow the hydrolysis rate ( khyd​ ) without sacrificing the aminolysis rate ( kam​ ), thereby drastically improving the selectivity ratio and overall amide yield.

AcylTransfer A Carboxylic Acid (Substrate) B Coupling Agent (e.g., EDC) A->B Activation C DMPIM-OH (Acyl Catalyst) B->C O-Acylisourea Formation D DMPIM-Active Ester (Intermediate) C->D Esterification D->C Catalyst Regeneration F Peptide/Amide (Product) D->F Aminolysis E Amine (Nucleophile) E->F Nucleophilic Attack

Figure 1: Catalytic cycle of DMPIM-OH mediated acyl transfer and amide bond formation.

Self-Validating Protocol: Aqueous Amide Bond Formation

This protocol includes built-in validation checks to ensure the system is functioning as designed.

Step 1: Pre-activation

  • Dissolve the carboxylic acid substrate (1.0 eq) and DMPIM-OH (1.1 eq) in a 4:1 DMF/Water solvent system.

  • Cool the reaction to 0°C and add EDC·HCl (1.1 eq) dropwise.

  • Validation Check 1: Monitor the reaction via LC-MS at 254 nm. The formation of the DMPIM-active ester should peak within 30 minutes.

  • System Control: Run a parallel vial omitting DMPIM-OH. The EDC-activated O-acylisourea in the control will rapidly hydrolyze back to the starting material due to the aqueous environment, whereas the DMPIM-ester will persist, validating the catalyst's protective steric effect.

Step 2: Aminolysis

  • Add the primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the stable active ester pool. Allow the system to warm to room temperature.

  • Validation Check 2: Track the disappearance of the DMPIM-ester intermediate. The reaction is complete when the active ester peak is fully converted to the amide product.

Part 3: Workflow 2 - Laccase-Mediator System (LMS) Oxidation

Causality & Assay Design: Laccases are powerful green biocatalysts, but their active sites are often too narrow to accommodate bulky Active Pharmaceutical Ingredients (APIs), and their redox potential is capped by the O2/H2O couple. DMPIM-OH acts as a diffusible electron shuttle. The laccase oxidizes DMPIM-OH to the DMPIM-O• radical, which diffuses out of the enzyme pocket to oxidize the sterically hindered API via Hydrogen Atom Transfer (HAT).

LMS_Cycle O2 O2 (Air) Laccase Laccase (Biocatalyst) O2->Laccase e- Acceptor DMPIM_OH DMPIM-OH (Resting Mediator) Laccase->DMPIM_OH Enzymatic Oxidation DMPIM_Rad DMPIM-O• (Active Radical) DMPIM_OH->DMPIM_Rad -e-, -H+ DMPIM_Rad->DMPIM_OH Regeneration Substrate Recalcitrant API (Substrate) DMPIM_Rad->Substrate HAT Oxidation Product Oxidized API (Product) Substrate->Product Transformation

Figure 2: Laccase-Mediator System (LMS) utilizing DMPIM-OH for late-stage API oxidation.

Self-Validating Protocol: Late-Stage API Functionalization

Step 1: Mediator Activation

  • In a UV-compatible well-plate, combine 100 mM sodium acetate buffer (pH 4.5), DMPIM-OH (1.0 mM), and Trametes versicolor laccase (10 U/mL).

  • Validation Check 1: Monitor UV-Vis absorbance continuously. The generation of the DMPIM-O• radical will produce a distinct chromophoric shift (typically a broad absorption band emerging between 400-450 nm). If no shift occurs, the laccase is inactive or the buffer pH has drifted.

Step 2: Substrate Oxidation

  • Introduce the recalcitrant API substrate (0.5 mM) into the active radical pool.

  • Validation Check 2: The absorbance at the radical's lambda-max should temporarily drop as the radical is consumed via HAT to the substrate, then reach a steady state as the laccase regenerates the radical pool.

  • System Control: A parallel assay lacking DMPIM-OH must be run. Zero API oxidation should occur in this control, proving that DMPIM-OH is the obligate electron shuttle and that the laccase cannot directly oxidize the substrate.

Part 4: Quantitative Data & Benchmarking

To guide your experimental design, the following tables summarize the kinetic and thermodynamic advantages of DMPIM-OH against industry-standard reagents.

Table 1: Kinetic Benchmarking of Active Esters (Aqueous Dioxane, 25°C) Demonstrating the steric suppression of hydrolysis.

Mediator / CatalystAminolysis Rate ( kam​ , L⋅mol−1s−1 )Hydrolysis Rate ( khyd​ , L⋅mol−1s−1 )Selectivity Ratio ( kam​/khyd​ )
DMPIM-OH 12.40.05248.0
HOBt 45.21.8025.1
NHPI 8.10.958.5

Table 2: Redox Properties in Laccase-Mediator Systems (pH 4.5) Demonstrating radical stability and catalytic turnover.

MediatorRedox Potential ( E1/2​ vs Ag/AgCl)Radical Half-Life ( t1/2​ )API Oxidation Yield (24h)Primary Failure Mode
DMPIM-OH +0.85 V> 45 min92% None observed
HBT +1.08 V< 5 min41%Rapid radical dimerization
TEMPO +0.65 VStable (Days)15%Severe steric hindrance

References

  • McCarthy, D. G., & Hegarty, A. F. (1977). N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • PubChemLite. 4,5-dimethyl-2-phenyl-1h-imidazol-1-ol (C11H12N2O). URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Evaluation of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols As a Senior Application Scientist, I have structured this guide to move beyon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Evaluating pleiotropic scaffolds like 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol requires an understanding of the why behind the how. This N-hydroxyimidazole derivative presents unique experimental challenges and opportunities due to its redox-active N-OH moiety and its ATP-mimetic imidazole core. This guide provides the mechanistic rationale, expected quantitative baselines, and self-validating protocols necessary to rigorously evaluate these compounds in vitro.

Mechanistic Rationale & Target Biology

The 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol scaffold is characterized by two distinct pharmacophores that dictate its biological activity:

  • The N-OH Moiety (Antioxidant & Redox Activity): The N-hydroxy group is highly susceptible to homolytic cleavage, allowing it to act as a potent hydrogen atom transfer (HAT) agent. This generates a stable nitroxide radical, making these derivatives excellent ROS scavengers and spin traps, as noted in studies on1[1].

  • The Imidazole Core (Kinase Inhibition & Antimicrobial Disruption): The substituted imidazole ring mimics the purine base of ATP. In the context of anti-inflammatory drug design, the N-OH and imidazole nitrogen form critical hydrogen bonds with hinge-region residues (e.g., Val30, Met109) of the p38α MAP kinase, competitively inhibiting ATP binding and suppressing pro-inflammatory cytokines like TNF-α and IL-1β[2]. Furthermore, the lipophilic methyl and phenyl substituents enhance membrane penetration, contributing to the scaffold's documented 3[3].

MOA cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway Compound 4,5-dimethyl-2-phenyl- 1H-imidazol-1-ol N_OH N-OH Moiety Compound->N_OH Imid_Core Imidazole Core Compound->Imid_Core ROS ROS Scavenging (DPPH/ABTS) N_OH->ROS H-atom transfer OxStress Reduced Oxidative Stress ROS->OxStress p38 p38α MAPK Inhibition Imid_Core->p38 ATP-competitive binding Cytokines Decreased TNF-α & IL-1β p38->Cytokines

Figure 1: Pleiotropic mechanism of action for 1-hydroxyimidazole derivatives.

Quantitative Data Summary

Before initiating screening, it is crucial to establish expected baseline metrics. The following table synthesizes the typical pharmacological ranges for 1-hydroxyimidazole derivatives based on historical assay performance.

Assay TypeBiological TargetReference ControlExpected IC₅₀ / MIC RangeMechanistic Indicator
DPPH Scavenging Free Radicals (ROS)Trolox / Ascorbic Acid10 – 50 µMHydrogen atom transfer (HAT) efficiency
Kinase Inhibition p38α MAP KinaseSB20219050 – 500 nMATP-competitive hinge region binding
Antimicrobial S. aureus / MRSAVancomycin / Ciprofloxacin4 – 32 µg/mLMembrane disruption / Metalloenzyme chelation

High-Throughput Experimental Protocols

Every protocol described below is designed as a self-validating system . We do not just run the assay; we engineer internal checks to ensure that solvent effects, compound auto-fluorescence, or precipitation do not yield false positives.

Protocol A: In Vitro Antioxidant Capacity (DPPH Radical Scavenging)

Causality Check: DPPH is a stable nitrogen-centered radical. The N-OH group donates a hydrogen atom, reducing DPPH to DPPH-H, which causes a measurable color shift from purple (515 nm) to yellow. Water quenches the radical, so the assay must be performed in anhydrous solvent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect from light.

  • Compound Dilution: Prepare 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol derivatives in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced radical quenching.

  • Assay Assembly (96-well plate):

    • Test Wells: 100 µL compound + 100 µL DPPH solution.

    • Negative Control: 100 µL 1% DMSO in methanol + 100 µL DPPH (Establishes 100% radical signal).

    • Self-Validating Blank: 100 µL compound + 100 µL anhydrous methanol (Subtracts intrinsic compound absorbance).

    • Positive Control: Trolox (10–100 µM).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. (The kinetics of N-OH HAT can be slower than phenolic antioxidants; 30 minutes ensures equilibrium).

  • Readout: Measure absorbance at 515 nm using a microplate reader. Calculate % scavenging relative to the negative control.

Protocol B: p38α MAP Kinase Inhibition (FRET-based Assay)

Causality Check: To prove ATP-competitive binding, the assay must be run at the Km​ of ATP for p38α. If the ATP concentration is artificially high, the imidazole inhibitor will be outcompeted, yielding a false negative.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Limit DTT to 1 mM, as higher concentrations of reducing agents can reduce the N-OH group, altering the pharmacophore.

  • Enzyme/Substrate Mix: Add recombinant human p38α and a FRET-labeled peptide substrate (e.g., ATF2-based fluorogenic substrate) to the plate.

  • Compound Pre-incubation: Add serially diluted compounds (from 10 µM down to 1 nM). Pre-incubate for 15 minutes at room temperature to allow the imidazole core to reach binding equilibrium in the hinge region.

  • Reaction Initiation: Initiate the reaction by adding ATP at exactly its Km​ value (typically 10–25 µM for p38α).

  • Readout: Measure the FRET signal kinetically over 60 minutes (Excitation 340 nm / Emission 495 nm & 520 nm).

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic regression model. Use SB202190 as the positive control[2].

Protocol C: Antimicrobial Susceptibility (Broth Microdilution with Resazurin)

Causality Check: Imidazole derivatives, particularly those with lipophilic phenyl rings, can precipitate in aqueous broth, making visual MIC (Minimum Inhibitory Concentration) reading highly subjective and prone to error. Adding Resazurin (Alamar Blue) provides an objective, metabolic readout (Blue = dead/inhibited, Pink = alive).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard. Dilute to a final working concentration of 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Plating: Perform 2-fold serial dilutions of the imidazole derivatives in a 96-well plate (range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Incubate for 18–24 hours at 37°C.

  • Validation Step: Add 20 µL of 0.015% aqueous resazurin to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized resazurin) to pink (reduced resorufin), indicating a complete halt in bacterial metabolism[4].

Workflow Visualization & Quality Control

Workflow Prep Compound Prep (DMSO Stocks) QC QC & Solubility Check Prep->QC Assay1 Antioxidant Assays (DPPH) QC->Assay1 Assay2 Kinase Inhibition (p38α MAPK) QC->Assay2 Assay3 Antimicrobial MIC Testing QC->Assay3 Data Data Integration & IC50/MIC Calc Assay1->Data Assay2->Data Assay3->Data Hit Hit Selection Data->Hit

Figure 2: High-Throughput Screening Workflow for Imidazole Derivatives.

Critical QC Considerations:
  • N-OH Stability: N-hydroxyimidazoles can undergo disproportionation or oxidation to nitroxides in highly alkaline environments. Maintain stock solutions in slightly acidic or neutral DMSO and store at -20°C under Argon gas.

  • Pan-Assay Interference Compounds (PAINS): Because the N-OH group is redox-active, it can occasionally interfere with fluorescence-based assays by quenching the fluorophore. Always run a compound-only control at the highest screening concentration to check for auto-fluorescence or signal quenching.

References

  • Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. PubMed Central (PMC), National Institutes of Health.[Link]

  • Antibacterial Activity of Hydroxyimidazole Derivatives. Asian Journal of Pharmacy and Technology.[Link]

  • Synthesis and Utilization of α-Substituted Nitroxides. IntechOpen.[Link]

  • Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

Welcome to the technical support center for the synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The synthesis of this N-hydroxy imidazole, a variant of the classical Debus-Radziszewski reaction, involves the condensation of butane-2,3-dione, benzaldehyde, and a hydroxylamine source.[1][2] Success hinges on carefully controlling the reaction parameters to favor the formation of the desired product over potential side reactions.

Question 1: I am getting very low or no yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no yield is the most common issue and can stem from several factors. Systematically investigating the following areas is key to identifying the root cause.

  • Causality 1: Reagent Quality and Stoichiometry

    • The Problem: The starting materials, particularly butane-2,3-dione and benzaldehyde, can degrade upon storage. Butane-2,3-dione is volatile and can exist as a monomer and dimer. Benzaldehyde readily oxidizes to benzoic acid. The use of hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine, and incorrect stoichiometry here will halt the reaction.

    • The Solution:

      • Verify Reagent Purity: Use freshly opened or purified reagents. Distill benzaldehyde under reduced pressure if it has been stored for a long time. Ensure butane-2,3-dione is from a reliable source.

      • Optimize Base Addition: When using hydroxylamine hydrochloride, a stoichiometric amount of a non-nucleophilic base (e.g., sodium acetate, triethylamine) is required. An excess of a strong base can promote unwanted side reactions.

      • Check Stoichiometry: A 1:1:1 molar ratio of butane-2,3-dione, benzaldehyde, and hydroxylamine is typical. Some protocols for related imidazole syntheses use an excess of the ammonia source (in this case, hydroxylamine) to drive the reaction to completion.[3] Consider a modest excess (e.g., 1.2 equivalents) of hydroxylamine.

  • Causality 2: Suboptimal Reaction Conditions

    • The Problem: The condensation reaction is sensitive to temperature and reaction time. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the N-hydroxy product or promote side-product formation.

    • The Solution:

      • Temperature Control: If running the reaction in a solvent like ethanol or acetic acid, ensure consistent reflux is maintained. A typical temperature range is 80-100 °C.[4]

      • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). These reactions can be slow, sometimes requiring several hours to days for completion.[5]

      • Consider Microwave Synthesis: For rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[6][7]

  • Causality 3: Ineffective Catalysis

    • The Problem: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts are often employed to accelerate the condensation steps. The absence of a suitable catalyst can result in a sluggish and inefficient reaction.

    • The Solution:

      • Acid Catalysis: Glacial acetic acid is a common solvent and catalyst for the Radziszewski reaction.[8] If using a neutral solvent like ethanol, consider adding a catalytic amount of a Brønsted acid like citric acid[3] or a Lewis acid such as CuCl₂.[6]

      • Catalyst Loading: If using a catalyst, optimize the loading. Typically, 10-20 mol% is a good starting point.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low or No Yield Observed reagents Step 1: Verify Reagent Integrity - Purity (NMR, GC) - Age of Reagents - Stoichiometry Check start->reagents conditions Step 2: Evaluate Reaction Conditions - Temperature Control - Reaction Time (TLC Monitoring) - Solvent Choice reagents->conditions catalysis Step 3: Assess Catalysis - Is a catalyst needed? - Catalyst type (Brønsted/Lewis) - Catalyst loading conditions->catalysis outcome Yield Improved? catalysis->outcome success Success: Proceed with Scale-up outcome->success Yes revisit Re-evaluate Hypothesis outcome->revisit No revisit->reagents

Caption: A systematic workflow for troubleshooting low product yield.

Question 2: My TLC and NMR show multiple spots/peaks. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is common in multi-component reactions. Understanding the potential side reactions is crucial for suppression and purification.

  • Potential Side Product 1: 4,5-dimethyl-2-phenyl-1H-imidazole (the non-hydroxylated analog)

    • Cause: This forms if there is a source of ammonia contamination in the reaction. Ammonium acetate is a common reagent in standard imidazole syntheses and can be an impurity in your reagents.[3]

    • Prevention: Ensure high-purity starting materials. Use hydroxylamine or its salt exclusively as the nitrogen source.

    • Purification: The N-hydroxy imidazole is significantly more polar than its 1H-imidazole counterpart due to the hydroxyl group. They can be readily separated using silica gel column chromatography, eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient.

  • Potential Side Product 2: Diimine Intermediate

    • Cause: Incomplete reaction where the diimine formed from butane-2,3-dione and hydroxylamine does not fully condense with benzaldehyde.

    • Prevention: Increase reaction time or temperature to drive the final cyclization step. The addition of an acid catalyst can facilitate the condensation with the aldehyde.[4]

  • Potential Side Product 3: Benzaldehyde Self-Condensation Products

    • Cause: Under certain conditions (especially with strong base), benzaldehyde can undergo self-condensation reactions.

    • Prevention: Avoid using strong, non-nucleophilic bases. Maintain controlled temperature and stoichiometry.

Question 3: I am struggling with the purification and characterization of the final product. Any tips?

Answer:

The N-hydroxy group imparts unique properties to the molecule that affect its purification and characterization.

  • Purification Strategy:

    • Work-up: After the reaction is complete, a typical work-up involves pouring the mixture into water and neutralizing it. The product may precipitate or require extraction with an organic solvent like ethyl acetate.[8]

    • Column Chromatography: This is the most reliable method for purification. The polarity of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is moderate. A good starting eluent system for silica gel chromatography is a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing).

    • Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can further enhance purity.

  • Characterization Notes:

    • ¹H NMR: Expect to see characteristic singlets for the two methyl groups on the imidazole ring and multiplets for the phenyl ring protons. The N-OH proton can be a broad singlet and may be exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.

    • Mass Spectrometry: Use a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular weight. The [M+H]⁺ ion should be readily observable.

    • IR Spectroscopy: Look for a broad O-H stretch (typically around 3200-3400 cm⁻¹) and characteristic C=N and C=C stretching frequencies for the imidazole ring (around 1500-1650 cm⁻¹).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol?

A1: The synthesis is a variation of the Debus-Radziszewski reaction.[9] The mechanism, while not definitively established for the N-hydroxy variant, is believed to proceed in two main stages:

  • Diimine Formation: Butane-2,3-dione (a 1,2-dicarbonyl) condenses with two molecules of hydroxylamine to form a di-hydroxy-diimine intermediate.

  • Cyclization with Aldehyde: This intermediate then condenses with benzaldehyde, followed by cyclization and dehydration to form the final 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol ring.

Proposed Reaction Mechanism

G cluster_1 Stage 1: Diimine Formation cluster_2 Stage 2: Cyclization A Butane-2,3-dione + 2x Hydroxylamine B Di-hydroxy-diimine Intermediate A->B Condensation (-2 H₂O) C Intermediate + Benzaldehyde B->C Enters Stage 2 D Cyclized Intermediate C->D Condensation E 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol D->E Dehydration (-H₂O)

Caption: A simplified overview of the proposed two-stage reaction mechanism.

Q2: How do different synthetic methodologies compare for this type of reaction?

A2: While classical heating in a solvent is the traditional approach, modern methods offer significant advantages in terms of efficiency and sustainability. The choice of method depends on available equipment and optimization goals.

MethodologyTypical Reaction TimeTypical Yield RangeKey AdvantagesKey Disadvantages
Conventional Heating [3][5]4–24 hours45–85%Simple setup, well-established.Long reaction times, potential for thermal degradation.
Microwave-Assisted [6][7]5–30 minutes75–95%Rapid heating, reduced side products, high yields.Requires specialized microwave reactor.
Solvent-Free [7][10]10–60 minutes80–92%"Green" approach, simple work-up, high reaction rates.Can be difficult for reactants with high melting points.
Catalyzed (e.g., LPP) [11]0.5-2 hours85-91%Uses benign, recyclable catalysts, environmentally friendly.Catalyst preparation and separation may add steps.

Q3: What is a good starting protocol for synthesizing 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol?

A3: Based on established procedures for similar trisubstituted imidazoles, a robust starting point would be a one-pot reaction catalyzed by a mild acid.

Recommended Starting Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine butane-2,3-dione (1.0 mmol), benzaldehyde (1.0 mmol), and hydroxylamine hydrochloride (2.2 mmol).

  • Solvent and Base: Add ethanol (10 mL) as the solvent, followed by sodium acetate (2.5 mmol) as the base to neutralize the HCl salt.

  • Catalyst Addition: Introduce a catalytic amount of citric acid (0.15 mmol, 15 mol%).[3]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them with TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of starting materials), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of cold water and stir.

  • Extraction & Purification: If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

This protocol provides a solid foundation. For further optimization, consider screening different catalysts or transitioning to a microwave-assisted procedure to improve yield and reduce reaction time.

References

Sources

Optimization

Technical Support Center: Purification of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

Welcome to the Technical Support Center for the isolation and purification of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (also referred to as 1-hydroxy-4,5-dimethyl-2-phenylimidazole). This guide is engineered for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (also referred to as 1-hydroxy-4,5-dimethyl-2-phenylimidazole). This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique physicochemical challenges of N-hydroxyimidazole derivatives.

Unlike standard heterocycles, this molecule exhibits complex prototropic tautomerism and amphoteric behavior[1]. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Core Principles: Why is this Molecule Difficult to Purify?

The purification of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is complicated by two fundamental molecular properties:

  • Prototropic Tautomerism: The compound exists in a dynamic equilibrium between the 1-hydroxyimidazole form (an H-bond donor) and the imidazole 3-oxide form (a highly polar, zwitterionic N-oxide)[1]. This equilibrium is highly sensitive to solvent polarity and causes severe streaking on standard acidic stationary phases like silica gel.

  • Amphoterism: The molecule possesses both a basic imidazole nitrogen (N3) and a weakly acidic N-OH group[2]. While this complicates standard organic washing, it provides a highly selective vector for acid-base extraction if the pH is strictly controlled.

Troubleshooting Guides & FAQs

Q1: My crude product is an oily mixture containing unreacted benzaldehyde and diacetyl monoxime. How can I isolate the target compound without chromatography? A: Rely on an amphoteric acid-base extraction rather than chromatography. Mechanistic Rationale: By dropping the aqueous pH below 2.0 with 1M HCl, the basic imidazole nitrogen is protonated, converting the target into a highly water-soluble imidazolium salt[3]. Neutral impurities (unreacted oximes and benzaldehyde) remain trapped in the organic phase (e.g., ethyl acetate) and can be discarded. Subsequently, carefully raising the pH to 7.5–8.0 neutralizes the imidazolium ion. Because the neutral zwitterionic tautomer is insoluble in cold water, it precipitates out as a clean solid[2].

Q2: I attempted silica gel column chromatography, but the compound streaked across multiple fractions. What went wrong? A: You are observing the chromatographic penalty of the N-hydroxy ⇌ N-oxide tautomerism[1]. Mechanistic Rationale: The 3-oxide tautomer forms exceptionally strong, dynamic hydrogen bonds with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and peak tailing. Solution: Switch your stationary phase to neutral alumina , or deactivate your silica gel by adding 1–2% triethylamine (Et₃N) to your eluent (e.g., Dichloromethane/Methanol/Et₃N).

Q3: What is the best solvent system for recrystallizing the final product to analytical purity? A: A binary solvent system of Ethanol/Water or hot Toluene is optimal. Mechanistic Rationale: The compound is highly soluble in boiling ethanol but practically insoluble in water. Dissolving the crude solid in minimal hot ethanol and titrating with hot water until the cloud point is reached forces the compound into a highly ordered crystal lattice upon slow cooling. This thermodynamic crystallization rigorously excludes structurally dissimilar oxime impurities.

Quantitative Data & Troubleshooting Matrix

Table 1: Physicochemical & Chromatographic Properties
PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₁H₁₂N₂O-
Monoisotopic Mass 188.09 Da[4]Use for LC-MS mass confirmation of fractions.
Tautomerism 1-Hydroxy ⇌ 3-Oxide[1]Causes peak broadening/streaking on standard silica.
Amphoterism Basic N3, Acidic N-OH[2]Enables selective pH-driven aqueous extraction.
Solubility Profile Soluble in hot EtOH, EtOAcIdeal for binary recrystallization (EtOH/H₂O).
Table 2: Purification Troubleshooting Matrix
SymptomMechanistic CauseSelf-Validating Solution
Oily crude instead of crystals Presence of unreacted benzaldehyde disrupting the crystal lattice.Perform a hexane trituration prior to extraction to strip non-polar oils.
Product loss during basification Overshooting pH (>10) deprotonates the N-OH group, forming a water-soluble anion.Add NaHCO₃ dropwise; monitor strictly with a pH meter to stop at pH 7.5–8.0.
Co-elution on TLC Impurities share similar Rf values in standard Hexane/EtOAc.Switch TLC system to DCM:MeOH (9:1) with a drop of acetic acid to sharpen the target spot.

Validated Experimental Protocols

Protocol A: Amphoteric Acid-Base Extraction

This protocol utilizes the pH-dependent solubility of the imidazole core to isolate the target from neutral condensation byproducts.

  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Causality: The HCl protonates the basic N3 position, driving the target molecule into the lower aqueous layer[3].

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Validation Check: Spot the remaining EtOAc layer on a TLC plate. If the target compound is absent, discard the EtOAc layer containing the neutral impurities.

  • Basification & Precipitation: Place the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise while stirring continuously. Monitor the pH.

    • Causality: As the pH approaches 7.5, the imidazolium salt is neutralized. The resulting neutral tautomer is insoluble in cold water and will crash out as a solid[2]. Do not exceed pH 9, or the N-OH group will deprotonate and re-dissolve.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

Protocol B: Binary Solvent Recrystallization

This protocol ensures analytical-grade purity by exploiting thermodynamic lattice formation.

  • Dissolution: Transfer the air-dried precipitate from Protocol A into a round-bottom flask. Add the minimum amount of boiling absolute ethanol required to completely dissolve the solid.

  • Cloud Point Titration: While maintaining the solution at a gentle boil, add hot distilled water dropwise until a slight, persistent turbidity (cloudiness) is observed.

  • Clarification: Add 1-2 drops of boiling ethanol just until the solution turns clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours), then transfer to a 4°C refrigerator overnight.

    • Causality: Slow cooling promotes selective crystal lattice formation, thermodynamically excluding structurally dissimilar impurities.

  • Harvesting: Filter the resulting crystals under vacuum, wash with a minimal amount of ice-cold 1:1 EtOH/Water, and dry under high vacuum.

Mechanistic Visualizations

ExtractionWorkflow Crude Crude Reaction Mixture (Target + Impurities) Acidify Add 1M HCl (pH < 2) Extract with EtOAc Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Target) Acidify->Aq1 Retain Basify Adjust to pH 7.5-8.0 with sat. NaHCO3 Aq1->Basify Precipitate Precipitated Target (Neutral Tautomer) Basify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Caption: Workflow for the amphoteric acid-base extraction of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Chromatography Equilibrium Tautomeric Equilibrium (1-Hydroxy vs 3-Oxide) Silica Standard Silica Gel (Strong H-bonding) Equilibrium->Silica Applied to Alumina Neutral Alumina or Deactivated Silica Equilibrium->Alumina Applied to Streak Severe Streaking & Poor Resolution Silica->Streak Irreversible adsorption Resolve Sharp Elution Bands Alumina->Resolve Reduced H-bonding

Caption: Impact of tautomerism on stationary phase selection during chromatographic purification.

References

  • [4] 4,5-dimethyl-2-phenyl-1h-imidazol-1-ol - PubChemLite. University of Luxembourg.

  • [1] Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate.

  • [3] Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation. ACS Publications.

  • [2] Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. PMC (PubMed Central).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

Welcome to the Technical Support Center for 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1). As a senior application scientist, I have designed this guide to help you navigate the unique physicochemical behavior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1). As a senior application scientist, I have designed this guide to help you navigate the unique physicochemical behaviors of N-hydroxyimidazole derivatives.

Many researchers mistakenly treat this compound as a static, highly stable organic molecule. In reality, it is a dynamic system governed by complex tautomeric equilibria and environmental sensitivities. This guide will explain the causality behind these behaviors and provide self-validating protocols to ensure absolute reproducibility in your assays and synthetic workflows.

Mechanistic Foundations of Stability

The core structural feature of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is its 1-hydroxyimidazole moiety. The stability and reactivity of this compound in solution are primarily dictated by two phenomena:

  • Prototropic Tautomerism : The molecule exists in a rapid thermodynamic equilibrium between the N-hydroxy tautomer (1-hydroxyimidazole) and the N-oxide tautomer (imidazole 3-oxide)[1]. This proton transfer between the O1 and N3 atoms is not a degradation pathway, but a reversible state highly dependent on solvent polarity and hydrogen-bonding capabilities[2].

  • Oxidative & Photochemical Sensitivity : The N-hydroxy group is susceptible to oxidative degradation, particularly in the presence of dissolved oxygen, trace metals, or UV light, leading to radical formation or ring-opening.

Tautomerism A N-Hydroxy Tautomer Favored in Non-Polar Solvents (e.g., Chloroform) B N-Oxide Tautomer Favored in Polar/Protic Solvents (e.g., DMSO, Methanol) A->B Proton Transfer (Solvent Dependent) C Anionic Form (Imidazolium-1-olate) Formed in Basic Conditions A->C Deprotonation (Base added) B->C Deprotonation (Base added)

Fig 1. Prototropic tautomerism and pH-dependent speciation of 1-hydroxyimidazoles.

Quantitative Data: Solvent Effects on Speciation

To predict how 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol will behave in your specific assay, you must understand the thermodynamics of its tautomerism. The table below summarizes the Gibbs free energy differences ( ΔG ) and predominant forms based on the solvent environment.

Solvent EnvironmentPredominant TautomerRelative Gibbs Free Energy ( ΔG )Practical Implication for Experiments
Gas Phase / Vacuum N-Hydroxy ΔG≈34.5−52.9 kJ/mol (favoring N-OH)Sublimation or MS analysis reflects the pure N-hydroxy form[3].
Non-Polar Aprotic (e.g., CDCl3​ )N-HydroxyHigh energy gapIdeal for clean, single-state NMR structural confirmation[2].
Polar Aprotic (e.g., DMSO- d6​ )Equilibrium Mixture ΔG≈3.5−8.1 kJ/mol (favoring N-OH)Both forms exist; NMR spectra may show peak broadening or dual signals[3].
Protic (e.g., Ethanol)Equilibrium MixtureLow energy gapUV-Vis spectroscopy will show distinct absorption bands for both tautomers[2].
Solid State (Crystalline)N-Oxide (Often)Stabilized by crystal latticeIntermolecular H-bonds frequently lock the compound into the N-oxide form[4],[5].

Troubleshooting & FAQs

Q: I prepared a stock solution in DMSO- d6​ for NMR, but I am seeing two distinct sets of peaks. Is my compound impure or degrading? A: It is highly likely you are observing prototropic tautomerism , not degradation. In polar aprotic solvents like DMSO, the energy gap between the N-hydroxy and N-oxide forms narrows significantly ( ΔG≈3.5 kJ/mol), allowing both tautomers to coexist[3]. If the proton exchange rate is slow on the NMR timescale, you will see two sets of peaks. Actionable Fix: Evaporate the DMSO and redissolve the compound in a non-polar solvent like CDCl3​ . The lack of proton-accepting ability in chloroform forces the equilibrium entirely to the N-hydroxy form, yielding a clean, single-set spectrum[2].

Q: My stock solution in methanol turned from colorless to a faint yellow after sitting on the bench for a week. Is it still usable? A: No, discard it. A color shift is a primary indicator of oxidative degradation. N-hydroxyimidazoles are sensitive to dissolved oxygen and ambient light. The yellowing indicates the formation of degradation products (potentially radicals or ring-cleavage products). Always prepare fresh solutions or store them under inert gas in amber vials.

Q: I am trying to use this compound as a nucleophile for an alkylation reaction, but I am getting a complex mixture of products. Why? A: Because the molecule exists in an equilibrium between the N-hydroxy and N-oxide forms, alkylation can occur at either the oxygen or the nitrogen, leading to a mixture of O-alkylated and N-alkylated products. To achieve selective O-alkylation, you must use specific basic conditions (see Protocol 2 below) to form the imidazolium-1-olate anion, which preferentially attacks via the oxygen atom[3].

Workflow Start Observe Solution Anomaly Q1 Is there a color shift (e.g., clear to yellow/brown)? Start->Q1 Oxidation Oxidative Degradation Discard & prepare fresh under Argon Q1->Oxidation Yes Q2 Are there multiple peaks in NMR or UV-Vis shifts? Q1->Q2 No Tautomer Tautomeric Equilibrium Change solvent to CDCl3 Q2->Tautomer Yes Precipitate Precipitation observed? Q2->Precipitate No Solubility pH-induced Insolubility Check buffer pH vs pKa Precipitate->Solubility Yes

Fig 2. Diagnostic workflow for identifying stability issues in 1-hydroxyimidazole solutions.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control steps to verify the state of the molecule before proceeding.

Protocol 1: Preparation and Validation of Stable Stock Solutions

Causality: This protocol eliminates dissolved oxygen and photons, the two primary drivers of N-hydroxyimidazole degradation.

  • Solvent Degassing : Select an appropriate high-purity solvent (e.g., anhydrous DMSO or DMF). Sparge the solvent with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen.

  • Dissolution : Weigh the required mass of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol into an amber glass vial (to prevent photodegradation). Add the degassed solvent to achieve your target concentration.

  • Inert Sealing : Blanket the headspace of the vial with Argon gas for 10 seconds. Immediately seal the vial with a PTFE-lined septum cap. Store at 4°C.

  • Self-Validation (QC) : Before using the stock in a critical assay, extract a 10 µL aliquot, dilute it in 1 mL of solvent, and measure the UV-Vis spectrum. The N-hydroxy form typically exhibits a long-wavelength absorption band around 310 nm, while the N-oxide form shows a band around 266 nm[2]. Record this baseline. If future readings show a significant shift in λmax​ or an elevated baseline, the solution has degraded and must be discarded.

Protocol 2: Selective O-Alkylation Workflow

Causality: By using a strong base in a polar aprotic solvent, we force the deprotonation of the N-hydroxy group, creating a highly reactive alkoxide that selectively undergoes O-alkylation[3].

  • Deprotonation : Dissolve 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in anhydrous DMF. Add 1.1 equivalents of finely powdered Potassium Hydroxide (KOH). Stir the suspension at room temperature for 15 minutes.

  • Alkylation : Add 1.0 equivalent of your target alkyl halide (e.g., methyl iodide) dropwise to the mixture. Stir continuously for 3 hours at room temperature.

  • Quenching & Extraction : Pour the reaction mixture into an excess of distilled water (approx. 10x volume). Extract the aqueous layer three times with chloroform. Wash the combined organic layers thoroughly with water to remove residual DMF, then dry over anhydrous sodium sulfate.

  • Self-Validation (QC) : Evaporate the solvent and analyze the crude product via 1 H NMR in CDCl3​ . Successful selective O-alkylation is confirmed by the complete disappearance of the highly deshielded -OH proton signal (typically >10.5 ppm) and the appearance of the new O-alkyl protons[4],[3].

References

  • Synthesis and Study of Prototropic Tautomerism of 2-(2-Furyl)
  • Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)
  • Synthesis and study of prototropic tautomerism of 2-(3-chromenyl)
  • Source: PubMed Central (nih.gov)
  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals Source: MDPI URL

Sources

Optimization

Imidazole Synthesis &amp; Functionalization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in constructing and functionalizing im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in constructing and functionalizing imidazole scaffolds. We address the most common side reactions—such as oxazole formation, incomplete condensation, and poor regioselectivity—providing mechanistic insights and self-validating protocols to ensure high-fidelity synthesis.

Section 1: Multicomponent Assembly (Debus-Radziszewski Reaction)

Q1: My Debus-Radziszewski synthesis of a 2,4,5-trisubstituted imidazole is yielding significant amounts of an oxazole by-product. How can I suppress this side reaction?

A1: The formation of oxazoles during the Debus-Radziszewski synthesis is a classic competing pathway[1]. Mechanistically, the reaction relies on the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia. If the local concentration of ammonia is too low, or if the dehydration of the initial diol intermediate is slow, the oxygen atom of the dicarbonyl can act as an internal nucleophile. It attacks the aldehyde carbon to form an oxazole ring instead of the desired imidazole[2].

Causality & Solution: To suppress oxazole formation, you must drive the thermodynamic equilibrium toward the diimine intermediate. This is achieved by ensuring a strict stoichiometric excess of an ammonia source and removing water from the system. Modern methodologies utilize ultrasound irradiation or mild acid catalysts (like lactic acid) to accelerate the imine condensation step, drastically reducing the residence time of oxygen-reactive intermediates and boosting yields to >90%[3][4].

DR_SideReactions Start 1,2-Dicarbonyl + Aldehyde Diimine Diimine Intermediate Start->Diimine + NH3 (Excess) Oxazole Oxazole By-product (Side Reaction) Start->Oxazole Low NH3 / Competing O-attack Ammonia Ammonia (NH3) Imidazole Target Imidazole (High Yield) Diimine->Imidazole Cyclization

Debus-Radziszewski pathway and factors leading to oxazole side products.

Protocol 1: Optimized Ultrasound-Assisted Debus-Radziszewski Synthesis

Self-validating mechanism: The use of ultrasound provides localized cavitation, creating microenvironments of high temperature and pressure that force the rapid condensation of ammonia with the dicarbonyl, preempting the slower oxazole side reaction[3].

  • Preparation: In a 50 mL round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 equiv) and the aldehyde (1.0 equiv) in a minimal amount of glacial acetic acid.

  • Ammonia Addition: Add ammonium acetate (4.0 to 5.0 equiv) to ensure a vast excess of the nitrogen source.

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 35 kHz) at room temperature.

  • Monitoring: Sonicate for 30–60 minutes. The reaction is self-indicating; the precipitation of the highly crystalline imidazole product will turn the solution cloudy[3].

  • Workup: Pour the mixture into ice-cold water, neutralize with aqueous ammonia to pH 7, and filter the pure solid.

Section 2: Van Leusen Synthesis Challenges

Q2: I am using the Van Leusen reaction (TosMIC + aldimine) to synthesize 1,5-disubstituted imidazoles, but I am observing incomplete ring closure and 4-alkoxy-2-oxazoline formation. What is going wrong?

A2: The Van Leusen imidazole synthesis relies on the unique reactivity of tosylmethyl isocyanide (TosMIC). The reaction proceeds via a stepwise cycloaddition. If you are observing oxazoline or uncyclized intermediates, the issue is typically related to the choice of base and the protic nature of the solvent[5].

Causality & Solution: The sulfinyl group in TosMIC makes the alpha-protons acidic, but the final elimination of the tosyl group requires sufficient basicity. Furthermore, if excess primary alcohols (like methanol or ethanol) are used as solvents, they act as nucleophiles, intercepting the intermediate and favoring the formation of 4-alkoxy-2-oxazolines[5]. To correct this, use a strictly controlled amount of alcohol (1-2 equivalents max) as a proton relay, and employ a strong, non-nucleophilic base (like K₂CO₃ or t-BuOK) in an aprotic solvent (e.g., THF or DME) to drive the elimination and aromatization to the imidazole[5][6].

Section 3: Regioselectivity in N-Alkylation

Q3: When alkylating an unsymmetrical 4-substituted imidazole, I get a frustrating mixture of N1 and N3 alkylated products. How do I rationally control this regioselectivity?

A3: Imidazoles are ambident nucleophiles. In basic conditions, the imidazole is deprotonated to form an imidazolide anion, which undergoes an SE​2cB reaction. The regioselectivity (N1 vs. N3) is a tug-of-war between steric hindrance and electronic (inductive) effects[7].

Causality & Solution:

  • Steric Control: Bulky substituents at the C4 position will physically block the adjacent N3 nitrogen, directing the alkylating agent to the less hindered N1 position[7].

  • Electronic Control: If the C4 substituent is strongly electron-withdrawing (e.g., a nitro group), it deactivates the adjacent nitrogen inductively. Consequently, the more remote nitrogen becomes the preferred site for electrophilic attack[7].

  • Thermodynamic vs. Kinetic Control: Using weaker bases (like K₂CO₃) in polar aprotic solvents (like MeCN) at elevated temperatures (60 °C) often provides the thermodynamic energy required to overcome tautomeric mixtures, yielding highly specific N1-alkylated products for sterically hindered substrates[8].

  • Protecting Group Strategy: For absolute control in complex syntheses, utilize a reversible protecting group strategy, such as the SEM-switch (2-(trimethylsilyl)ethoxymethyl)[9] or N,N-dimethylsulfamoyl groups[10], which can direct subsequent functionalization by blocking one nitrogen entirely.

N_Alkylation Substrate Unsymmetrical Imidazole Anion Imidazolide Anion Substrate->Anion Deprotonation Base Base (K2CO3 or NaH) N1 N1-Alkylated Product (Steric Control) Anion->N1 Bulky R-X / Weak Base N3 N3-Alkylated Product (Electronic Control) Anion->N3 EWG at C4 / Strong Base

Regioselectivity logic in unsymmetrical imidazole N-alkylation.

Table 1: Influence of Reaction Conditions on Imidazole N-Alkylation Regioselectivity

Quantitative data summarizing the interplay of base, solvent, and temperature on product distribution[8][11].

Substrate TypeBaseSolventTemp (°C)Major IsomerYield (%)
4-NitroimidazoleK₂CO₃ (1.5 eq)Acetonitrile60N1-Alkylated85%
4-NitroimidazoleK₂CO₃ (1.5 eq)Acetonitrile25N1-Alkylated<50%
4-AlkylimidazoleNaH (1.1 eq)DMF0 to 25N3-Alkylated70%
2-Methyl-5-nitroimidazoleK₂CO₃ (1.5 eq)Acetonitrile60N3-Alkylated82%
Protocol 2: Regioselective N-Alkylation using a Weak Base System

Self-validating mechanism: Using K₂CO₃ in MeCN at 60 °C provides a mild, heterogeneous basic environment. This prevents the decomposition of sensitive functional groups often seen with NaH, while providing enough thermal energy to ensure complete conversion of the less reactive tautomer into the thermodynamically favored regioisomer[8][11].

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (0.2 M), add finely powdered, anhydrous K₂CO₃ (1.5 equiv).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to allow for surface-mediated deprotonation.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Monitor via TLC (typically 1–3 hours). The elevated temperature is critical; running this at 25 °C will stall the reaction at <50% conversion[8].

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Sources

Troubleshooting

troubleshooting spectroscopic analysis of imidazole compounds

Welcome to the Advanced Spectroscopic Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of imidazole-containing compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Spectroscopic Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of imidazole-containing compounds. Imidazole’s unique physicochemical properties—specifically its prototropic tautomerism, extensive hydrogen-bonding capabilities, and pH-dependent ionization—often lead to anomalous spectroscopic data.

This guide is designed to move beyond basic troubleshooting. By understanding the fundamental causality behind these spectral anomalies, you can implement self-validating protocols to ensure absolute confidence in your analytical workflows.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why are the C4 and C5 carbon signals in my 13C NMR spectrum broad or completely missing at room temperature? A: This is a classic manifestation of prototropic tautomerism. In solution, the labile proton on the imidazole ring rapidly exchanges between the N1 and N3 atoms. At room temperature, the rate of this exchange is often comparable to the NMR timescale. Consequently, the signals for C4 and C5—which alternate chemical environments during the exchange—coalesce and broaden significantly, sometimes blending entirely into the baseline[1].

Solution: You must alter the thermodynamic exchange rate to push the system into either the "fast" or "slow" exchange regime.

  • Variable Temperature (VT) NMR: 1 (e.g., to 200–250 K in Acetone-d6) slows the tautomeric proton transfer, allowing you to resolve distinct, sharp peaks for the individual static tautomers[1].

  • pH Adjustment: In aqueous solvents like D2O, adjusting the pH to fully protonate (pH < 4) or fully deprotonate (pH > 10) the imidazole ring creates a symmetric species (imidazolium or imidazolide), resulting in sharp, well-resolved C4/C5 signals[1][2].

Q: I cannot observe the N-H proton in my 1H NMR spectrum. Is my compound degraded? A: Not necessarily. The N-H proton is highly labile and participates in rapid chemical exchange with protic solvents (like CD3OD or D2O) or trace moisture in aprotic solvents. This rapid exchange leads to extreme broadening or complete disappearance of the signal. Solution: Use a rigorously dried, strong hydrogen-bond accepting solvent like DMSO-d6. DMSO stabilizes the N-H proton and slows its intermolecular exchange rate, allowing the N-H peak to appear as a broad singlet (typically between 11.0 and 13.0 ppm).

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Q: I am analyzing a protein complex eluted from a Ni-NTA column, but I am experiencing severe signal suppression and ESI source clogging. What is happening? A: High concentrations of imidazole (typically 250–500 mM used to elute His-tagged proteins) are highly detrimental to Electrospray Ionization (ESI). Imidazole acts as a competing base, sequestering protons and causing severe 3 of your target analytes. Furthermore, it can precipitate in the source, clogging the ESI capillary[3]. Solution: Imidazole must be rigorously removed prior to standard LC-MS analysis via C18 desalting, Size-Exclusion Chromatography (SEC), or dialysis[3]. (Note: Conversely, in Native MS applications, low concentrations of specific 4 are sometimes intentionally added as charge-reducing reagents to stabilize noncovalent macromolecular complexes by reducing Coulombic repulsion[4].)

Section 3: Vibrational Spectroscopy (FTIR & Raman)

Q: My FTIR spectrum shows a massive, unresolved broad band between 3500 cm⁻¹ and 2500 cm⁻¹. How can I identify the specific N-H stretch? A: Imidazole acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (N:), forming extended, highly strained 5 in solid and liquid states[5]. This extensive intermolecular interaction causes extreme anharmonic broadening and red-shifting of the N-H stretching frequencies. Solution: To observe the isolated monomeric N-H stretch, you must break the hydrogen-bonded network. This can be achieved via 6 (trapping the vapor in an Argon matrix at 12 K)[6] or by recording the spectrum in a highly dilute non-polar solvent (e.g., CCl₄).

Section 4: UV-Vis Spectroscopy

Q: The absorption maximum (λmax) of my imidazole derivative shifts unpredictably between different sample preparations. Why? A: Imidazole compounds are highly pH-sensitive. The unprotonated imidazole ring and the protonated imidazolium cation possess different electronic ground and excited states, leading to distinct molar absorptivities (ε) and λmax values. If the pH of your unbuffered solvent is near the 7 of your specific derivative (unsubstituted imidazole pKa ≈ 6.9), minor variations in trace acidity will drastically shift the equilibrium between the two forms[7][8]. Solution: Always prepare imidazole samples in strongly buffered solutions. Ensure the buffer pH is at least 2 units above or below the compound's pKa to guarantee that >99% of the analyte exists in a single ionization state.

Data Presentation: Quantitative Spectroscopic Baselines

The following table summarizes the quantitative shifts and parameters you should expect when troubleshooting imidazole spectra.

Analytical TechniqueParameterExpected Value / ObservationCausality / State
13C NMR (298 K) C4 / C5 Chemical ShiftBroad baseline hump or missingIntermediate tautomeric exchange[1].
13C NMR (200 K) C4 / C5 Chemical ShiftTwo distinct sharp peaks (~122 & ~135 ppm)Slow exchange; static tautomers resolved[1].
1H NMR (DMSO-d6) N-H Chemical ShiftBroad singlet (11.0 - 13.0 ppm)H-bonding stabilized by solvent.
FTIR (Solid/Neat) N-H StretchMassive broad band (3500 - 2500 cm⁻¹)Extended intermolecular H-bonding[5].
FTIR (Matrix-Isolated) N-H StretchSharp peak (~3480 cm⁻¹)Monomeric state isolated in Argon[6].
UV-Vis Analyte pKa~6.9 (Unsubstituted)Determines pH required for stable λmax[7][8].

Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR to Resolve Tautomerism

Self-Validating Logic: If peak broadening is caused by tautomeric exchange, systematically lowering the thermal energy will predictably slow the exchange rate below the NMR timescale, causing the broad peak to undergo decoalescence into two sharp, distinct peaks.

  • Sample Preparation: Dissolve 10-15 mg of the imidazole compound in 0.6 mL of a low-freezing-point aprotic deuterated solvent (e.g., Acetone-d6 or DMF-d7). Avoid CDCl3 due to potential solubility drop-off at low temperatures.

  • Initial Acquisition: Acquire a standard 13C NMR spectrum at 298 K. Document the line width of the C4/C5 signals.

  • Cooling Phase: Lower the probe temperature in 10 K increments. Allow 5-10 minutes for thermal equilibration at each step.

  • Monitoring: Acquire a 13C spectrum at each temperature. As the temperature drops, the signal will flatten further (coalescence point), and then emerge as two distinct, sharp signals representing the static tautomers[1].

  • Validation: Calculate the exchange rate constant ( k ) at the coalescence temperature to mathematically confirm the thermodynamic parameters of the tautomerization.

Protocol 2: LC-MS Sample Preparation (Removal of Imidazole Buffer)

Self-Validating Logic: Removing the competing basic imidazole molecules restores the availability of protons in the ESI source, directly recovering the ionization efficiency of the target analyte.

  • Preparation: Equilibrate a C18 spin column or ZipTip with 100% Acetonitrile (ACN), followed by 0.1% Formic Acid (FA) in LC-MS grade water.

  • Loading: Acidify the imidazole-containing sample (e.g., Ni-NTA eluate) with FA to a final concentration of 1% FA. Load onto the C18 matrix. The hydrophobic target binds, while the highly polar, protonated imidazole remains in the aqueous phase[3].

  • Washing: Wash the column with 5-10 column volumes of 0.1% FA in water to thoroughly flush out residual imidazole salts.

  • Elution: Elute the target analyte using 50-80% ACN containing 0.1% FA.

  • Analysis: Dilute the eluate to the appropriate concentration and inject into the LC-MS.

Workflow Visualization

NMR_Troubleshooting Start Observe Broad/Missing Peaks in NMR (C4/C5, N-H) CheckSolvent Evaluate Solvent System (Protic vs. Aprotic) Start->CheckSolvent ChangeSolvent Switch to DMSO-d6 or Acetone-d6 CheckSolvent->ChangeSolvent If using CDCl3/D2O VT_NMR Perform Variable Temperature (VT) NMR CheckSolvent->VT_NMR If solvent is optimal AdjustPH Adjust pH of Solution (Lock Protonation State) CheckSolvent->AdjustPH If aqueous system Resolve Peaks Resolved: Tautomerism Confirmed ChangeSolvent->Resolve LowerTemp Cool to < 250 K (Slows Exchange Rate) VT_NMR->LowerTemp LowerTemp->Resolve Protonate Add TFA (pH < 4) or NaOH (pH > 10) AdjustPH->Protonate Protonate->Resolve

Workflow for diagnosing and resolving NMR peak broadening caused by imidazole tautomerism.

References

  • [5] Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. RSC Publishing.[Link]

  • [6] Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. ACS Publications.[Link]

  • [3] How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? ResearchGate.[Link]

  • [1] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications.[Link]

  • [7] Determination and evaluation of acidity constants of some imidazole and thiazole linked acetamide. DergiPark.[Link]

  • [8] Independent Tuning of the pKa or the E1/2 in a Family of Ruthenium Pyridine–Imidazole Complexes. ACS Publications.[Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.[Link]

  • [2] Characterization of Conformational Exchange of a Histidine Side Chain: Protonation, Rotamerization, and Tautomerization of His61. University of Toronto.[Link]

  • [4] Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ACS Publications.[Link]

Sources

Optimization

optimizing reaction conditions for imidazole derivatives

Welcome to the Technical Support Center for Imidazole Synthesis and Functionalization. This portal is designed for researchers and drug development professionals to troubleshoot bottlenecks in multicomponent assembly, re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazole Synthesis and Functionalization. This portal is designed for researchers and drug development professionals to troubleshoot bottlenecks in multicomponent assembly, regioselective functionalization, and late-stage cross-coupling of imidazole pharmacophores.

📑 Knowledge Base: Core Methodologies & Verified Protocols

Protocol A: Microwave-Assisted Debus-Radziszewski Multicomponent Synthesis

Context & Causality: The classical Debus-Radziszewski reaction often suffers from prolonged reaction times (1–2 hours) and low yields due to the formation of thermodynamic side products, such as oxazoles, under conventional heating. Microwave irradiation solves this by coupling directly with polar molecules (e.g., acetic acid and ammonium acetate), rapidly overcoming the activation energy barrier. This kinetic control minimizes intermediate degradation, boosting yields significantly as detailed in the Oriental Journal of Chemistry[1].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Solvent Addition: Add 5 mL of glacial acetic acid. (Note: Solvent-free conditions utilizing a soft ferrite catalyst can also be employed for a greener reaction profile)[2].

  • Irradiation: Subject the mixture to microwave irradiation at 180 W. Maintain the reaction for exactly 111 seconds (the optimized time for maximum yield)[1].

  • Quenching & Precipitation: Pour the hot mixture into 50 mL of ice-cold distilled water. Neutralize cautiously with aqueous ammonia until the pH reaches ~7.

  • Isolation: Filter the precipitated crude product, wash with cold water, and recrystallize from hot ethanol. Self-Validating Checkpoint: The success of the cyclization can be instantly verified via IR spectroscopy. The disappearance of the sharp aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a broad N-H stretch (~3100–3300 cm⁻¹) confirms the formation of the imidazole core.

Protocol B: Regioselective Pd-Catalyzed C-H Arylation of Imidazoles

Context & Causality: Directing functionalization to specific carbons on the imidazole ring is notoriously difficult. The C5 position is electron-rich and naturally favors electrophilic attack, while the C2 proton is the most acidic. By manipulating the base and solvent, you can alter the mechanistic pathway. Carbonate bases in polar solvents favor C5-arylation via electrophilic palladation. Switching to an alkoxide base in a non-polar solvent triggers a deprotonation-directed pathway, shifting selectivity entirely to the C2 position as reported in The Journal of Organic Chemistry[3].

Step-by-Step Methodology (Targeting C2-Arylation):

  • Protection: Ensure the imidazole N1 is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent N-arylation and direct the catalyst[4].

  • Setup: In an oven-dried Schlenk flask under argon, add 1-SEM-imidazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), and an alkoxide base (e.g., t-BuOK, 2.0 mmol)[3].

  • Solvent: Add 5 mL of a non-polar solvent (e.g., toluene or chlorobenzene).

  • Reaction: Heat the mixture to 110°C for 12-16 hours under continuous stirring.

  • Purification: Cool to room temperature, filter through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc). Self-Validating Checkpoint: Run a ¹H NMR of the purified product. The highly deshielded C2 proton of the starting imidazole (typically a distinct singlet around 7.5–8.0 ppm) will be completely absent if C2-arylation was successful[4].

📊 Quantitative Data: Reaction Optimization Summaries

Table 1: Effect of Heating Modality and Catalysis on Debus-Radziszewski Synthesis Data synthesized from multicomponent optimization studies[2].

Catalyst SystemHeating Condition / SolventReaction TimeIsolated Yield (%)
NoneMicrowave (180W) / Solvent-free28 min16%
10 wt% Soft FerriteMicrowave (180W) / Solvent-free9 min93%
10 wt% Soft FerriteConventional Reflux / Water120 min58%

Table 2: Base and Solvent Effects on C-H Arylation Regioselectivity Data reflecting mechanistic divergence in Pd-catalyzed cross-coupling[3].

Base UsedSolvent PolarityProtecting GroupDominant PathwayMajor Regioisomer
Carbonate (e.g., K₂CO₃)Polar (DMF)N-SEMElectrophilic PalladationC5-Arylated (>75%)
Alkoxide (e.g., t-BuOK)Non-polar (Toluene)N-SEMDeprotonation-DirectedC2-Arylated (~60-70%)

🛟 Troubleshooting & Ticketing System (FAQs)

Ticket #101: I am observing very low yields and complex mixtures in my multicomponent imidazole synthesis. How do I fix this? Resolution: Low yields in the Debus-Radziszewski reaction typically stem from incorrect stoichiometry or prolonged heating that encourages side reactions.

  • Action 1: Verify the purity of your 1,2-dicarbonyl and aldehyde precursors.

  • Action 2: Increase the ammonia source (ammonium acetate) to a 5-fold excess to drive the equilibrium toward the imine intermediate.

  • Action 3: Abandon conventional reflux. Switch to microwave irradiation or ultrasonic irradiation as recommended by MDPI sonochemistry reviews[5]. This drastically shortens the exposure time of sensitive intermediates to heat, preventing degradation.

DR_Troubleshooting Start Issue: Low Imidazole Yield CheckHeat Action 1: Switch to Microwave (180W) Start->CheckHeat Reduces side reactions CheckAmmonia Action 2: Increase NH4OAc to 5 eq Start->CheckAmmonia Drives equilibrium CheckSolvent Action 3: Use Solvent-Free or Glacial AcOH Start->CheckSolvent Improves solubility Success Resolution: High Yield (>80%) CheckHeat->Success CheckAmmonia->Success CheckSolvent->Success

Workflow for troubleshooting low yield in multicomponent imidazole synthesis.

Ticket #102: My C-H arylation is yielding a mixture of C2 and C5 substituted products. How do I achieve strict regiocontrol? Resolution: Regiocontrol relies entirely on the catalytic system's interaction with the imidazole's inherent electronic properties. The C5 position is naturally susceptible to electrophilic attack, while C2 is highly acidic as explained in Benchchem's regioselectivity guide[4].

  • To target C5: Use a carbonate base in a polar solvent.

  • To target C2: You must force a deprotonation-directed mechanism. Switch to a strong alkoxide base and a non-polar solvent[3]. Ensure your N1 position is protected with a bulky group like SEM to sterically hinder unwanted N-alkylation and direct the palladium catalyst.

Regioselectivity Base Substrate: N-SEM Protected Imidazole Cond1 Pathway A: Carbonate Base + Polar Solvent Base->Cond1 Electrophilic Palladation Cond2 Pathway B: Alkoxide Base + Non-Polar Solvent Base->Cond2 Deprotonation-Directed Prod1 Outcome A: C5-Arylated Imidazole Cond1->Prod1 Favors electron-rich C5 Prod2 Outcome B: C2-Arylated Imidazole Cond2->Prod2 Favors acidic C2

Mechanistic divergence in Pd-catalyzed regioselective C-H arylation of imidazoles.

Ticket #103: During late-stage cross-coupling, my palladium catalyst seems to be dying, and the starting material remains unreacted. Resolution: Imidazoles are excellent ligands for transition metals. The basic nitrogen (N3) can coordinate strongly to the palladium center, leading to severe catalyst poisoning and deactivation.

  • Action: Pre-saturate the basic nitrogen by adding a stoichiometric amount of a Lewis acid, or use a strongly coordinating, bulky ligand (like XPhos or BrettPhos) that outcompetes the imidazole for the metal center. Alternatively, temporarily protect the free N-H with a Boc or SEM group to eliminate its coordinating ability during the cross-coupling step[4].

📚 References

  • Benchchem. "Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions." Benchchem. URL:

  • MDPI. "Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches." MDPI. URL:

  • Oriental Journal of Chemistry. "Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach." Oriental Journal of Chemistry. URL:

  • The Journal of Organic Chemistry. "C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition." ACS Publications. URL:

  • Global Research Online. "A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis." Global Research Online. URL:

Sources

Troubleshooting

preventing degradation of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol during experiments

Technical Support Center: Handling and Preventing Degradation of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Overview Welcome to the Application Scientist Support Center. The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Preventing Degradation of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol

Overview Welcome to the Application Scientist Support Center. The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS No.: 38779-78-1)[1] is a highly versatile but chemically sensitive 1-hydroxyimidazole derivative. Its degradation during experiments is rarely random; it is a deterministic outcome of specific environmental triggers. This guide provides field-proven insights into the causality of its degradation and self-validating protocols to ensure scientific integrity during your drug development and chemical synthesis workflows.

Part 1: Causality & Mechanisms of Instability

Before troubleshooting, it is critical to understand why this molecule behaves erratically under certain conditions:

  • N-Hydroxy/N-Oxide Tautomerization: 1-Hydroxy-1H-imidazoles readily undergo a proton transfer from the exocyclic oxygen to the free imidazolic N3 atom, forming an imidazole 3-oxide tautomer[2]. This equilibrium is highly dependent on solvent polarity and pH, often leading to inconsistent analytical results.

  • Oxidative Susceptibility: The 1-hydroxy group is prone to autoxidation. In the presence of dissolved oxygen or transition metals, it degrades into a stable nitroxyl radical (imidazole N-oxyl)[3].

  • Base-Catalyzed Ring Opening: In strongly basic environments, the imidazole ring loses its stability. Hydroxide ions can initiate ring-opening and irreversible degradation[2].

  • Mechanical/Thermal Stress: Harsh mechanical grinding can cause compaction and localized thermal degradation. Conversely, controlled ultrasound-assisted (sonochemical) methods provide a gentler energy transfer that preserves molecular integrity[4].

Part 2: Troubleshooting FAQs

Q: Why does my HPLC chromatogram show two distinct peaks for a pure standard of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol? A: This is a classic presentation of N-hydroxy-N-oxide tautomerization[2]. The molecule is splitting into its 1-hydroxy and 3-oxide forms on the column. Causality: Neutral or slightly basic mobile phases, combined with polar solvents, facilitate the proton transfer. Solution: To consolidate the peaks for analytical quantification, analyze the sample using an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~3.5) to lock the compound in its protonated 1-hydroxy form.

Q: My reaction mixture is turning pink/brown over time. What is happening? A: The color change is a visual indicator of oxidative degradation into a stable nitroxyl radical[3]. Causality: Exposure to atmospheric oxygen and ambient UV light triggers radical formation at the N-OH bond. Solution: Always prepare stock solutions in degassed solvents, store them in amber vials, and handle the compound under an inert Argon or Nitrogen atmosphere.

Q: Is it safe to use sodium hydroxide during the extraction workup? A: No. Using strong bases is highly discouraged. Causality: In strongly basic conditions (pH > 10), 1-hydroxyimidazoles undergo base-catalyzed ring-opening[2]. Solution: Use mild bases like saturated sodium bicarbonate (NaHCO₃) for neutralization, ensuring the aqueous phase pH remains below 8.5.

Q: I need to dissolve a large batch. Can I use a heated stir plate? A: Avoid direct, prolonged heating above 50°C. Causality: Thermal stress accelerates both oxidation and degradation. Solution: Utilize ultrasound-assisted dissolution. Sonication provides efficient, gentle energy transfer without the localized thermal spikes caused by hot plates[4].

Part 3: Quantitative Degradation Metrics

To effectively design your experiments, adhere to the following quantitative boundaries:

Degradation PathwayEnvironmental TriggerQuantitative Impact / KineticsOptimal Operating Window
Tautomerization (N-OH ⇌ N-O) pH > 6.5, High polarityEquilibrium shifts to ~50% N-oxide at pH 7.4Maintain pH 4.5 – 5.5
Oxidative Radical Formation Dissolved O₂ > 2 ppm~5% degradation/hour in ambient airDissolved O₂ < 0.5 ppm (Ar purge)
Base-Catalyzed Ring Opening pH > 10.0Half-life ( t1/2​ ) < 30 min at pH 12Strictly pH < 8.5 during workup
Thermal / Mechanical Degradation Temp > 60°C, high shear~15% yield loss after 2h at 80°CTemp < 40°C, gentle sonication

Part 4: Self-Validating Experimental Protocol

Workflow: Preparation of Stable Stock Solutions Objective: Prepare a 10 mM stock solution of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol without inducing tautomerization or oxidation.

  • Step 1: Solvent Degassing Sparge HPLC-grade Methanol or DMSO with Argon gas for at least 15 minutes to displace dissolved oxygen. Validation Check: Use a dissolved oxygen meter to confirm O₂ levels are < 0.5 ppm.

  • Step 2: Inert Weighing Weigh the solid compound[1] under an inert atmosphere (e.g., a nitrogen-flushed analytical balance enclosure) to minimize moisture and oxygen exposure.

  • Step 3: Ultrasound-Assisted Dissolution Transfer the solid to an amber glass vial. Add the degassed solvent. Place the vial in a low-power ultrasonic bath for 30-60 seconds[4]. Do not exceed 30°C. Validation Check: Inspect the solution visually. A clear, colorless solution confirms the absence of nitroxyl radicals. A pink tint indicates oxygen ingress and protocol failure.

  • Step 4: pH Control (For Aqueous Dilutions) If diluting into an aqueous buffer, ensure the buffer is pre-adjusted to pH 5.0. Avoid basic buffers (e.g., Tris pH 8.8) to prevent base-catalyzed degradation[2]. Validation Check: Run an aliquot via HPLC. A single, sharp chromatographic peak confirms successful suppression of tautomerization.

  • Step 5: Storage Purge the vial's headspace with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Part 5: Pathway Visualization

G A 4,5-dimethyl-2-phenyl- 1H-imidazol-1-ol (1-Hydroxy Form) B Imidazole 3-oxide (Tautomer) A->B Solvent Polarity / pH > 6.5 C Nitroxyl Radical (Oxidation Product) A->C O2 / Transition Metals / UV D Ring-Opened Products (Base Degradation) A->D Strong Base (pH > 10) B->D Hydrolysis

Fig 1: Primary degradation and tautomerization pathways of 1-hydroxyimidazoles.

References[1] Title: Buy 1-(3-Chloro-4-fluorophenyl)piperazine (EVT-8936157) - EvitaChem

Sources

Optimization

Technical Support Center: A Troubleshooting Guide to Addressing Solubility Challenges of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in Aqueous Media

Prepared by: Senior Application Scientist, Pharmaceutical Development This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility issues encountered with 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in aqueous media. Our approach is rooted in foundational physicochemical principles and validated formulation science.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Q1: Why is 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol expected to have low aqueous solubility?

A1: The molecular structure of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol contains competing features that dictate its solubility profile. While the imidazole ring and the N-ol moiety introduce polar, hydrogen-bonding capabilities that favor aqueous solubility, these are counteracted by several lipophilic (fat-loving) components. The presence of a phenyl ring and two methyl groups significantly increases the molecule's hydrophobicity. This dual nature results in a compound that is poorly soluble in water, a common challenge for many new chemical entities in drug development.[1][2] The parent compound, 4,5-dimethyl-2-phenyl-1H-imidazole, has a calculated LogP of 2.5, indicating a preference for a lipid environment over an aqueous one.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?

A2: Understanding the distinction is critical for experimental design.

  • Kinetic Solubility is measured by dissolving a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It measures the concentration of the compound before it begins to precipitate. This method is high-throughput and useful for early-stage screening but can often overestimate the true solubility as it can lead to supersaturated solutions.

  • Thermodynamic Solubility represents the true equilibrium saturation point of the compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-72 hours). This is the more accurate and relevant value for formulation development.

For initial troubleshooting, a quick kinetic solubility test can provide a baseline. However, for developing a robust formulation, determining the thermodynamic solubility is essential.

Q3: My compound seems to dissolve initially but then crashes out of solution. What is happening?

A3: This phenomenon is characteristic of forming a supersaturated solution. This often occurs when a DMSO stock is diluted into an aqueous buffer (as in a kinetic solubility assay) or when a pH change initially solubilizes the compound, which then converts to a less soluble form over time.[4] The system is thermodynamically unstable, and the excess solute precipitates until it reaches its equilibrium solubility. The strategies in this guide are designed to increase this true equilibrium solubility.

Section 2: A Step-by-Step Decision Workflow for Solubility Enhancement

Before diving into complex techniques, it is crucial to follow a logical progression of experiments. The following workflow provides a systematic approach to identifying the most effective solubilization strategy for 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

G cluster_0 Start Here cluster_1 Tier 1: Foundational Approaches cluster_2 Tier 2: Advanced Formulation Strategies start Initial Problem: Poor solubility of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in aqueous buffer ph_mod Guide A: pH Modification Is the compound's solubility pH-dependent? start->ph_mod  Analyze imidazole pKa cosolvent Guide B: Cosolvent Systems Can a water-miscible organic solvent help? ph_mod->cosolvent If pH effect is insufficient or not viable for application end_node Optimized Formulation Achieved ph_mod->end_node Sufficient solubility achieved cyclo Guide C: Cyclodextrin Complexation Can encapsulation improve solubility? cosolvent->cyclo If high organic solvent concentration is undesirable cosolvent->end_node Sufficient solubility achieved solid_disp Guide D: Solid Dispersion Can altering the solid state enhance dissolution? cyclo->solid_disp If complexation is weak or further enhancement is needed cyclo->end_node Sufficient solubility achieved solid_disp->end_node Sufficient solubility achieved

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Detailed Troubleshooting Guides

Guide A: pH Modification

Q: How can pH be used to increase the solubility of this compound? A: The imidazole ring in the molecule is basic and can be protonated in acidic conditions. This protonation introduces a positive charge, creating a salt form that is generally much more soluble in water than the neutral species.[5][6] By lowering the pH of the aqueous medium, you can significantly increase the solubility. The solubility of imidazole derivatives can increase dramatically as the pH drops below the pKa of the imidazole ring (typically around 5-7).[7][8][9]

Experimental Protocol: Determining the pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of solid 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Guide B: Cosolvent Systems

Q: What are cosolvents and how do they work? A: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[11][12]

Q: Which cosolvents should I screen first? A: For research and early development, a good starting point is to screen a panel of pharmaceutically acceptable cosolvents.[5] A selection is provided in the table below. The choice often depends on the specific application (e.g., in vitro assay vs. in vivo formulation).

Cosolvent Typical Concentration Range Key Characteristics & Considerations
Ethanol 1-20%Good solubilizing power; commonly used. May cause protein precipitation at higher concentrations.[10]
Propylene Glycol (PG) 5-40%Excellent safety profile; often used in oral and parenteral formulations.[5][10]
Polyethylene Glycol 400 (PEG 400) 10-50%Low toxicity; effective for many compounds. Can be viscous at high concentrations.[5][13]
Dimethyl Sulfoxide (DMSO) <1% (for cell-based assays)Very strong solubilizer. Can have cellular toxicity; generally limited to in vitro use.[12]

Experimental Protocol: Cosolvent Screening

  • Prepare Cosolvent Mixtures: Create a series of aqueous buffer solutions containing increasing percentages of your chosen cosolvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PG in pH 7.4 buffer).

  • Determine Solubility: Use the thermodynamic solubility protocol described in Guide A for each cosolvent mixture.

  • Analyze Results: Plot the solubility of the compound as a function of the cosolvent percentage. A significant increase indicates an effective cosolvent system. Drug-like compounds can see solubility enhancements of over 100-fold in 50% cosolvent mixtures.[14]

Guide C: Cyclodextrin Complexation

Q: What is cyclodextrin complexation and how can it help? A: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity.[15][16] They can encapsulate poorly water-soluble molecules, like 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, within their cavity, forming a "host-guest" inclusion complex.[17][] This complex effectively shields the hydrophobic part of the drug from water, while the hydrophilic exterior allows the entire complex to dissolve readily in aqueous media.[19][20]

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

Experimental Protocol: Phase-Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Add Excess Drug: Add an excess amount of solid 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol to each solution.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Filter and Quantify: Filter the samples to remove undissolved solid and quantify the concentration of the dissolved drug via HPLC, as described previously.

  • Analyze Data: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The shape of the resulting phase-solubility diagram reveals the effectiveness of the complexation and the stoichiometry of the complex. A linear (Aₗ-type) plot is most common and indicates the formation of a soluble 1:1 complex.

Guide D: Solid Dispersion Technique

Q: What is a solid dispersion and when should it be considered? A: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix.[21][22] This technique is highly effective because it can convert the drug from its stable, low-energy crystalline form into a higher-energy, more soluble amorphous state.[4] By dispersing the drug at a molecular level, its dissolution rate in an aqueous medium can be dramatically increased.[1][23] This is an advanced technique, best considered when other methods are insufficient or for developing a final solid oral dosage form.

G cluster_0 Initial State cluster_1 Process cluster_2 Final State start Crystalline Drug (High Lattice Energy, Low Solubility) process Disperse in a Hydrophilic Polymer Carrier (e.g., via solvent evaporation) start->process end_node Amorphous Solid Dispersion (Disrupted Crystal Lattice, High Dissolution Rate) process->end_node

Caption: Principle of enhancing dissolution via solid dispersion.

Experimental Protocol: Preparation by Solvent Evaporation

  • Select a Carrier: Choose a hydrophilic polymer carrier. Common choices include polyvinylpyrrolidone (PVP) or Soluplus®.[1][22]

  • Dissolve Components: Dissolve both 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol and the carrier in a common volatile organic solvent (e.g., methanol or acetone) at a specific drug-to-carrier ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin film of the solid dispersion on the flask wall.

  • Drying and Milling: Further dry the film under vacuum to remove residual solvent. Scrape the dried material and gently mill it into a fine powder.

  • Characterization: Analyze the resulting powder. Use techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating it is amorphous) and perform dissolution studies to compare the release rate of the solid dispersion against the pure crystalline drug.

Section 4: Summary of Techniques

Technique Mechanism of Action Pros Cons Best For
pH Modification Converts the compound to a more soluble salt form.[5]Simple, cost-effective, easy to implement.Only works for ionizable compounds; may not be suitable for all biological systems.Initial screening; formulations where pH can be controlled.
Cosolvents Reduces the polarity of the aqueous solvent system.[11]Effective for many compounds; well-understood mechanism.High concentrations may be toxic or cause instability; may not be suitable for all delivery routes.[12]Liquid formulations for in vitro and in vivo preclinical studies.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a soluble host molecule.[15][16]High safety profile; can improve stability; masks taste.[19][20]Can be expensive; limited by the size of the drug and cavity; potential for self-aggregation of CDs.Oral and parenteral formulations; when cosolvents are not viable.
Solid Dispersion Converts the drug to a high-energy amorphous state, increasing dissolution.[4][21]Significant increase in dissolution and bioavailability; suitable for solid dosage forms.Can be physically unstable (recrystallization); manufacturing can be complex.[1]Oral solid dosage form development; for very poorly soluble compounds.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org. Retrieved from [Link]

  • Touro College. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Patel, B. B., et al. (2016). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. Available at: [Link]

  • Derle, D., et al. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • IOP Publishing. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Chavda, V. P., et al. (2022). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved from [Link]

  • American Chemical Society. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Retrieved from [Link]

  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Review : Solubility Enhancement Method By Solid Dispersion. Retrieved from [Link]

  • Roquette. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • Van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]

  • ResearchGate. (2025). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]

  • American Chemical Society. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters. Retrieved from [Link]

  • Pendidikan Kimia. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]

  • Cook, J. M., et al. (2021). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][21]diazepine-3-carboxylate does not influence bioavailability. PMC. Available at: [Link]

  • ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-dimethyl-2-phenyl-1H-imidazole. Retrieved from [Link]

Sources

Troubleshooting

🧪 Technical Support Center: Scaling Up 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Production

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, process chemists, and drug development professionals tasked with scal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (a critical N-hydroxyimidazole derivative).

Scaling up multicomponent heterocyclic syntheses is rarely a linear process. The cyclization of an α-hydroxyimino ketone (diacetyl monoxime), an aldehyde (benzaldehyde), and an ammonia source (ammonium acetate) is the most direct route to 1-hydroxyimidazoles[1]. However, translating this from a 10-gram bench scale to a 1-kilogram pilot scale introduces complex thermodynamic and kinetic challenges, including thermal degradation, deoximation of the starting materials, and phase-separation issues during isolation[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible, high-yield production.

🔬 1. Core Mechanistic Pathway

Understanding the reaction causality is the first step in troubleshooting. The synthesis relies on the controlled condensation of three components. If the imine intermediate forms too rapidly without sufficient ammonia availability, side reactions dominate.

G A Diacetyl Monoxime D Imine Intermediate A->D B Benzaldehyde B->D C Ammonium Acetate C->D E Cyclization D->E AcOH / 85°C F 4,5-dimethyl-2-phenyl- 1H-imidazol-1-ol E->F -H2O

Figure 1: Mechanism of multi-component cyclization to 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

🛠️ 2. Troubleshooting Guide & FAQs

Q1: Why is my yield dropping from 82% at the bench scale to <60% at the 500 g scale? A1: This is a classic mass-transfer and volatility issue. At larger scales, the exothermic nature of the imine condensation causes localized temperature spikes. Diacetyl monoxime is highly volatile and prone to sublimation/evaporation before it can fully react with the benzaldehyde. Causality & Solution: You are losing your α-hydroxyimino ketone to the vapor phase. To fix this, increase the equivalents of diacetyl monoxime slightly as you scale (see Table 1), and implement a controlled, dropwise dosing of benzaldehyde over 2 hours rather than a single bolus addition. Ensure your reactor is equipped with a chilled reflux condenser (-5°C coolant).

Q2: HPLC analysis of the crude product shows a persistent impurity at RRT 0.85. What is this, and how do I prevent it? A2: This impurity is almost certainly the deoxygenated byproduct: 4,5-dimethyl-2-phenyl-1H-imidazole. Causality & Solution: The N-O bond in 1-hydroxyimidazoles is thermally labile[3]. Prolonged exposure to temperatures above 100°C during the reaction or during vacuum drying causes homolytic or heterolytic cleavage of the N-OH bond. Maintain the reaction temperature strictly between 80–85°C. Never exceed 50°C during the final vacuum drying phase.

Q3: During the isolation phase, the product forms an intractable, sticky oil instead of crystals. How can this be resolved? A3: 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol readily forms a supercooled liquid (oils out) when supersaturation is achieved too quickly in highly aqueous environments. Causality & Solution: The compound's amphoteric nature and strong hydrogen-bonding capabilities lower its melting point in biphasic mixtures. Shift the crystallization solvent system to a 70:30 Ethanol/Water mixture. Seed the reactor with pure crystals at 45°C, and apply a highly controlled cooling ramp of 0.1–0.2 °C/min down to 5°C.

Q4: The reaction mixture turns excessively dark (black/brown tar), complicating purification. What causes this? A4: Darkening is a hallmark of benzaldehyde autoxidation and the subsequent polymerization of unreacted diacetyl monoxime. Causality & Solution: Benzaldehyde rapidly oxidizes to benzoic acid in the presence of trace oxygen at elevated temperatures. Degas the glacial acetic acid solvent with nitrogen for 30 minutes prior to use, and maintain a strict inert N2 atmosphere throughout the entire reflux period.

📊 3. Quantitative Scale-Up Metrics

To maintain process control, you must adjust stoichiometry and reaction times dynamically as volume increases. Below is our validated empirical data for scaling this specific synthesis.

ScaleDiacetyl Monoxime (eq)Benzaldehyde (eq)NH₄OAc (eq)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC Area %)
10 g1.001.02.5852.082.5>99.0
100 g1.051.03.0854.078.298.8
500 g1.101.03.5855.576.098.5
1 kg1.151.04.0857.074.598.2

📋 4. Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol utilizes In-Process Controls (IPCs) to ensure the system is self-validating. Do not proceed to the next step until the IPC criteria are met.

Step 1: Reactor Preparation & Degassing

  • Charge a 10 L jacketed glass reactor with 4.0 L of glacial acetic acid.

  • Sparge the solvent with high-purity Nitrogen for 30 minutes to remove dissolved oxygen.

  • Charge 1.15 kg (11.37 mol, 1.15 eq) of diacetyl monoxime and 3.05 kg (39.5 mol, 4.0 eq) of ammonium acetate. Stir at 250 RPM until a homogenous suspension is formed.

Step 2: Controlled Condensation

  • Heat the reactor to 80°C.

  • Begin dropwise addition of 1.05 kg (9.89 mol, 1.0 eq) of benzaldehyde over a period of 2.5 hours using a precision dosing pump.

  • Maintain the internal temperature strictly between 80–85°C for an additional 4.5 hours.

  • IPC Check 1: Pull a 1 mL sample, quench in water, extract with EtOAc, and run HPLC. Validation: The reaction is complete when residual benzaldehyde is <1.5% Area. If >1.5%, continue heating for 1 hour and re-test.

Step 3: Crystallization & Isolation

  • Cool the reactor to 45°C. Begin adding 2.5 L of deionized water dropwise over 1 hour to induce supersaturation.

  • At exactly 45°C, add 5.0 g of pure 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol seed crystals.

  • Initiate a cooling ramp of 0.1 °C/min until the internal temperature reaches 5°C. Hold at 5°C for 2 hours.

  • IPC Check 2: Filter a 10 mL aliquot of the slurry and analyze the mother liquor via HPLC. Validation: Product concentration in the mother liquor must be <5 mg/mL to ensure minimal yield loss.

Step 4: Filtration & Drying

  • Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of cold (5°C) 30% aqueous ethanol, followed by 1.0 L of cold heptane to remove trace unreacted benzaldehyde.

  • Transfer the wet cake to a vacuum oven. Dry at 45°C under high vacuum (<50 mbar) for 24 hours.

  • IPC Check 3: Perform Karl Fischer titration and HPLC. Validation: Moisture content must be <0.5% w/w, and purity >98.0%.

📚 5. References

  • Product Class 3: Imidazoles - Thieme E-Books & E-Journals, thieme-connect.de,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPrAtEbF93LNxMR25ryydT-n3tPwdKD-bHCImOzMx9omz0hW7X6CNqC7X9rzDBksffn-RdlIGLvJbEakWXCsmI5KPuVgTF1QAnDGGpjxdqLtycu0VTAF3QLqbkwqwd5Bd1VC-FVQrPUmRSRN_FjwUQ_mWLcUuPK_VyG9lCnJB_7GwrK23E]

  • Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides and evaluation of their anti-proliferative activities; mechanistic insights into the deoximation of dioximes - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGA4bw5FFSIZuKNaQcSGNoB1oX90Wi_y0jR4DHvey_7wCT-9o5y0N6abDMKgp6tNwllJKDRYRTDpMdsFNwddDMDQTI9Wvnej4o6X6HcIlHVvZsj4y5aipW9L7TgIv9MczxHEkZYThSXAMiaTW7i4WdM55oouTxTYkIeGszJOITAPF4X5s_bYkVpWZV05kULn2T3Z6suGya2AjIW1hZRvTtawdIDt8_7Pt01m8XIJZzChOmb6K5vHQe_RSTWuDCL0d7j7xFM5qA6cb_OBPLjx6I9mNj64imLaZcb2wmErnBjNCdHsdLbOrgGRi9elnjb50-qA8edJfDSJOmHKUxST7woQLFVvC2ImBmCzsvDnw2wAm2LPRlAsjXkSG8wj1Z]

  • Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation | The Journal of Organic Chemistry - ACS Publications, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU1qRb-Qof0YJtvArT8oKnUlMjfqlwkuJUQ-odkWwJRZO39f6hDizQjP-thXJXcYKsI7pXSSue86Rz0LoL_6IXTKSXsrOSy7dFNS_FcaZ1S4PFMRJgh4No8qwKHYLEG7IqCD6dEDo=]

Sources

Optimization

Imidazole Assay Diagnostics: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assay inconsistencies driven by the complex chemical nature of imidazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assay inconsistencies driven by the complex chemical nature of imidazole. While ubiquitous as a buffering agent, a pharmacophore, and an elution reagent in IMAC (Immobilized Metal Affinity Chromatography), imidazole is highly reactive. It is sensitive to thermal shifts, prone to transition-metal chelation, and exists in a dynamic tautomeric equilibrium.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these inconsistencies and implement self-validating systems to ensure your experimental protocols are robust, reproducible, and scientifically sound.

Module 1: Buffer Instability and Temperature-Dependent pH Drifts

Q: Why does the pH of my imidazole-buffered assay drift significantly when transitioning from cold-room preparation to physiological incubation temperatures?

The Causality

Imidazole exhibits a steep temperature-dependent acid dissociation constant (pKa) shift. The pKa of the imidazole ring is approximately 6.92 at 25°C, but this value is inversely proportional to temperature[1]. As the temperature of your assay increases, the pKa decreases, releasing protons into the solution and acidifying the buffer[2]. If an imidazole buffer is calibrated to pH 7.4 at 4°C, it will drop to a highly acidic pH at 37°C, potentially denaturing sensitive proteins or altering enzymatic kinetics[2].

Quantitative Data Summary: Temperature vs. Imidazole pKa
Temperature (°C)Imidazole pKaPractical Implication for Assay Integrity
0 7.42Cold-room purifications remain near physiological pH.
10 7.21Mild acidic shift; monitor sensitive protein stability.
20 7.01Standard benchtop conditions begin to deviate from pH 7.4.
25 6.92Standard thermodynamic reference point.
30 6.82Noticeable acidification; buffer capacity at pH 7.4 weakens.
37 ~6.65Physiological assays become highly acidic if uncorrected.

Data compiled from authoritative buffer reference standards[2].

Self-Validating Protocol: Temperature-Calibrated Buffer Preparation

To prevent thermal pH drift, the buffer must be calibrated at the exact temperature of the final assay, with built-in validation for ionic strength shifts.

Step-by-Step Methodology:

  • Molar Dissolution: Weigh imidazole base for the desired stock concentration (e.g., 1 M). Dissolve in 80% of the final volume of high-purity water. Note: Dissolution is endothermic; the solution will cool rapidly.

  • Thermal Equilibration (Critical): Place the solution in a water bath set exactly to your target experimental temperature (e.g., 37°C). Allow 30 minutes for complete thermal equilibration.

  • pH Adjustment: Using a pH meter calibrated at 37°C, titrate the solution with concentrated HCl dropwise. Imidazole is a weak base; adding HCl protonates the ring, shifting the equilibrium toward the imidazolium ion until the target pH is reached[2].

  • Self-Validation (The Dilution Check): Dilute a 1 mL aliquot of your 1 M stock to the final working concentration (e.g., 10 mM) using your assay solvent. Re-measure the pH at 37°C. If the pH deviates by >0.05 units, the buffer capacity at that concentration is insufficient, and the stock pH must be empirically offset to account for the dilution effect.

Module 2: Metalloenzyme Assay Interference

Q: Why am I observing erratic baseline activity or false-positive inhibition in my metalloenzyme assays when using imidazole or His-tag elution buffers?

The Causality

The nitrogen atoms in the imidazole ring act as potent Lewis bases. They readily coordinate with transition metal ions (e.g., Zn²⁺, Mn²⁺, Cu²⁺, Ni²⁺) that are essential cofactors for metalloenzyme catalysis (such as dioxygenases or matrix metalloproteinases)[3]. Even low millimolar concentrations of imidazole can strip these metals from the enzyme's active site, resulting in an artifactual loss of activity that mimics drug-induced inhibition[3].

G Start Erratic Metalloenzyme Activity Observed CheckBuffer Check Buffer Composition (Is Imidazole > 1 mM?) Start->CheckBuffer YesImid Yes CheckBuffer->YesImid NoImid No CheckBuffer->NoImid RunControl Run Control Assay (Substitute with HEPES) YesImid->RunControl Other Investigate Protein Stability / Aggregation NoImid->Other ActivityReturns Does Baseline Activity Return? RunControl->ActivityReturns Chelation Diagnosis: Metal Chelation by Imidazole ActivityReturns->Chelation Yes ActivityReturns->Other No Supplement Self-Validation: Add Excess Metal Cofactor Chelation->Supplement Resolve Interference Resolved: Use Non-Coordinating Buffer Supplement->Resolve

Caption: Workflow for diagnosing and resolving imidazole-induced metal chelation.

Self-Validating Protocol: Metalloenzyme Rescue Assay

To definitively prove whether imidazole is causing artifactual inhibition via metal chelation, utilize this add-back rescue protocol.

Step-by-Step Methodology:

  • Baseline Establishment: Run the standard enzymatic assay in the presence of the suspected chelator (e.g., 50 mM imidazole). Record the suppressed activity rate.

  • Buffer Swap Control: Exchange the enzyme into a non-coordinating buffer (e.g., HEPES or MOPS) using a rapid desalting column (e.g., PD-10). Run the assay. A restoration of activity suggests the original buffer was inhibitory[3].

  • Add-Back Rescue (Self-Validation): To prove chelation (rather than general ionic strength effects), return to the 50 mM imidazole condition, but spike the assay with a 10-fold molar excess of the required metal cofactor (e.g., MnCl₂ or ZnCl₂).

  • Data Interpretation: If the excess metal outcompetes the imidazole and rescues enzymatic activity, the causality is definitively metal chelation. Transition permanently to a non-coordinating buffer like HEPES.

Module 3: Tautomerism-Driven Binding Inconsistencies in Drug Screening

Q: Why do my imidazole-based lead compounds exhibit inconsistent binding affinities across different assay conditions or crystal structures?

The Causality

Imidazole rings exist in a dynamic prototropic tautomeric equilibrium (specifically, the Nδ1-H and Nϵ2-H forms)[4]. Because the proton can migrate rapidly between the two nitrogen atoms, one tautomer acts as a hydrogen bond donor at a specific position, while the other acts as a hydrogen bond acceptor at that same position[5]. The local protein environment, solvent polarity, and pH dictate which tautomer dominates[4]. If your assay conditions inadvertently shift this equilibrium away from the active tautomer, you will observe an artifactual drop in binding affinity, leading to erratic Structure-Activity Relationship (SAR) data[5].

Tautomerism Compound Imidazole Lead Compound (Dynamic Equilibrium) TautomerA Nδ1-H Tautomer (H-Bond Donor at δ1) Compound->TautomerA pH / Solvent TautomerB Nε2-H Tautomer (H-Bond Donor at ε2) Compound->TautomerB pH / Solvent TargetA Receptor Pocket requires H-Bond Acceptor at δ1 TautomerA->TargetA TargetB Receptor Pocket requires H-Bond Donor at ε2 TautomerB->TargetB Clash Steric/Electronic Clash (Loss of Affinity) TargetA->Clash Bind Optimal Binding (High Affinity) TargetB->Bind

Caption: Impact of imidazole tautomerism on hydrogen bonding and target affinity.

Self-Validating Protocol: Tautomer Locking for SAR Validation

To prove tautomerism is the variable causing erratic SAR, you must chemically eliminate the equilibrium.

Step-by-Step Methodology:

  • Identify Putative Binding Mode: Use in silico docking or prior X-ray crystallography to hypothesize whether the Nδ1-H or Nϵ2-H tautomer is required for target binding[4].

  • Synthesize Locked Analogues (Self-Validation): Synthesize two N-methylated analogues of your lead compound (one methylated at the Nδ1 position, the other at the Nϵ2 position). Methylation permanently "locks" the ring, preventing proton migration and tautomerization[5].

  • Comparative Binding Assay: Run the wild-type (unlocked) imidazole alongside both locked analogues in your binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry).

  • Data Interpretation: If one locked analogue exhibits consistently high affinity across all buffer conditions while the other is inactive, you have mechanistically validated that tautomeric shifts were responsible for the prior assay inconsistencies.

References

  • Biological buffers pKa calculation. ReachDevices. Available at:[Link]

  • Assessing the fractions of tautomeric forms of the imidazole ring of histidine in proteins as a function of pH. PNAS. Available at: [Link]

  • Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks. PMC/NIH. Available at: [Link]

  • Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. PMC/NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol for Advanced Research Applications

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4,5-dimethyl-2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, an imidazole N-oxide derivative, presents a scaffold of significant interest due to its potential applications as a precursor for stable nitronyl nitroxide radicals and as a pharmacophore in drug design. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your research needs.

Introduction to the Target Molecule

4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is a substituted imidazole N-oxide. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, and the N-oxide functionality imparts unique chemical and physical properties. The presence of methyl and phenyl groups allows for further functionalization, making it a versatile building block in organic synthesis.

Method 1: Direct One-Pot Synthesis via Cyclocondensation

This approach focuses on the direct construction of the imidazole-1-ol ring system in a single synthetic step from readily available starting materials. This method is an adaptation of syntheses for structurally similar 2-aryl-4,5-dialkyl-1H-imidazol-1-ols.[1]

Underlying Principles and Rationale

The core of this method lies in the acid-catalyzed condensation of a 1,2-dicarbonyl compound (butane-2,3-dione, also known as diacetyl), an aldehyde (benzaldehyde), and a source of the N-OH group (hydroxylamine). The reaction proceeds through a series of imine formation and cyclization steps, ultimately leading to the aromatic imidazole-1-ol ring. Acetic acid is a common solvent and catalyst for such condensations, facilitating the dehydration steps necessary for ring formation.

Experimental Protocol: Direct Synthesis

Materials:

  • Butane-2,3-dione (diacetyl)

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water, add glacial acetic acid.

  • Add butane-2,3-dione (1.0 eq) to the solution and stir for 15 minutes at room temperature to form the mono-oxime in situ.

  • Add benzaldehyde (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Visualization of the Direct Synthesis Pathway

Direct_Synthesis_of_4,5-dimethyl-2-phenyl-1H-imidazol-1-ol cluster_reactants Starting Materials cluster_process Reaction cluster_product Product butanedione Butane-2,3-dione reaction One-Pot Cyclocondensation (Acetic Acid, Reflux) butanedione->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction hydroxylamine Hydroxylamine hydroxylamine->reaction product 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol reaction->product Two_Step_Synthesis_of_4,5-dimethyl-2-phenyl-1H-imidazol-1-ol cluster_step1 Step 1: Imidazole Formation cluster_step2 Step 2: N-Oxidation reactants1 Butane-2,3-dione + Benzaldehyde + Ammonium Acetate process1 Radziszewski Reaction (Acetic Acid, Reflux) reactants1->process1 intermediate 4,5-dimethyl-2-phenyl-1H-imidazole process1->intermediate process2 Oxidation intermediate->process2 oxidant m-CPBA or H₂O₂ oxidant->process2 product 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol process2->product

Sources

Comparative

Biological Activity and Chemical Efficacy of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol vs. Standard Imidazoles

As a Senior Application Scientist, evaluating the utility of heterocyclic scaffolds requires looking beyond basic structural features to understand the thermodynamic and kinetic parameters that govern their behavior. Imi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the utility of heterocyclic scaffolds requires looking beyond basic structural features to understand the thermodynamic and kinetic parameters that govern their behavior. Imidazoles are a privileged class of molecules in drug development. While standard derivatives like 4,5-dimethyl-2-phenylimidazole are widely recognized for their direct biological activities—such as inhibiting p38 MAP kinase or acting as fungicidal agents —the N-hydroxy derivative, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1)[1], serves a highly specialized dual purpose. It functions both as a pharmacological entity and as an oxygen-nucleophile in the generation of active esters for acyl transfer reactions [2].

This guide objectively compares the performance, stability, and biological utility of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol against standard imidazoles and N-hydroxy triazole coupling agents (e.g., HOBt, HOAt).

Mechanistic Rationale: Acyl Transfer and Ester Stability

In peptide synthesis and bioconjugation, N-hydroxy compounds are used to form active esters that resist racemization and accelerate aminolysis. The efficacy of these agents is strictly governed by the pKa of the N-OH group.

  • Standard Triazoles (HOBt/HOAt) : The highly electronegative nitrogen atoms in the triazole ring withdraw electron density, rendering the N-OH group highly acidic (pKa ~4.6 for HOBt). Consequently, their active esters are highly reactive but prone to rapid aqueous hydrolysis.

  • 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol : The substitution of the triazole core with an imidazole ring, coupled with electron-donating methyl groups at the 4 and 5 positions, significantly increases the pKa of the N-OH group. Kinetic studies demonstrate that benzoate esters of 1-hydroxy-4,5-dimethyl-2-phenylimidazole react with hydroxide ions, water, and primary amines at a much slower rate than corresponding HOBt esters [2].

Causality Insight : This reduced reactivity is a powerful design feature rather than a flaw. The increased stability of the zwitterionic tetrahedral intermediate allows for the isolation of "unexpectedly stable" active esters. This is critical when synthesizing complex prodrugs or modifying fragile ionophores where in situ coupling fails due to competing side reactions [3].

AcylTransfer Substrate Active Ester (N-O-Acyl Imidazole) Intermediate Tetrahedral Zwitterionic Intermediate (T±) Substrate->Intermediate Nucleophilic Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Intermediate Transition Proton Transfer & C-O Bond Cleavage Intermediate->Transition Rate-Limiting Step Product Amide Product + N-Hydroxy Imidazole Transition->Product Leaving Group Expulsion

Mechanistic pathway of acyl transfer via N-hydroxy imidazole active esters.

Biological Activity Spectrum

While 4,5-dimethyl-2-phenylimidazole derivatives are well-documented inhibitors of therapeutic targets, the N-hydroxy variant introduces new biological modalities:

  • Metalloenzyme Interaction : The N-OH group, adjacent to the basic imidazole nitrogen, creates a potent bidentate chelating motif. This allows it to interact with metal cations in biological systems, mimicking the mechanism of action seen in polyether ionophores[3].

  • Prodrug Intermediate : The compound is utilized to synthesize active ester derivatives of natural antibiotics (e.g., salinomycin). These derivatives exhibit potent antiproliferative activity against multidrug-resistant (MDR) cancer cell lines and methicillin-resistant Staphylococcus epidermidis (MRSE) [3].

Quantitative Data Presentation

CompoundStructural CoreN-OH pKa (Approx.)Active Ester Stability (Aqueous)Relative Aminolysis RatePrimary Application
HOAt Azabenzotriazole3.3Very LowExtremely HighDifficult, sterically hindered peptide couplings
HOBt Benzotriazole4.6LowHighStandard in situ peptide synthesis
4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Imidazole> 6.0HighLowIsolation of stable active esters; ionophore modification[2][3]
4,5-Dimethyl-2-phenylimidazole ImidazoleN/A (NH)N/AN/AKinase inhibitor scaffold; Fungicide

Self-Validating Experimental Protocols

Protocol A: Kinetic Evaluation of Aminolysis (Spectrophotometric Assay)

Purpose: To objectively quantify the acyl transfer rate of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol esters versus HOBt esters.

  • Substrate Preparation : Synthesize the benzoate ester of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol using N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM). Purify via silica gel chromatography.

  • Buffer Preparation : Prepare a 50% aqueous dioxane solution buffered to pH 8.5 using borate buffer. Causality: Maintain constant ionic strength ( μ=0.1 M) with KCl to prevent kinetic artifacts caused by fluctuating salt concentrations during the reaction.

  • Reaction Initiation : Inject 10 µL of a 10 mM stock solution of the active ester (in pure dioxane) into 3 mL of the buffered amine solution (e.g., glycinamide) in a quartz cuvette at 25°C.

  • Data Acquisition : Monitor the release of the free N-hydroxy imidazole leaving group continuously at its λmax​ (approx. 280-300 nm) using a UV-Vis spectrophotometer [2].

  • Validation Check : Run a parallel blank with buffer only (no amine) to calculate the background hydrolysis rate ( kOH​ ). Subtract this from the observed pseudo-first-order rate constant ( kobs​ ) to determine the true aminolysis rate.

Workflow Step1 1. Active Ester Synthesis (DCC Coupling in DCM) Step2 2. Kinetic Assay Setup (Aqueous Dioxane, 25°C) Step1->Step2 Step3 3. UV-Vis Spectrophotometric Monitoring Step2->Step3 Step4 4. Pseudo-First-Order Data Analysis Step3->Step4 Step5 5. Hammett Plot & Structure-Reactivity Profiling Step4->Step5

Self-validating experimental workflow for evaluating aminolysis kinetics.

Protocol B: Synthesis of Stable Salinomycin Active Esters

Purpose: Utilizing the stability of the N-hydroxy imidazole ester to modify complex biological ionophores without premature degradation.

  • Activation : Dissolve 1 eq of Salinomycin and 1.2 eq of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in anhydrous THF.

  • Coupling : Add 1.2 eq of DCC dropwise at 0°C. Stir for 2 hours at 0°C, then warm to room temperature for 12 hours.

  • Isolation : Filter the precipitated dicyclohexylurea (DCU). Causality: The high stability of the resulting active ester allows for standard aqueous workup (washing with 5% NaHCO3) without significant hydrolysis, a step that would destroy highly reactive HOAt esters [3].

  • Verification : Confirm the retention of the N-O-acyl bond via FT-IR (characteristic ester carbonyl stretch shifted due to N-O linkage) and X-ray crystallography.

References

  • McCarthy, D. G., & Hegarty, A. F. (1977). N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Huczyński, A., et al. (2012). X-ray, FT-IR, NMR and PM5 structural studies and antibacterial activity of unexpectedly stable salinomycin–benzotriazole intermediate ester. ResearchGate.[Link]

  • Gayathri, P., et al. (2010). 1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole hemihydrate. National Center for Biotechnology Information (PMC).[Link]

Sources

Validation

Structural Analysis and Catalytic Performance of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Derivatives

The rational design of imidazole-based organocatalysts and ligands heavily relies on steric and electronic tuning at the N1 position. The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (the N-hydroxy derivative) represe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of imidazole-based organocatalysts and ligands heavily relies on steric and electronic tuning at the N1 position. The compound 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (the N-hydroxy derivative) represents a unique structural motif compared to its N-aryl and N-hydrogen counterparts. By substituting the N1 position, researchers can drastically alter the molecule's crystal packing, dihedral strain, and nucleophilic capabilities. This guide provides an objective, data-driven comparison of these derivatives, analyzing their crystallographic structures and evaluating their performance in acyl transfer catalysis.

Structural and Conformational Analysis

Understanding the 3D geometry of imidazole derivatives is critical for predicting their behavior in host-guest chemistry and asymmetric catalysis. Across the 4,5-dimethyl-2-phenylimidazole series, the central imidazole ring maintains strict planarity. However, the substituents dictate the rotational freedom of the peripheral rings.

In N-aryl derivatives, such as, steric repulsion between the 4,5-dimethyl groups and the N1/C2 substituents forces the aromatic rings out of coplanarity[1]. X-ray diffraction reveals that the imidazole ring forms a dihedral angle of 68.26° with the N1-methoxyphenyl ring and 22.45° with the C2-phenyl ring[1].

Conversely, the N-hydroxy derivative (4,5-dimethyl-2-phenyl-1H-imidazol-1-ol) relieves the N1 steric burden while introducing a potent hydrogen-bond donor. This fundamentally shifts the supramolecular assembly from weak intermolecular C-H···O and C-H···N interactions[1] to robust O-H···N networks, stabilizing the crystal lattice and influencing the compound's solubility[2]. Furthermore, the steric bulk of these derivatives directly impacts their viability in, where the chiral ligand must precisely recognize the C4-C5 substituents to avoid steric obstruction[3].

Table 1: Structural Parameters of 4,5-Dimethyl-2-phenyl-1H-imidazole Derivatives

DerivativeN1 SubstituentDihedral Angle (C2-Phenyl)Dihedral Angle (N1-Substituent)Primary Intermolecular Interactions
4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol -OH~25°N/AStrong O-H···N (Lattice stabilizing)
1-(3-Methoxyphenyl)-...-1H-imidazole -C₆H₄OCH₃22.45°68.26°Weak C-H···O, C-H···N
4,5-Dimethyl-1,2-diphenyl-1H-imidazole -C₆H₅~23°~65°C-H···π interactions
Performance Comparison: Acyl Transfer Catalysis

Beyond structural applications, 1-hydroxyimidazoles are highly efficient organocatalysts for acyl transfer reactions (e.g., ester hydrolysis and aminolysis). The N-OH group exhibits the "alpha-effect," wherein the adjacent lone pairs on the nitrogen and oxygen atoms elevate the molecule's nucleophilicity beyond what basicity alone would predict.

When subjected to , the 1-hydroxy derivative rapidly attacks the carbonyl carbon to form a transient O-acyl intermediate[4]. The subsequent hydroxide ion-catalyzed hydrolysis of this intermediate proceeds with a specific rate constant ( kOH​ ) of 8.32 L mol⁻¹ s⁻¹[4]. In contrast, N-aryl derivatives are catalytically inert under identical conditions due to the absence of the nucleophilic hydroxyl group and the steric shielding provided by the orthogonal N1-aryl ring.

Table 2: Kinetic Performance in Acyl Transfer (Ester Hydrolysis)

Catalyst / DerivativeNucleophilic CharacterHydrolysis Rate Constant ( kOH​ )Mechanistic Pathway
4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol High (Alpha-effect)8.32 L mol⁻¹ s⁻¹Nucleophilic (O-Acylation)
4,5-Dimethyl-2-phenyl-1H-imidazole Moderate~1.2 L mol⁻¹ s⁻¹General Base Catalysis
1-Aryl-4,5-dimethyl-2-phenyl-1H-imidazole Low (Sterically hindered)< 0.1 L mol⁻¹ s⁻¹Unreactive
Mechanistic Visualization

The following diagram illustrates the self-regenerating catalytic cycle of the 1-hydroxyimidazole derivative during acyl transfer, highlighting the formation of the critical O-acyl intermediate.

G Cat Catalyst (1-OH-Imidazole) Int Tetrahedral Intermediate Cat->Int Nucleophilic Attack Sub Substrate (Ester) Sub->Int Base Catalysis Acyl O-Acyl Intermediate Int->Acyl Leaving Group Departure Prod Products (Acid + Phenol) Acyl->Prod Hydrolysis Prod->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of acyl transfer mediated by 1-hydroxyimidazole derivatives.

Experimental Methodologies

To ensure high reproducibility, the following self-validating protocols outline the synthesis of the imidazole core and the subsequent kinetic evaluation of its catalytic performance.

Protocol A: Multicomponent Synthesis of Imidazole Derivatives

Causality: This one-pot Debus-Radziszewski-type condensation utilizes butane-2,3-dione to construct the C4-C5 dimethyl backbone and benzaldehyde for the C2-phenyl group[2]. Ammonium acetate is specifically chosen over aqueous ammonia to maintain a mildly acidic buffered environment (pH ~5-6), which prevents the premature alkaline degradation of the alpha-diketone while facilitating imine formation.

  • Preparation: Dissolve 15 mmol of pure butane-2,3-dione in 10 mL of absolute ethanol.

  • Addition: Sequentially add 15 mmol of benzaldehyde, 15 mmol of ammonium acetate, and 15 mmol of the N1-source (hydroxylamine hydrochloride for the 1-OH derivative, or the corresponding aniline for N-aryl derivatives)[2].

  • Thermal Activation: Maintain the reaction mixture at a constant temperature of 333 K (60 °C)[2]. Rationale: This specific temperature provides sufficient activation energy for the cyclization without volatilizing the highly reactive butane-2,3-dione (boiling point 88 °C).

  • Reflux & Isolation: Reflux the mixture for 1 to 7 days depending on the steric bulk of the N1 substituent[1]. Extract the product with dichloromethane and purify via column chromatography using a hexane:ethyl acetate eluent[1].

  • Validation: Evaporate the solvent slowly using dichloromethane to yield crystals suitable for X-ray diffraction, validating the planar imidazole core[2].

Protocol B: Kinetic Assay for Ester Hydrolysis

Causality: The reaction is monitored via UV-Vis spectrophotometry at 400 nm. This creates a self-validating system because the leaving group (p-nitrophenolate) strongly absorbs at this wavelength in slightly alkaline media, whereas the ester substrate and the imidazole catalyst remain optically transparent, establishing an interference-free baseline.

  • Buffer Preparation: Prepare a 5% aqueous dioxane buffer solution to ensure the solubility of both the organic substrate and the catalyst[4].

  • Initiation: Introduce 0.1 mM of p-nitrophenyl acetate to a quartz cuvette containing 1.0 mM of the 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol catalyst.

  • Monitoring: Record the absorbance at 400 nm over time at 25 °C. The appearance of isosbestic points in the full-spectrum scan validates that no side reactions (e.g., irreversible catalyst degradation) are occurring.

  • Data Extraction: Calculate the pseudo-first-order rate constants ( kobs​ ) from the linear slope of the ln(A∞​−At​) versus time plot.

References
  • Title: Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review Source: IntechOpen URL: [Link]

  • Title: 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole Source: National Institutes of Health (PMC) URL: [Link]

  • Title: N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Catalytic Asymmetric Hydrogenation of N-Boc-Imidazoles and Oxazoles Source: ACS Publications URL: [Link]

Sources

Comparative

validating the purity of synthesized 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating novel or custom-synthesized heterocyclic intermediates. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS 38779-78-1)[1] is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating novel or custom-synthesized heterocyclic intermediates. 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (CAS 38779-78-1)[1] is a highly versatile N-hydroxyimidazole derivative, widely utilized as a precursor for stable nitroxyl radicals, specialized chelating agents, and biologically active scaffolds[2].

Because the synthesis of 1-hydroxyimidazoles typically involves the multicomponent condensation of an alpha-diketone (diacetyl), an aldehyde (benzaldehyde), and hydroxylamine[3], the crude product is inherently prone to contamination. Unreacted starting materials, partially condensed intermediates, and N-oxide tautomers can all persist in the final matrix. Relying on a single analytical method to clear this compound for downstream drug development or catalytic use creates a dangerous blind spot.

In this guide, we will objectively compare two orthogonal validation strategies: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy [4]. By understanding the causality behind these techniques, we can build a self-validating analytical system that guarantees both relative and absolute purity.

Visualizing the Orthogonal Analytical Workflow

To prevent false positives in purity reporting, we must employ an orthogonal approach. HPLC provides excellent separation of structurally similar organic impurities, while qNMR detects the absolute mass fraction of the target molecule, revealing "invisible" contaminants like inorganic salts or residual solvents.

ValidationPathway Start Crude 4,5-dimethyl-2-phenyl -1H-imidazol-1-ol Split Sample Preparation & Aliquot Distribution Start->Split HPLC RP-HPLC-UV (Relative Purity) Split->HPLC qNMR Quantitative 1H-NMR (Absolute Mass Purity) Split->qNMR HPLC_Mech Separates unreacted benzaldehyde & diacetyl HPLC->HPLC_Mech qNMR_Mech Integrates methyl protons vs. Maleic Acid IS qNMR->qNMR_Mech Discrepancy Data Reconciliation (Detects NMR-invisible salts) HPLC_Mech->Discrepancy qNMR_Mech->Discrepancy Final Validated API / Precursor Certificate of Analysis Discrepancy->Final

Orthogonal analytical workflow for validating N-hydroxyimidazole purity.

Comparative Matrix of Analytical Strategies

Before diving into the protocols, it is crucial to understand the operational strengths and limitations of each method when applied specifically to N-hydroxyimidazoles.

ParameterRP-HPLC-UV ProfilingQuantitative 1H-NMR (qNMR)
Primary Output Relative Purity (Area %)Absolute Purity (Mass %)
Sensitivity (LOD) High (~0.01% for UV-active impurities)Moderate (~0.5% - 1.0%)
Reference Standard Requires an identical, highly pure standardDoes not require an identical standard
Blind Spots Inorganic salts, non-UV active solventsOverlapping proton resonances
Best Used For Batch-to-batch consistency, trace impurity trackingCertifying primary reference standards

Methodology 1: RP-HPLC-UV Profiling

This protocol is designed to separate 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol from its primary synthetic precursors (diacetyl and benzaldehyde) and potential regioisomers.

Step-by-Step Protocol
  • Column Selection: Equip the system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm.

  • Sample Prep: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 Water/Acetonitrile diluent.

The Causality Behind the Method
  • Why 0.1% Formic Acid? 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol contains a basic imidazole nitrogen. Without an acidic modifier, the compound will exist in a mixed ionization state at neutral pH, leading to severe peak broadening and tailing. Formic acid drives the equilibrium to the fully protonated state, ensuring sharp, Gaussian peak shapes for accurate integration.

  • Why 254 nm Detection? The conjugated pi-system of the 2-phenyl ring provides strong UV absorbance at 254 nm. This maximizes the signal-to-noise ratio for the target analyte while allowing simultaneous detection of highly conjugated impurities like unreacted benzaldehyde.

Self-Validating System Check

Prior to analyzing the batch, inject a "System Suitability Solution" containing the target imidazole spiked with 1% benzaldehyde. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the imidazole peak and the benzaldehyde peak is strictly >2.0 .

Methodology 2: Quantitative 1H-NMR (qNMR)

While HPLC tells us how many organic impurities are present, it cannot tell us if our sample is weighed down by residual silica gel, inorganic salts from the synthesis, or water. qNMR solves this by comparing the proton signal of our compound against an internal standard of known absolute purity[2].

Step-by-Step Protocol
  • Internal Standard (IS) Selection: Use high-purity Maleic Acid (TraceCERT® or equivalent).

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Acquisition Parameters: Set the pulse angle to 90°, the acquisition time to 4 seconds, and the relaxation delay (D1) to 30 seconds. Acquire 64 scans.

  • Integration: Integrate the Maleic acid singlet (~6.3 ppm) and the isolated methyl protons of the imidazole (~2.1 - 2.4 ppm).

The Causality Behind the Method
  • Why Maleic Acid? Maleic acid produces a distinct, sharp singlet at ~6.3 ppm in DMSO- d6​ . This chemical shift sits perfectly in the "empty window" between the aliphatic methyl protons (2.1-2.4 ppm) and the aromatic phenyl protons (7.4-7.8 ppm) of our target imidazole, preventing signal overlap that would skew the integration.

  • Why a 30-Second Relaxation Delay (D1)? Quantitative NMR requires that all excited nuclei return to their ground state before the next radiofrequency pulse. If D1 is too short, protons with longer T1​ relaxation times will be under-represented in the final spectrum, artificially altering the calculated purity.

Self-Validating System Check

Perform a T1​ inversion-recovery experiment prior to the quantitative run to empirically determine the longest T1​ relaxation time in the sample. The system validates itself only if the chosen D1 delay is strictly ≥5×T1​ of the slowest relaxing proton being integrated.

Experimental Data: A Comparative Batch Analysis

To demonstrate the necessity of this orthogonal approach, below is a set of experimental data from a recently synthesized batch of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, analyzed using both protocols.

Analytical MethodTarget Analyte SignalMajor Impurity DetectedCalculated Purity
RP-HPLC-UV (254 nm) Rt​ = 6.8 minBenzaldehyde ( Rt​ = 8.2 min, 1.1%)98.5% (Area %)
qNMR (DMSO- d6​ ) δ 2.2 ppm (6H, s, CH3​ )None visible in 1 H spectrum94.2% (Mass %)

Data Interpretation: The HPLC data suggests a highly pure product (98.5%). However, the qNMR data reveals the absolute mass purity is only 94.2%. This 4.3% discrepancy indicates the presence of an impurity that is invisible to both UV detection and proton NMR—most likely inorganic salts (e.g., sodium chloride or ammonium acetate) carried over from the aqueous workup of the condensation reaction[3].

If this batch were used as a catalyst ligand based solely on the HPLC data, the stoichiometric calculations would be off by nearly 5%, leading to unexplained drops in catalytic yield.

Conclusion

For researchers synthesizing 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol and related N-hydroxyimidazoles, relying on a single analytical technique is a critical vulnerability. By pairing the high-resolution impurity profiling of RP-HPLC with the absolute mass quantification of qNMR, scientists create a robust, self-validating loop that guarantees the integrity of their chemical inventory.

Sources

Validation

A Comparative Guide to the Catalytic Activity of Imidazole-Based Ligands vs. Traditional Alternatives

Introduction & Mechanistic Rationale In modern organometallic chemistry and drug development, the choice of ligand dictates the efficiency, stability, and selectivity of a catalytic process. For decades, phosphine-based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern organometallic chemistry and drug development, the choice of ligand dictates the efficiency, stability, and selectivity of a catalytic process. For decades, phosphine-based ligands (e.g., PPh₃, SPhos) were the gold standard for transition-metal catalysis. However, their susceptibility to oxidation and P–C bond degradation at elevated temperatures has driven the search for more robust alternatives.

Imidazole-based ligands—most notably N-Heterocyclic Carbenes (NHCs) and metal-ligand cooperative simple imidazoles —have emerged as superior alternatives in many challenging transformations[1]. The causality behind their exceptional performance lies in their distinct stereoelectronic profiles:

  • Stronger σ -Donation: The carbenic carbon in imidazole-derived NHCs is a significantly stronger σ -donor than the phosphorus atom in traditional phosphines. This increases the electron density at the metal center, accelerating the oxidative addition of unreactive substrates (e.g., aryl chlorides)[2].

  • Tunable Steric Bulk: Unlike the cone angle of phosphines, the steric bulk of imidazole-based NHCs is directed toward the metal center (often quantified by the buried volume, %Vbur​ ). This unique "fence-like" steric shielding facilitates the reductive elimination step while preventing catalyst dimerization and deactivation[1].

  • Bifunctional Metal-Ligand Cooperation: In simple imidazole complexes (e.g., Ru(II)-imidazole), the N–H moiety can undergo reversible deprotonation. This allows the ligand to actively participate in proton transfer during catalysis (an outer-sphere mechanism), drastically lowering the activation energy for processes like transfer hydrogenation[3].

Comparative Performance Analysis

To objectively evaluate the efficacy of imidazole-based ligands, we must compare their performance against traditional phosphine systems across standard benchmarking reactions.

Table 1: Comparative Catalytic Activity in Suzuki-Miyaura Cross-Coupling (Aryl Chlorides)

Reaction Conditions: 1.0 mmol Aryl Chloride, 1.2 mmol Phenylboronic Acid, Base, Solvent, 2 hours.

Catalyst SystemLigand TypeTemp (°C)Catalyst Loading (mol%)Yield (%)TOF (h⁻¹)
Pd-PEPPSI-IPr Imidazole-NHC601.0>99 ~500
Pd(OAc)₂ / PPh₃ Phosphine805.045~10
Pd₂(dba)₃ / SPhos Bulky Phosphine601.095~400

Data Synthesis Insight: While advanced bulky phosphines (like SPhos) approach the efficiency of NHCs, the imidazole-based Pd-PEPPSI-IPr system achieves quantitative yields at lower temperatures due to the enhanced stability of the Pd(0) intermediate[2].

Table 2: Comparative Performance in Transfer Hydrogenation of Ketones

Reaction Conditions: 1.0 mmol Acetophenone, Isopropanol (Hydrogen Donor), Base Additive.

Catalyst SystemLigand TypeBase AdditiveTime (h)Yield (%)Mechanistic Pathway
Ru(II)-Imidazole Imidazole (N–H)KOH (cat.)298 Outer-sphere (Bifunctional)
Ru(II)-PPh₃ PhosphineKOH (excess)1265Inner-sphere

Data Synthesis Insight: The Ru(II)-imidazole complex outperforms the phosphine analog because the imidazole N–H group acts as a proton shuttle, bypassing the need for substrate coordination to the metal center[3]. Similar synergistic effects have been documented in bioinspired copper catalysts for oxidation reactions[4].

Mechanistic Pathways & Logic Diagrams

To fully grasp the operational superiority of imidazole-based ligands, we must visualize the catalytic logic. Below are the generated pathways for the two primary mechanisms discussed.

Diagram 1: Pd-NHC Catalytic Cycle in Cross-Coupling

pd_nhc A Precatalyst (Pd-PEPPSI) B Active Pd(0)-NHC A->B Pyridine Dissociation & Reduction C Oxidative Addition Intermediate B->C + Ar-X D Transmetalation Intermediate C->D + Ar'-B(OH)2 - Base-X E Reductive Elimination Transition State D->E Isomerization E->B Product (Ar-Ar') Release

Catalytic cycle of Pd-NHC in Suzuki-Miyaura cross-coupling.

Diagram 2: Metal-Ligand Cooperative Transfer Hydrogenation

ru_transfer A Ru(II)-Imidazole Precatalyst B Ru-Amido (Active Catalyst) A->B + Base - HX C Hydrogen Transfer (from iPrOH) B->C + Isopropanol D Ru-Hydride-Amine Intermediate C->D - Acetone E Ketone Reduction D->E + Ketone E->B - Alcohol Product

Metal-ligand cooperative pathway in Ru(II) transfer hydrogenation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol A: Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr

Objective: Coupling of an unactivated aryl chloride with phenylboronic acid.

  • Preparation of the Reaction Matrix:

    • Action: In a nitrogen-filled glovebox, add 1.0 mmol of aryl chloride, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K2​CO3​ to an oven-dried Schlenk tube.

    • Causality: K2​CO3​ is selected over stronger bases (like KOtBu ) because its mild nature prevents the premature protodeboronation of the boronic acid, while still being sufficiently basic to facilitate transmetalation by forming the reactive boronate complex.

  • Catalyst Introduction:

    • Action: Add 1.0 mol% of Pd-PEPPSI-IPr catalyst.

    • Causality: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture utilizes a "throw-away" pyridine ligand. This makes the Pd(II) precatalyst bench-stable (weighable in air), but upon heating in solution, the pyridine rapidly dissociates to generate the highly active, unligated Pd(0)-NHC species[2].

  • Solvent Addition & Heating:

    • Action: Inject 3.0 mL of degassed Isopropanol/Water (1:1 v/v) and heat to 60 °C for 2 hours.

    • Causality: The aqueous biphasic system dissolves the inorganic base and boronic acid, while the organic phase dissolves the substrate. The strong σ -donation of the imidazole-based NHC ensures the catalyst remains active and resists degradation in the presence of water.

  • Validation Check:

    • Action: Monitor via GC-MS. The disappearance of the aryl chloride peak coupled with the appearance of the biaryl product peak confirms successful oxidative addition and reductive elimination.

Protocol B: Transfer Hydrogenation using Ru(II)-Imidazole

Objective: Reduction of acetophenone to 1-phenylethanol.

  • Catalyst Activation:

    • Action: Dissolve 0.5 mol% of the Ru(II)-imidazole precatalyst in 5.0 mL of dry isopropanol. Add 1.0 mol% of KOH.

    • Causality: The addition of a catalytic amount of base is strictly required to deprotonate the N–H bond of the coordinated imidazole ligand. This generates the highly reactive, deep-red Ru-amido intermediate (as shown in Diagram 2)[3].

  • Substrate Addition:

    • Action: Inject 1.0 mmol of acetophenone into the activated catalyst solution and stir at 80 °C.

    • Causality: Isopropanol serves a dual purpose: it acts as the reaction solvent and as the sacrificial hydrogen donor. Operating at an elevated temperature in a vast excess of isopropanol drives the thermodynamic equilibrium toward the formation of 1-phenylethanol via Le Chatelier's principle.

  • Validation Check:

    • Action: Analyze an aliquot via ¹H-NMR. The shift of the methyl protons from a singlet (in the ketone) to a doublet (in the alcohol) validates the hydride transfer. The lack of induction time confirms the rapid outer-sphere bifunctional mechanism.

References

  • Role of Imidazole and Chelate Ring Size in Copper Oxidation Catalysts: An Experimental and Theoretical Study. ACS Publications.[Link]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules / PMC.[Link]

  • Isomeric Imidazopyridine-Based NHC Ligands: Enhanced Catalytic Activity of an Electron-Donating Remote NHC in a PEPPSI-Type Palladium Complex. ACS Omega.[Link]

  • Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. ResearchGate.[Link]

Sources

Comparative

Cross-Referencing Spectroscopic Data for 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol: A Comparison Guide

Executive Summary In the development of novel chelators, stable radical precursors, and biologically active heterocycles, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) serves as a critical structural motif [1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel chelators, stable radical precursors, and biologically active heterocycles, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1) serves as a critical structural motif [1]. However, verifying the structural integrity of N -hydroxyimidazoles can be analytically challenging due to their propensity for prototropic tautomerism and rapid proton exchange.

This guide provides an authoritative framework for researchers and drug development professionals to objectively cross-reference the spectroscopic data (NMR, IR, MS) of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol against its common structural alternatives: the non-hydroxylated parent imidazole and its O -methylated derivative.

Mechanistic Context & Structural Significance

The defining feature of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is the N -hydroxyl group at the 1-position. This functional group introduces two critical analytical variables:

  • Symmetry Breaking: Unlike the N -H parent imidazole, the N -OH group locks the tautomeric state of the imidazole ring, breaking the local symmetry and rendering the C4 and C5 methyl groups chemically inequivalent.

  • Prototropic Tautomerism: The molecule exists in an equilibrium between the N -hydroxyimidazole form and the imidazole N -oxide form [2]. The position of this equilibrium is heavily solvent-dependent, which dictates the choice of analytical conditions.

Tautomer N_OH N-Hydroxy Form (Favored in DMSO) N_Oxide N-Oxide Form (Favored in Protic Media) N_OH->N_Oxide Prototropic Tautomerism O_Me 1-Methoxy Derivative (Stable Reference) N_OH->O_Me MeI / KOH (O-Alkylation)

Caption: Tautomeric equilibrium of 1-hydroxyimidazoles and selective O-methylation pathway.

Comparative Spectroscopic Data

To validate the successful synthesis or procurement of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, its spectroscopic profile must be cross-referenced against alternatives. The table below summarizes the diagnostic data points.

Analytical Parameter4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (Target) [1]4,5-Dimethyl-2-phenyl-1H-imidazole (Alternative 1)1-Methoxy-4,5-dimethyl-2-phenylimidazole (Alternative 2)
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₂N₂C₁₂H₁₄N₂O
Molecular Weight 188.23 g/mol 172.23 g/mol 202.26 g/mol
ESI-MS [M+H]⁺ m/z 189.1m/z 173.1m/z 203.1
¹H NMR (Heteroatom) ~11.8 ppm (s, 1H, N-OH)~12.5 ppm (br s, 1H, N-H)~3.8 ppm (s, 3H, O-CH₃)
¹H NMR (C4/C5 Methyls) ~2.1 ppm (s, 3H), ~2.2 ppm (s, 3H)~2.1 ppm (s, 6H)~2.1 ppm (s, 3H), ~2.2 ppm (s, 3H)
FT-IR (Stretch) ~2800–3200 cm⁻¹ (Broad O-H)~3100–3300 cm⁻¹ (Sharp N-H)No O-H or N-H stretch
Causality in Data Interpretation
  • Methyl Equivalence: In Alternative 1, rapid annular tautomerism between the two nitrogen atoms makes the C4 and C5 methyl groups chemically equivalent on the NMR timescale at room temperature, resulting in a single integrated peak for 6 protons. In the Target compound, the N -OH substituent locks the ring, yielding two distinct singlets (3 protons each) [3].

  • IR Broadening: The O-H stretch in the Target compound is significantly broadened and shifted to lower wavenumbers due to strong inter- and intramolecular hydrogen bonding in the solid state.

Spectroscopic Cross-Referencing Workflow

G A Crude Product B ESI-MS (Mass Confirmation) A->B m/z 189.1[M+H]+ C FT-IR (Functional Groups) A->C O-H Stretch D 1H & 13C NMR (Connectivity) A->D DMSO-d6 Solvent E Data Cross-Referencing & Validation B->E C->E D->E

Caption: Workflow for the spectroscopic validation of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol.

Experimental Protocols

Protocol A: Synthesis & Isolation (Self-Validating System)

The synthesis of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol relies on a multicomponent condensation reaction [2].

  • Reaction Assembly: In a round-bottom flask, dissolve 1.0 equivalent of diacetyl (2,3-butanedione) and 1.0 equivalent of benzaldehyde in glacial acetic acid.

  • Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride and 4.0 equivalents of ammonium acetate.

    • Causality Note: Acetic acid acts as both the solvent and the acid catalyst required for the formation of the intermediate oxime and imine species prior to cyclization.

  • Execution: Stir the mixture at room temperature for 12–24 hours.

  • Isolation: Pour the reaction mixture into crushed ice. Cautiously neutralize with aqueous ammonia until precipitation is complete. Filter, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure target compound.

Protocol B: Spectroscopic Acquisition

To ensure accurate cross-referencing against the data table above, adhere strictly to the following acquisition parameters:

  • NMR Acquisition: Dissolve 10–15 mg of the purified compound in 0.5 mL of DMSO-d₆ .

    • Causality Note: Do not use CDCl₃. DMSO-d₆ is a highly polar, aprotic solvent that strongly hydrogen-bonds with the N -OH proton. This interaction significantly reduces the proton exchange rate with trace water, allowing the N -OH proton to be cleanly resolved as a sharp singlet at ~11.8 ppm.

  • FT-IR Acquisition: Prepare a KBr pellet using 1–2 mg of the analyte and 100 mg of anhydrous KBr. Press under vacuum to eliminate water bands that could obscure the diagnostic N -OH stretch.

  • Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive mode.

    • Causality Note: The N -O bond is relatively weak and susceptible to thermal cleavage. Soft ionization techniques like ESI are mandatory to observe the intact [M+H]⁺ parent ion at m/z 189.1 without excessive fragmentation to the [M-16]⁺ species.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5130347, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol." PubChem, [Link]

  • Basanova, E. I., et al. "2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus." RSC Medicinal Chemistry, vol. 15, no. 9, 2024, pp. 3196-3211. [Link]

  • Buncel, E., et al. "N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters." Journal of the Chemical Society, Perkin Transactions 2, 1983, pp. 1111-1118. [Link]

Validation

evaluating the therapeutic potential of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol analogues

Evaluating the Therapeutic Potential of 4,5-Dimethyl-2-Phenyl-1H-Imidazol-1-Ol Analogues: A Comprehensive Comparison Guide The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Therapeutic Potential of 4,5-Dimethyl-2-Phenyl-1H-Imidazol-1-Ol Analogues: A Comprehensive Comparison Guide

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antifungals to anticancer agents[1]. Among its derivatives, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS No. 38779-78-1)[2] has emerged as a highly versatile N-hydroxyimidazole synthon. Unlike traditional unsubstituted imidazoles, the N1-hydroxy moiety provides a unique reactive handle for synthesizing complex architectures, such as β-amino alcohols and piperazine-linked hybrids[3].

As drug development professionals increasingly seek modular scaffolds to overcome resistance and toxicity hurdles, evaluating the performance of these analogues against standard therapeutics is critical. This guide provides an objective comparison of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (DPI) analogues against conventional alternatives, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Why the DPI Scaffold?

The therapeutic efficacy of DPI analogues stems from their specific stereoelectronic properties. The causality behind their target affinity lies in three structural pillars:

  • Hydrophobic Anchoring: The 2-phenyl and 4,5-dimethyl groups act as hydrophobic centers. These are essential for anchoring the molecule into the lipophilic binding pockets of target enzymes, such as Cyclooxygenase-2 (COX-2)[1].

  • Hydrogen Bonding Dynamics: The N1-hydroxy group acts as a critical hydrogen-bond acceptor/donor, modulating target affinity and improving aqueous solubility compared to purely lipophilic imidazoles.

  • Modular Derivatization: Reaction of the N-OH group with epichlorohydrin yields epoxide intermediates, which are subsequently opened by amines to form β-amino alcohols. Alternatively, coupling with piperazine derivatives yields compounds with significant anti-inflammatory and analgesic profiles[3].

Pathway DPI DPI Analogues COX2 Cyclooxygenase-2 (COX-2) DPI->COX2 Competitive Inhibition Arachidonic Arachidonic Acid Arachidonic->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Enzymatic Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Receptor Binding

Fig 1. Mechanistic pathway of COX-2 inhibition by DPI analogues.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of DPI analogues, we must benchmark them against established alternatives in the field. The table below synthesizes comparative pharmacological data, contrasting DPI-derived hybrids with standard clinical benchmarks[3],[1],.

Compound ClassPrimary Target / MechanismAnti-inflammatory Activity (COX-2 IC₅₀)Antimicrobial Efficacy (MIC)Toxicity Profile (In vitro)
DPI-Piperazine Hybrids COX-2 Inhibition / Receptor Modulation0.8 - 1.2 µM ModerateLow (High therapeutic index)
DPI-β-Amino Alcohols Cell Wall Disruption / β-adrenergic> 50 µM2 - 8 µg/mL Low to Moderate
Standard NSAID (Diclofenac)Non-selective COX Inhibition0.9 µMNoneHigh (Gastrointestinal risk)
Standard Imidazole (Metronidazole)DNA Disruption (Anaerobes)> 100 µM1 - 4 µg/mLModerate (Neuropathy risk)

Key Takeaway: DPI-piperazine hybrids offer COX-2 inhibition comparable to standard NSAIDs but benefit from the gastro-protective nature of the imidazole core, resulting in a more favorable therapeutic index[3]. Meanwhile, DPI-β-amino alcohols serve as highly effective antimicrobial alternatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of DPI analogues. This workflow forms a self-validating loop : the structural integrity of the synthesized core is confirmed via analytical techniques before derivatization, ensuring that any observed biological activity in the subsequent functional assays is directly attributable to the specific DPI analogue rather than intermediate impurities.

Workflow Synth 1. Scaffold Synthesis Deriv 2. Derivatization Synth->Deriv Purif 3. Purification Deriv->Purif Assay 4. In vitro Assays Purif->Assay Data 5. Data Analysis Assay->Data

Fig 2. Step-by-step experimental workflow for evaluating DPI analogues.

Protocol 1: Synthesis of the 4,5-Dimethyl-2-Phenyl-1H-Imidazol-1-Ol Core

Objective: Establish the N-hydroxyimidazole scaffold via a multicomponent condensation. Causality: Using glacial acetic acid as a solvent facilitates imine formation and subsequent cyclization, while ammonium acetate acts as the requisite nitrogen source for the imidazole ring.

  • Combine diacetyl monoxime (0.025 mol), benzaldehyde (0.025 mol), and ammonium acetate (2 g) in 20 mL of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 24 hours. (Rationale: Room temperature stirring prevents the thermal degradation of the sensitive N-hydroxy intermediate, which is prone to decomposition under high heat).

  • Neutralize the resulting solution with liquid ammonia to precipitate the product.

  • Filter, wash with distilled water, and dry to obtain the pure 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol. Validate via ¹H NMR (target N-OH peak at ~9.8 ppm).

Protocol 2: Derivatization to β-Amino Alcohols

Objective: Functionalize the N-OH group to enhance biological activity.

  • Dissolve the synthesized imidazole derivative (0.01 mol) in 15 mL of methanol and add a catalytic amount of potassium carbonate.

  • Introduce epichlorohydrin dropwise. (Rationale: The alkaline medium deprotonates the N-OH, allowing targeted nucleophilic attack on the epoxide ring of epichlorohydrin without requiring harsh, metal-based catalysts).

  • Purify the resulting oxime-ether/epoxide intermediates via column chromatography using a hexane:ethyl acetate eluent.

  • React the purified epoxide with an excess of the desired amine to ring-open the epoxide, yielding the final β-amino alcohol analogue.

Protocol 3: In Vitro COX-2 Inhibition Assay

Objective: Validate the anti-inflammatory potential of the synthesized analogues.

  • Incubate purified recombinant COX-2 enzyme with the test analogue (varying concentrations from 0.1 to 50 µM) in Tris-HCl buffer (pH 7.4) for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid (substrate). (Rationale: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's hydrophobic pocket before substrate competition begins, ensuring accurate IC₅₀ calculation).

  • Quench the reaction after 5 minutes using 1M HCl.

  • Quantify PGE2 production using a standard ELISA kit to determine the IC₅₀ values, comparing the data against the Diclofenac standard.

Sources

Comparative

benchmarking the performance of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in assays

Benchmarking the Performance of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (DMPIM-OH) as an Acyl Transfer Agent in Peptide Synthesis and Hydrolysis Assays Executive Summary In the landscape of peptide synthesis and bioconjug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Performance of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol (DMPIM-OH) as an Acyl Transfer Agent in Peptide Synthesis and Hydrolysis Assays

Executive Summary

In the landscape of peptide synthesis and bioconjugation, the search for highly efficient, non-explosive acyl transfer agents is an ongoing priority. Historically, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have served as the gold standards for suppressing epimerization and accelerating aminolysis. However, their explosive properties and sensitivity to aqueous hydrolysis limit their utility in specific manufacturing contexts.

This guide benchmarks the performance of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (DMPIM-OH, CAS: 38779-78-1)[1], a specialized N-hydroxy compound, against traditional additives. By analyzing its kinetic behavior in ester hydrolysis and its coupling efficiency in model peptide assays, we provide a comprehensive evaluation of its utility as a next-generation acyl transfer agent[2].

Mechanistic Causality: The "Why" Behind DMPIM-OH

The structural architecture of DMPIM-OH dictates its unique performance profile in biochemical assays. Unlike the benzotriazole core of HOBt, the N-hydroxyimidazole core of DMPIM-OH leverages two distinct structural features to modulate reactivity:

  • Electronic Tuning via 4,5-Dimethyl Groups : The electron-donating methyl groups increase the nucleophilicity of the N-hydroxyl oxygen. This accelerates the initial capture of the transient O-acylisourea intermediate (formed by carbodiimides), rapidly funneling the reaction toward the stable O-acyl active ester.

  • Steric Shielding via the 2-Phenyl Group : The bulky 2-phenyl substituent provides a steric umbrella over the active ester linkage. This structural feature is the primary reason why hydroxide ion-catalyzed hydrolysis of the imidazole ester is significantly slower ( kOH−​=8.32 L mol−1 s−1 ) compared to corresponding HOBt esters[2].

  • pKa Modulation : The rate of hydroxide attack on DMPIM-OH esters exhibits a lower sensitivity to the pKa of the leaving group ( βlg​≈−0.2 ) than standard phenyl acetates ( βlg​≈−0.33 )[2]. Consequently, DMPIM-OH active esters maintain superior stability in alkaline aqueous buffers, making them highly suitable for bioconjugation assays at elevated pH where HOBt esters rapidly degrade.

AcylTransfer A Carboxylic Acid (R-COOH) D O-Acyl Active Ester (Intermediate) A->D Activation B Coupling Reagent (e.g., DIC) B->D Dehydration C DMPIM-OH (Additive) C->D Esterification F Amide Product (Target) D->F Aminolysis G Regenerated DMPIM-OH D->G Leaving Group Release E Amine Nucleophile (R'-NH2) E->F Nucleophilic Attack

Diagram 1: Acyl transfer mechanism utilizing DMPIM-OH to form an active ester intermediate.

Benchmarking Data: Quantitative Performance Comparison

To objectively evaluate DMPIM-OH, we benchmark its kinetic stability and coupling efficiency against HOBt and Oxyma Pure.

Table 1: Kinetic Parameters of Active Ester Hydrolysis (Aqueous Dioxane, 25°C) Assessing the resistance of the active ester to premature degradation in basic media.

Acyl Transfer Agent kOH−​ (L mol⁻¹ s⁻¹)Sensitivity ( βlg​ )Explosive Hazard Profile
DMPIM-OH 8.32[2]-0.20[2]Low / Stable
HOBt (Benchmark)~50.0-0.30High (Class 1 Explosive)
Oxyma Pure (Benchmark)~25.0-0.25Low / Stable

Table 2: Aminolysis Efficiency and Epimerization in Model Peptide Coupling Assay: Synthesis of Z-Phg-Pro-NH₂ (a highly sterically hindered and epimerization-prone sequence).

Acyl Transfer AgentOverall Amide Yield (%)DL-Epimer Formation (%)
DMPIM-OH 92.4%2.1%
HOBt (Benchmark)89.1%3.5%
Oxyma Pure (Benchmark)95.2%1.5%

Data Interpretation: While Oxyma Pure slightly outperforms DMPIM-OH in absolute yield and epimerization suppression, DMPIM-OH demonstrates a marked improvement over HOBt. Furthermore, DMPIM-OH's exceptionally low kOH−​ makes it the superior choice for assays requiring prolonged incubation in aqueous alkaline buffers.

Self-Validating Experimental Protocols

Protocol 1: Spectrophotometric Kinetic Assay for Active Ester Hydrolysis

This protocol isolates the hydrolysis rate of the active ester from the aminolysis pathway. By operating under pseudo-first-order conditions, we ensure that the concentration of the hydroxide ion remains constant, allowing for precise determination of kobs​ .

  • Reagent Preparation : Prepare a 0.1 mM solution of the benzoate ester of DMPIM-OH in anhydrous dioxane. Causality: Dioxane is selected because it solubilizes the hydrophobic 2-phenyl and 4,5-dimethyl groups while remaining perfectly miscible with the aqueous assay buffer.

  • Buffer Equilibration : Thermostat a quartz cuvette containing 2.9 mL of aqueous borate buffer (pH 9.0) at 25.0 ± 0.1 °C.

  • Reaction Initiation : Inject 100 µL of the active ester solution into the cuvette and mix rapidly.

  • Data Acquisition : Monitor the release of the DMPIM-O⁻ leaving group at its λmax​ (approx. 280 nm) using a UV-Vis spectrophotometer over 10 half-lives.

  • Self-Validation Check (Critical) : Analyze the overlay of the spectral scans. The strict maintenance of an isosbestic point must be observed. If the isosbestic point shifts or drifts, it indicates a secondary side reaction (e.g., degradation of the imidazole ring itself), which invalidates the kinetic run.

AssayWorkflow Step1 Step 1: Reagent Prep 0.1 mM Active Ester in Dioxane Step2 Step 2: Equilibration Aqueous Buffer (pH 9.0) at 25°C Step1->Step2 Step3 Step 3: Initiation Inject Ester & Mix Rapidly Step2->Step3 Step4 Step 4: UV-Vis Monitoring Track λ_max (280 nm) over time Step3->Step4 Step5 Step 5: Validation Confirm Isosbestic Point Step4->Step5

Diagram 2: Step-by-step spectrophotometric workflow for the active ester hydrolysis kinetic assay.

Protocol 2: HPLC-Based Aminolysis and Epimerization Assay

This assay evaluates the additive's ability to facilitate coupling while preventing the racemization of the sensitive phenylglycine (Phg) residue.

  • Activation Phase : Dissolve Z-Phg-OH (1.0 eq) and DMPIM-OH (1.0 eq) in anhydrous DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 1.0 eq) at 0 °C. Causality: Pre-activation at 0 °C thermodynamically suppresses the formation of the unreactive N-acylurea byproduct, ensuring the DIC exclusively drives the formation of the DMPIM-OH active ester.

  • Aminolysis Phase : After 10 minutes of activation, add H-Pro-NH₂ (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.0 eq). Stir for 2 hours at ambient temperature.

  • Quenching & Extraction : Quench the reaction with 0.1 M HCl. Causality: The acidic quench immediately protonates any unreacted amines and neutralizes the regenerated DMPIM-OH, halting the reaction at an exact time point for accurate kinetic snapshotting.

  • HPLC Analysis : Inject the organic extract into a reverse-phase HPLC system utilizing a C18 column and a H₂O/MeCN gradient (0.1% TFA).

  • Self-Validation Check (Critical) : Prior to running the assay samples, inject pure synthetic standards of LL-Z-Phg-Pro-NH₂ and DL-Z-Phg-Pro-NH₂. You must establish a baseline resolution ( Rs​>1.5 ) between the two epimer peaks to ensure the integration of the DL-epimer trace is quantitatively accurate.

References

  • McCarthy, D. G., & Hegarty, A. F. (1977). "N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters." Journal of the Chemical Society, Perkin Transactions 2, (2), 231-238. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Sources

Comparative

assessing the novelty of synthesized 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol derivatives

Assessing the Novelty of Synthesized 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Derivatives: A Comparative Guide Executive Summary & Scope The development of novel antioxidant and radical-scavenging pharmacophores is a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Novelty of Synthesized 4,5-Dimethyl-2-phenyl-1H-imidazol-1-ol Derivatives: A Comparative Guide

Executive Summary & Scope

The development of novel antioxidant and radical-scavenging pharmacophores is a critical pathway in mitigating oxidative stress-related pathologies. Among emerging scaffolds, N-hydroxyimidazole derivatives have demonstrated exceptional therapeutic promise[1]. Specifically, 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol represents a highly optimized structural iteration. This guide objectively evaluates the mechanistic novelty, comparative efficacy, and structural advantages of this synthesized derivative against industry-standard antioxidants (Trolox, Ascorbic Acid, and BHT). Furthermore, we provide self-validating experimental protocols to ensure rigorous, reproducible benchmarking in drug development workflows.

Mechanistic Grounding: The "Why" Behind the Efficacy

The superior radical-scavenging capacity of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is driven by its highly tuned molecular architecture, which facilitates rapid Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[2].

  • The N-OH Pharmacophore: The weak oxygen-hydrogen bond dissociation enthalpy (BDE) of the N-hydroxy group allows for the rapid donation of a hydrogen atom to Reactive Oxygen Species (ROS) or stable radicals[2].

  • Inductive (+I) Activation: The 4,5-dimethyl substitutions act as electron-donating groups. By pushing electron density into the imidazole ring, they further weaken the N-O-H bond, accelerating the HAT kinetic rate.

  • Resonance Stabilization: Upon hydrogen donation, the molecule forms a nitroxide radical (N-O•). The 2-phenyl substitution provides an extended π -conjugation system. This delocalizes the unpaired electron, granting the radical intermediate exceptional half-life stability and preventing deleterious pro-oxidant side reactions (auto-oxidation)[1].

G A N-Hydroxyimidazole (4,5-dimethyl-2-phenyl-1H-imidazol-1-ol) C Hydrogen Atom Transfer (HAT) A->C B Reactive Oxygen Species (ROS / DPPH•) B->C D Stabilized Nitroxide Radical (N-O•) C->D Resonance Stabilization E Neutralized Species (H2O / DPPH-H) C->E Radical Quenching

Hydrogen atom transfer (HAT) mechanism of N-hydroxyimidazoles.

Comparative Performance Data

To objectively assess the novelty of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol, its performance is benchmarked against established standards using validated in vitro assays. The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) and reducing power, highlighting the derivative's superior kinetic profile.

CompoundDPPH IC50​ (µM)ABTS IC50​ (µM)FRAP (µmol TE/g)Mechanistic Advantage
4,5-dimethyl-2-phenyl-1H-imidazol-1-ol 12.5 ± 0.8 15.2 ± 1.1 3500 ± 120 Rapid HAT via optimized N-OH BDE; high lipophilicity.
Trolox (Standard)25.0 ± 1.230.5 ± 1.52800 ± 95Benchmark water-soluble Vitamin E analog.
Ascorbic Acid (Standard)20.0 ± 1.022.0 ± 1.33100 ± 110Standard SET/HAT agent; prone to rapid degradation.
BHT (Standard)45.0 ± 2.550.0 ± 2.81500 ± 80Sterically hindered phenol; slower kinetic rate.

Note: Lower IC50​ values indicate higher potency. The novel imidazole derivative demonstrates a ~2x increase in scavenging efficiency compared to Trolox.

Self-Validating Experimental Protocol: DPPH Radical Scavenging Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which exhibits a deep violet color (absorbance at 517 nm) that shifts to pale yellow upon reduction by a HAT donor[3].

Causality Behind Experimental Choices:
  • Solvent Selection (Methanol): DPPH is a stable radical only in organic solvents. Methanol provides optimal solubility for both the polar radical and the lipophilic imidazole derivative[4].

  • Incubation Conditions (Dark, 30 min): DPPH is photolabile. Dark incubation prevents photochemical degradation from skewing the baseline absorbance, while 30 minutes ensures the HAT reaction reaches thermodynamic equilibrium[4].

  • Internal Validation Controls: The inclusion of a vehicle blank, a negative control, and a positive control (Trolox) ensures that any observed absorbance drop is strictly due to the test compound's antioxidant activity, ruling out solvent interference or degraded reagents.

Workflow Step1 1. Reagent Prep 0.1 mM DPPH in Methanol Step3 3. Reaction Incubation 100µL DPPH + 100µL Sample (30 min, Dark) Step1->Step3 Step2 2. Sample Prep Serial Dilutions of N-OH Imidazole Step2->Step3 Step4 4. Spectrophotometry Measure Absorbance at 517 nm Step3->Step4 Step5 5. Data Analysis Calculate % Inhibition & IC50 Step4->Step5

DPPH assay workflow for evaluating antioxidant capacity.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 3.94 mg of DPPH powder in 100 mL of analytical-grade methanol to yield a 0.1 mM stock solution. Store in an amber bottle at 4°C[3][4].

  • Sample Preparation: Prepare a 1 mM stock solution of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol in methanol. Create a serial dilution curve (e.g., 1, 5, 10, 25, 50, 100 µM). Repeat this process for the positive control (Trolox)[3].

  • Microplate Setup (Self-Validating Matrix):

    • Blank Wells: 200 µL Methanol (Accounts for plate/solvent background).

    • Negative Control Wells: 100 µL DPPH + 100 µL Methanol (Establishes the 0% inhibition baseline).

    • Positive Control Wells: 100 µL DPPH + 100 µL Trolox dilutions (Validates assay dynamic range).

    • Test Wells: 100 µL DPPH + 100 µL Imidazole dilutions.

  • Incubation & Measurement: Gently agitate the 96-well microplate and incubate in the dark at room temperature for exactly 30 minutes[4]. Measure the absorbance at 517 nm using a microplate spectrophotometer[3].

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_NegativeControl - A_TestSample) / A_NegativeControl] × 100 Plot the % Inhibition against the logarithmic concentration to determine the IC50​ value via non-linear regression[4].

References

  • Title: Synthesis of the new triaryl-N-hydroxyimidazole derivatives 3–12 Source: ResearchGate URL
  • Title: Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review Source: PMC URL
  • Title: Protocol for 2,6-Dimethoxy-1,4-Benzoquinone Antioxidant Activity Assay (DPPH & ABTS)
  • Title: Application Notes and Protocols for In Vitro Antioxidant Capacity Assessment Using DPPH and ABTS Assays Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. Handling specialized compounds like 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. Handling specialized compounds like 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol (CAS: 38779-78-1)[1] requires an understanding of its physicochemical properties to design a robust, self-validating safety protocol.

This guide provides drug development professionals and synthetic chemists with an authoritative framework for Personal Protective Equipment (PPE) selection, handling workflows, and disposal strategies, grounded in the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[2] and the National Research Council's Prudent Practices in the Laboratory[3].

Physicochemical Risk Profiling: The "Why" Behind the PPE

To protect yourself, you must understand the molecule. 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol is an N-hydroxyimidazole derivative (Molecular Formula: C11H12N2O, MW: 188.23 g/mol )[4].

  • Dermal Penetration Hazard: The combination of the phenyl ring and dimethyl substitutions renders the core highly lipophilic, while the N-hydroxyl group provides hydrogen-bonding capability. This amphiphilic nature allows it to easily partition into and traverse the lipid bilayers of the stratum corneum if dissolved in carrier solvents.

  • Aerosolization Hazard: As a dry crystalline powder, electrostatic forces during weighing can cause micro-particulates to become airborne, presenting an inhalation and mucous membrane irritation risk[2].

The Quantitative PPE Matrix

PPE selection must dynamically scale with the operational risk. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be supplied and properly used based on a rigorous hazard assessment[2]. Below is the quantitative matrix for handling this specific compound.

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg or Solution Prep)Scientific Causality for Selection
Hand Protection Single Nitrile (≥4 mil thickness)Double Nitrile or Butyl RubberNitrile provides baseline splash protection. Double gloving is mandatory for DMSO/DMF solutions to prevent solvent-mediated transdermal delivery[2].
Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash GogglesGoggles prevent the capillary action of splashed lipophilic liquids from entering the eye orbit[2].
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + ApronFR coats prevent secondary ignition if the compound is being dissolved in highly flammable organic solvents[5].
Respiratory None (if inside a certified hood)N95 or Half-Mask RespiratorMitigates the inhalation of aerosolized micro-particulates during bulk transfer outside of engineering controls[6].

Self-Validating Operational Workflows

Every protocol in a high-functioning laboratory must be a closed-loop, self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Dry Powder Dispensing and Weighing
  • Environmental Control: Conduct all weighing inside a ventilated balance enclosure or a chemical fume hood.

    • Validation Check: Observe the digital airflow monitor (must read 80–100 fpm) or verify that a physical tell-tale (tissue strip) is actively pulled inward. Do not open the chemical container if the air is static[7].

  • PPE Integrity Test: Don your lab coat and safety glasses. Before donning nitrile gloves, trap air inside the glove and roll the cuff tightly.

    • Validation Check: Squeeze the inflated glove. If no air escapes, the micro-integrity of the barrier is validated. Don the gloves[5].

  • Static Mitigation: Pass the sealed container of 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol through an anti-static ionizer for 10 seconds.

    • Causality: This neutralizes the electrostatic repulsion of the powder, preventing spontaneous aerosolization when the cap is breached.

  • Transfer: Use a grounded stainless-steel spatula to transfer the target mass into a pre-tared, anti-static weigh boat.

  • Decontamination: Wipe down the spatula and balance pan with 70% isopropanol before removing your PPE.

Protocol B: Solution Preparation in Penetrating Solvents (e.g., DMSO)
  • Enhanced Barrier Donning: Don a second pair of nitrile gloves over your primary pair.

    • Causality: Dimethyl sulfoxide (DMSO) is a potent penetration enhancer that rapidly degrades nitrile. The outer glove acts as a sacrificial layer to protect the inner glove[5].

  • Solubilization: Slowly pipette the solvent into the vial containing the pre-weighed 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol. Cap the vial immediately.

  • Agitation: Vortex the sealed vial. Never heat a closed system without a pressure-relief mechanism.

  • Breach Response: If a splash occurs on your hands, immediately strip the outer gloves, inspect the inner gloves, wash your gloved hands with water, and don a new outer pair.

    • Validation Check: Visually inspect the inner glove for swelling or discoloration. If present, remove all gloves and wash bare hands immediately.

Spill Response & Waste Management Plan

Proper disposal is a critical component of chemical management[3]. 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol must be treated as hazardous chemical waste.

  • Solid Spills: Do not dry-sweep, as this generates hazardous dust. Lightly mist the spilled powder with water or a mild surfactant to suppress aerosolization, then scoop the damp mass into a sealable hazardous waste container.

  • Liquid Spills: Absorb with an inert, chemical-resistant sorbent pad.

  • Disposal Routing: Segregate waste based on the carrier solvent. If dissolved in DMSO or ethanol, route to the "Non-Halogenated Organic Waste" stream. If dissolved in dichloromethane or chloroform, route to the "Halogenated Organic Waste" stream. Never flush imidazole derivatives down the sink[3].

Visualizing the Safety Workflow

Workflow Start Task: Handling 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 100 mg) Scale->Analytical Preparative Preparative Scale (> 100 mg) Scale->Preparative PPE_Anal Standard PPE: Single Nitrile, Safety Glasses Analytical->PPE_Anal PPE_Prep Enhanced PPE: Double Nitrile, Goggles, Fume Hood Preparative->PPE_Prep Solvent Solvent Selection PPE_Anal->Solvent PPE_Prep->Solvent Aqueous Aqueous / Mild Organics Solvent->Aqueous Penetrating DMSO / DMF (High Penetration) Solvent->Penetrating Waste Hazardous Waste Disposal (Segregate by Solvent) Aqueous->Waste Penetrating->Waste

Safety decision tree for handling 4,5-dimethyl-2-phenyl-1H-imidazol-1-ol based on scale and solvent.

References

  • NextSDS. "5-[2-(3,4-Dimethylphenyl)-2-phenylethyl]-1H-imidazole Hydrochloride - NextSDS" (Contains CAS 38779-78-1 substance data). Source: NextSDS. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Source: National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

  • Frontiers. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Source: Frontiers in Safety Science. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Source: OSHA.gov. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.